5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRODIKIAQUNGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517597 | |
| Record name | 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10313-27-6 | |
| Record name | 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The core of this synthesis is the highly efficient and regioselective 1,3-dipolar cycloaddition reaction. This document details the underlying chemical principles, provides step-by-step experimental protocols, and explains the rationale behind key procedural choices to ensure reproducibility and high yields. The guide is intended for researchers, chemists, and professionals in the field of drug discovery seeking a practical and scientifically grounded approach to synthesizing this valuable isoxazoline derivative.
Introduction: The Significance of the Isoxazoline Scaffold
Isoxazolines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, which are prevalent structures in a multitude of biologically active molecules and approved pharmaceutical agents.[1][2] Their rigid, three-dimensional structure and capacity for diverse functionalization make them privileged scaffolds in modern drug design. The target molecule, this compound, is particularly valuable. The phenyl group at the 5-position provides a key hydrophobic interaction point, while the carboxylic acid at the 3-position serves as a versatile synthetic handle for creating libraries of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.[3][4][5]
The most reliable and widely adopted method for constructing the 4,5-dihydro-1,2-oxazole (or 2-isoxazoline) ring system is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[6][7][8][9] This guide will focus exclusively on this powerful and convergent strategy.
The Core Synthetic Strategy: [3+2] Cycloaddition
The synthesis hinges on the 1,3-dipolar cycloaddition, a pericyclic reaction that involves a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile). In this specific synthesis:
-
The 1,3-Dipole is an in situ generated nitrile oxide, ethoxycarbonylformonitrile oxide.
-
The Dipolarophile is styrene, an alkene that provides the C4-C5 fragment of the ring and the 5-phenyl substituent.
The reaction proceeds in a concerted fashion to regioselectively form the five-membered isoxazoline ring, followed by a simple hydrolysis step to yield the final product.
Caption: Overall two-step synthetic workflow.
Mechanistic Considerations and Causality
In Situ Generation of the Nitrile Oxide
Nitrile oxides are highly reactive intermediates. If generated in high concentrations, they readily dimerize to form furoxans (1,2,5-oxadiazole 2-oxides), significantly reducing the yield of the desired cycloaddition product.[6][7] To circumvent this, the nitrile oxide is generated in situ from a stable precursor, Ethyl 2-chloro-2-(hydroxyimino)acetate.[10][11][12] A non-nucleophilic organic base, such as triethylamine (TEA), is used to dehydrohalogenate the precursor at a controlled rate. By adding the precursor solution slowly to the reaction mixture containing the alkene (styrene) and the base, the concentration of the free nitrile oxide is kept low at all times, ensuring it is preferentially trapped by the dipolarophile.
Caption: In situ generation and trapping of the nitrile oxide.
Regioselectivity of the Cycloaddition
The reaction between ethoxycarbonylformonitrile oxide and styrene is highly regioselective, yielding the 5-phenyl-substituted isoxazoline almost exclusively. This outcome is dictated by Frontier Molecular Orbital (FMO) theory. The primary orbital interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. The orbital coefficients are largest on the terminal carbon of the styrene double bond and the carbon atom of the nitrile oxide, leading to the formation of the C5-C(Phenyl) bond and yielding the desired regioisomer.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Reagent Summary
| Reagent | M.W. ( g/mol ) | Role |
| Styrene | 104.15 | Dipolarophile |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | 151.55 | Nitrile Oxide Precursor |
| Triethylamine (TEA) | 101.19 | Non-nucleophilic Base |
| Sodium Hydroxide (NaOH) | 40.00 | Hydrolysis Reagent |
| Diethyl Ether / Toluene | - | Reaction Solvent |
| Tetrahydrofuran (THF) / Water | - | Hydrolysis Solvent |
| Hydrochloric Acid (HCl) | 36.46 | Acidification Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Drying Agent |
Protocol 1: Synthesis of Ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add styrene (1.0 eq) and diethyl ether (or toluene) as the solvent.
-
Addition of Base: Add triethylamine (1.1 eq) to the flask.
-
Precursor Addition: In a separate beaker, dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate (1.05 eq) in the same solvent.[11] Transfer this solution to a dropping funnel.
-
Reaction: Add the precursor solution dropwise to the stirred styrene solution over 1-2 hours at room temperature. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of styrene using Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude ester can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure ethyl ester as a solid or oil.[13][14]
Protocol 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl ester (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Saponification: Add sodium hydroxide (2.0-3.0 eq) to the solution and stir vigorously at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC until the starting ester is fully consumed (typically 2-4 hours).
-
Workup:
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly acidify the solution to pH 1-2 by adding cold 2M HCl. A white precipitate of the carboxylic acid will form.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a generous amount of cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound as a white solid.[15]
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, paying close attention to the characteristic signals of the diastereotopic protons on C4 and the methine proton on C5 of the isoxazoline ring.[16]
-
Mass Spectrometry: To confirm the molecular weight (191.18 g/mol ).[15]
-
FT-IR Spectroscopy: To identify key functional groups, such as the C=N of the isoxazoline and the broad O-H and C=O stretches of the carboxylic acid.
-
Melting Point: To assess purity.
Conclusion and Outlook
The synthetic route described provides a robust and reliable method for producing this compound. The cornerstone of this process, the 1,3-dipolar cycloaddition, offers high efficiency and excellent control over regioselectivity. The resulting product is not merely a synthetic target but a versatile platform for further chemical exploration. The carboxylic acid functionality is primed for derivatization, enabling access to a wide range of analogs for screening in drug discovery programs targeting various diseases, from infectious agents to inflammatory conditions.[1][3] The principles and protocols outlined in this guide empower researchers to confidently synthesize this valuable building block for the advancement of medicinal chemistry.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [cora.ucc.ie]
- 6. mdpi.com [mdpi.com]
- 7. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 2-chloro-2-(hydroxyimino)acetate | 14337-43-0 | FE34373 [biosynth.com]
- 11. 氯代肟基乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Ethyl 2-Chloro-2-(hydroxyimino)acetate | 14337-43-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. scbt.com [scbt.com]
- 16. ijpcbs.com [ijpcbs.com]
5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid chemical properties
An In-Depth Technical Guide to 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
The 4,5-dihydro-1,2-oxazole, commonly known as the isoxazoline ring system, represents a class of five-membered heterocycles that are of significant interest to the scientific community. These structures are considered "privileged scaffolds" in drug design and synthesis due to their prevalence in a wide array of biologically active compounds and natural products.[1][2][3] The isoxazoline framework is a key feature in molecules exhibiting antiviral, antitubulin, and anti-inflammatory properties.[3]
This technical guide focuses on a specific derivative, This compound . This molecule combines the stable heterocyclic core with a phenyl group that can engage in various intermolecular interactions and a carboxylic acid handle that allows for extensive chemical modification. These features make it a valuable building block and synthetic intermediate for creating more complex molecules, particularly in the field of medicinal chemistry and drug development.[4] This document serves as a comprehensive resource on its chemical properties, established and theoretical synthetic routes, reactivity, and potential applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The chemical identity and characteristics of this compound are foundational to its application in synthesis.
Core Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [5] |
| Molecular Weight | 191.18 g/mol | [5] |
| IUPAC Name | This compound | |
| CAS Number | Not available in cited sources | |
| Appearance | Expected to be a crystalline solid |
Solubility and Stability
The molecule possesses both a nonpolar phenyl ring and a polar carboxylic acid group, suggesting moderate solubility in a range of organic solvents, particularly polar aprotic solvents like DMSO and DMF, and limited solubility in water. The presence of the carboxylic acid allows for deprotonation with a base to form a water-soluble carboxylate salt.
While the isoxazoline ring is generally stable, related heterocyclic carboxylic acids can be susceptible to degradation. Analogous 5-hydroxyoxazole-4-carboxylic acid derivatives have been shown to be unstable towards hydrolytic ring-opening and decarboxylation.[6][7] Therefore, it is advisable to store this compound in a cool, dry, and inert environment to prevent potential degradation.
Anticipated Spectroscopic Profile
While specific experimental spectra for this exact compound are not detailed in the provided literature, a theoretical profile can be constructed based on its structure and data from analogous compounds.[1][2][8]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the δ 7.2-7.5 ppm range). The protons on the heterocyclic ring would appear as a complex multiplet system due to their diastereotopicity and coupling: a methine proton at C5 (benzylic position, likely δ 5.5-6.0 ppm) and two methylene protons at C4 (likely δ 3.0-4.0 ppm). A broad singlet for the acidic carboxylic acid proton would appear far downfield (>10 ppm), which would be exchangeable with D₂O.
-
¹³C NMR: Key signals would include the carboxylic acid carbonyl carbon (~170 ppm), the C=N carbon of the isoxazoline ring (~155-160 ppm), aromatic carbons (125-140 ppm), the C5 carbon bearing the phenyl group (~80-85 ppm), and the C4 methylene carbon (~40-45 ppm).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the C=N stretch of the isoxazoline ring (~1600-1650 cm⁻¹), and aromatic C-H and C=C stretches.[1][2]
-
Mass Spectrometry (MS): In positive ion mode ESI-MS, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z of approximately 192.06.
Synthesis and Mechanistic Insights
The construction of the 5-substituted isoxazoline ring is most efficiently achieved through a [3+2] cycloaddition reaction.
Primary Synthetic Route: 1,3-Dipolar Cycloaddition
The cornerstone for synthesizing 3,5-disubstituted isoxazolines is the 1,3-dipolar cycloaddition reaction between an alkene (the dipolarophile) and a nitrile oxide (the 1,3-dipole).[3][9] For the target molecule, this involves the reaction of styrene with a nitrile oxide derived from a glyoxylic acid equivalent.
The nitrile oxide is highly reactive and is typically generated in situ from a more stable precursor, such as a hydroximoyl chloride (e.g., chlorooximidoacetic acid), by dehydrohalogenation with a non-nucleophilic base like triethylamine. The reaction proceeds with high regioselectivity, where the oxygen of the nitrile oxide adds to the more substituted carbon of the styrene double bond, leading to the desired 5-phenyl-substituted regioisomer.
Caption: Synthetic pathway via 1,3-dipolar cycloaddition.
Alternative Synthetic Considerations
While 1,3-dipolar cycloaddition is the most direct method, other strategies exist. The final carboxylic acid can be obtained via hydrolysis of a corresponding ester precursor, such as a methyl or ethyl ester.[10] This two-step approach (cycloaddition to form the ester, followed by hydrolysis) can be advantageous for purification and handling.
It is important to note that other routes, such as the nucleophilic addition of ketene acetals to activated isoxazoles, have been explored for similar structures. However, when the 5-position is substituted with an electron-donating group like phenyl, this method can lead to a competing intramolecular cyclization to form a lactone, making it a less direct path to the desired carboxylic acid.[1][2]
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from its two primary reactive sites: the carboxylic acid group and the isoxazoline ring.
-
Reactions at the Carboxylic Acid: The -COOH group is a versatile handle for derivatization.
-
Amide Bond Formation: Coupling with various amines using standard peptide coupling reagents (e.g., EDC, HBTU) can generate a diverse library of amides, a critical transformation in drug discovery.
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides in the presence of a base yields the corresponding esters.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄ or borane complexes.
-
-
Reactions of the Isoxazoline Ring: The heterocyclic ring is relatively stable but can be strategically opened.
-
Reductive Ring Opening: Catalytic hydrogenation (e.g., using H₂ over Raney Nickel or Pd/C) can cleave the N-O bond, opening the ring to form a γ-hydroxy amino acid derivative. This transformation provides access to a different class of valuable chiral building blocks.
-
Applications in Research and Drug Development
The title compound is a valuable scaffold for several reasons:
-
Core for Bioactive Molecules: The isoxazole and isoxazoline motifs are present in numerous pharmaceuticals.[3] Derivatives of phenyl-oxazole carboxylic acids have been investigated as potent inhibitors of enzymes like phosphodiesterase type 4 (PDE4) and diacylglycerol acyltransferase-1 (DGAT-1), relevant for treating inflammatory diseases and metabolic disorders, respectively.[11][12]
-
Versatile Synthetic Intermediate: As a bifunctional molecule, it serves as an excellent starting point for the synthesis of more complex compounds. The defined stereocenter at the C5 position (if a chiral synthesis is employed) makes it an attractive building block for asymmetric synthesis, similar to how other chiral oxazoline carboxylic acids are used as intermediates for major drugs like Paclitaxel.[4]
-
Fragment-Based Drug Discovery: The molecule itself can be used in fragment-based screening campaigns to identify new binding motifs for protein targets of therapeutic interest.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for the synthesis of related isoxazoline carboxylic acids.
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition
This protocol describes the formation of the isoxazoline ring from styrene and an in situ generated nitrile oxide.
-
Setup: To a solution of chlorooximidoacetic acid (1.0 eq) and styrene (1.1 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add a dropping funnel.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of triethylamine (1.2 eq) in the same solvent via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the mixture to remove the triethylammonium chloride salt. Wash the filtrate with 1 M HCl (aq) followed by brine.
-
Extraction: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Protocol 2: Saponification of an Ester Precursor
This protocol describes the hydrolysis of an ethyl ester to the final carboxylic acid.[10]
-
Setup: Dissolve ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Hydrolysis: Add an aqueous solution of a base, such as potassium hydroxide (KOH, 3.0 eq) or lithium hydroxide (LiOH), to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction by TLC until all the starting ester has been consumed.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 using 6 M HCl (aq). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water.
-
Drying: Dry the collected solid under vacuum to yield the target carboxylic acid.
Safety and Handling
Based on GHS classifications for structurally related compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its primary route of synthesis via 1,3-dipolar cycloaddition is robust and regioselective. The presence of a reactive carboxylic acid handle allows for extensive derivatization, enabling its use as a versatile building block for constructing complex molecular architectures. Given the established biological importance of the isoxazoline scaffold, this compound serves as a valuable platform for the development of novel therapeutics and other functional organic materials.
References
- 1. rdu.iquimica.unam.mx [rdu.iquimica.unam.mx]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3 | CID 3089571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4,5-Dihydro-1,2-oxazole-3-carboxylic acid | C4H5NO3 | CID 642418 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (CAS No. 10313-27-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, and characterization, with a particular focus on the underlying scientific principles and experimental methodologies. Additionally, it explores the known and potential biological activities of the isoxazoline scaffold, offering insights for its application in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, providing both foundational knowledge and practical guidance.
Introduction and Chemical Identity
This compound, also known as 5-phenylisoxazoline-3-carboxylic acid, is a five-membered heterocyclic compound featuring a phenyl group at the 5-position and a carboxylic acid at the 3-position of the 4,5-dihydro-1,2-oxazole ring. The isoxazoline ring system is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] The presence of both a chiral center at the C5 position and a modifiable carboxylic acid group makes this molecule an attractive building block for the synthesis of more complex and potentially bioactive molecules.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 10313-27-6 | BLDpharm[2] |
| Molecular Formula | C₁₀H₉NO₃ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 191.18 g/mol | Santa Cruz Biotechnology[1] |
| IUPAC Name | This compound | |
| Synonyms | 5-Phenylisoxazoline-3-carboxylic acid | |
| Canonical SMILES | C1=CC=C(C=C1)C2CC(=NO2)C(=O)O |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a two-step process involving an initial 1,3-dipolar cycloaddition reaction to form the corresponding ethyl ester, followed by hydrolysis to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate
The core isoxazoline ring is constructed via a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile). In this specific synthesis, the nitrile oxide is generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate (the precursor to the 1,3-dipole) and styrene (the dipolarophile).
Diagram 1: Synthesis of Ethyl 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate
Caption: Reaction scheme for the synthesis of the ethyl ester intermediate.
Experimental Protocol: Synthesis of Ethyl 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate
-
Reactant Preparation: Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate and styrene in a suitable aprotic solvent, such as dichloromethane, in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Base Addition: Slowly add a base, such as triethylamine, to the reaction mixture at room temperature. The base facilitates the in situ generation of the nitrile oxide from the chloro-oxime precursor.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate.
Step 2: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard ester hydrolysis reaction, typically carried out under basic conditions.[3][4]
Diagram 2: Hydrolysis of the Ethyl Ester
Caption: Saponification of the ethyl ester to the final carboxylic acid.
Experimental Protocol: Hydrolysis to this compound
-
Reaction Setup: Dissolve the ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.
-
Heating: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis, monitoring by TLC.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2 with a dilute strong acid, such as hydrochloric acid. This will precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Spectroscopic Characterization
The structure of this compound and its intermediates can be confirmed using standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry.
Table 2: Expected Spectroscopic Data
| Technique | Key Expected Signals |
| ¹H NMR | - Aromatic protons (multiplet, ~7.2-7.5 ppm) - Proton at C5 (dd) - Protons at C4 (two dd) - Carboxylic acid proton (broad singlet, >10 ppm) |
| ¹³C NMR | - Carbonyl carbon (~160-170 ppm) - Aromatic carbons (~125-140 ppm) - C3 and C5 of the isoxazoline ring - C4 of the isoxazoline ring |
| IR | - O-H stretch of carboxylic acid (~2500-3300 cm⁻¹, broad) - C=O stretch of carboxylic acid (~1700 cm⁻¹) - C=N stretch of isoxazoline (~1600 cm⁻¹) - Aromatic C-H and C=C stretches |
| Mass Spec (ESI-) | [M-H]⁻ peak at m/z 190.05 |
Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and other experimental conditions.
Potential Applications in Drug Discovery
The isoxazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets. Derivatives of isoxazolines have demonstrated a wide range of biological activities, including:
-
Anticancer: Some isoxazoline derivatives have shown cytotoxicity against various cancer cell lines.[2]
-
Antiviral: Certain bicyclic isoxazoline derivatives have exhibited activity against influenza viruses.[2]
-
Antibacterial and Antifungal: The isoxazoline ring has been incorporated into compounds with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2]
-
Anti-inflammatory: Some isoxazole derivatives have been investigated for their anti-inflammatory properties.[5]
-
Enzyme Inhibition: Derivatives of the related 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme implicated in gout.[6]
The presence of the carboxylic acid moiety in this compound provides a convenient handle for further chemical modifications, such as amide bond formation, to create libraries of new compounds for biological screening. This makes it a valuable starting material for the development of novel drug candidates.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in the field of drug discovery. Its synthesis, based on the robust 1,3-dipolar cycloaddition reaction, is well-established, providing a reliable route to this valuable building block. The inherent biological activities associated with the isoxazoline scaffold, coupled with the synthetic tractability of the carboxylic acid functional group, position this molecule as a key starting point for the development of new therapeutic agents targeting a range of diseases. This guide has provided a detailed overview of its synthesis, characterization, and potential applications to aid researchers in their endeavors to explore the full potential of this promising compound.
References
- 1. scbt.com [scbt.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid molecular weight
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid
Executive Summary
This technical guide provides a detailed analysis of the molecular weight and associated physicochemical properties of this compound. This compound belongs to the isoxazoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. This document outlines the theoretical basis for its molecular weight, protocols for experimental verification, and the scientific context of its structural components. With a molecular formula of C₁₀H₉NO₃ and a calculated average molecular weight of 191.18 g/mol , this molecule's properties are critical for its potential application in pharmacological research.[1][2] This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this compound for synthesis, characterization, and application.
Compound Identification and Structure
Accurate identification is the cornerstone of chemical research. This section details the fundamental identifiers for this compound.
-
Systematic Name: this compound
-
Common Synonyms: 5-Phenylisoxazoline-3-carboxylic acid
-
Molecular Formula: C₁₀H₉NO₃
The structure consists of a five-membered dihydrogenated oxazole ring, known as an isoxazoline ring. A phenyl group is attached at the 5-position, and a carboxylic acid functional group is present at the 3-position. The presence of a chiral center at the C5 position means the compound can exist as enantiomers (R and S forms).
Molecular Weight Determination
The molecular weight is a fundamental property derived from the compound's atomic composition. It is crucial for stoichiometric calculations in synthesis and for interpretation of analytical data.
Theoretical Molecular Weight Calculation
The average molecular weight (often denoted as MW) is calculated using the weighted average of the natural abundances of the constituent elements' isotopes. The molecular formula C₁₀H₉NO₃ is broken down as follows:
| Element | Symbol | Atom Count | Average Atomic Mass ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon | C | 10 | 12.011 | 120.110 |
| Hydrogen | H | 9 | 1.008 | 9.072 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 191.186 |
Based on this, the average molecular weight of this compound is 191.18 g/mol .[1][2]
Isotopic Distribution and Exact Mass
For high-resolution mass spectrometry (HRMS), the monoisotopic mass (or exact mass) is the more relevant value. It is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
-
Exact Mass Calculation: (10 * 12.000000) + (9 * 1.007825) + (1 * 14.003074) + (3 * 15.994915) = 191.058244 Da
This precise value is what researchers would expect to observe in HRMS analyses, allowing for unambiguous formula determination.
Experimental Verification of Molecular Mass
Theoretical calculations must be confirmed by empirical data. Mass spectrometry is the definitive technique for determining the molecular mass of a synthesized or isolated compound.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol outlines a standard method for verifying the molecular mass of the title compound.
Objective: To confirm the molecular mass of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL in a 50:50 mixture of acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode Selection:
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid moiety is acidic and readily loses a proton (H⁺), making negative ion mode highly suitable. The expected ion would be observed at m/z 190.05098.
-
Positive Ion Mode ([M+H]⁺): While less likely for a strong acid, protonation can occur, typically on the nitrogen or oxygen atoms. The expected ion would be at m/z 192.06551. In the presence of sodium salts, a sodium adduct [M+Na]⁺ at m/z 214.04019 may also be observed.[6]
-
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-500).
-
Data Analysis: Compare the observed m/z value from the high-resolution spectrum with the calculated exact mass. A mass accuracy of <5 ppm (parts per million) provides high confidence in the elemental composition.
Caption: Workflow for molecular mass verification using ESI-MS.
Physicochemical Context and Significance
The molecular weight and structure of a compound are intrinsically linked to its function, particularly in a drug development context.
The Isoxazoline Scaffold in Drug Discovery
The isoxazoline ring is considered a "privileged scaffold" in medicinal chemistry. Its non-planar, three-dimensional structure is advantageous for creating specific interactions with biological targets.[7] This class of compounds has demonstrated a wide range of biological activities, including use as insecticides and potential therapeutics.[8]
The Role of the Carboxylic Acid Moiety
The carboxylic acid group is a common feature in over 450 marketed drugs. Its ability to donate a proton allows it to form strong ionic interactions (salt bridges) with basic residues (like lysine or arginine) in protein binding sites. However, its ionized state at physiological pH can also present challenges, such as:
-
Reduced Membrane Permeability: The negative charge can hinder passive diffusion across biological membranes, like the blood-brain barrier.
-
Metabolic Liabilities: Carboxylic acids can undergo metabolic processes like glucuronidation, which can sometimes lead to toxicity issues.
Understanding these properties is crucial for drug development professionals when designing new molecular entities.
Structure-Property Relationships
Small modifications to a chemical structure can significantly alter its molecular weight and other properties. Comparing the title compound to related structures illustrates this principle.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structural Difference from Target |
| This compound | C₁₀H₉NO₃ | 191.18 | Reference Compound |
| 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C₁₁H₁₁NO₃ | 205.21 | Phenyl at C3, Methyl & COOH at C5 |
| (4S,5R)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid | C₁₆H₁₃NO₃ | 267.28 | Different isomer (oxazole), additional phenyl group |
| 3-(2-Hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C₁₀H₉NO₄ | 207.18 | Phenyl at C3 with OH, COOH at C5 |
Data sourced from multiple chemical databases.[9][10][11]
Conclusion
This compound is a heterocyclic compound with a calculated average molecular weight of 191.18 g/mol and a monoisotopic mass of 191.058244 Da . These fundamental values are critical for its synthesis, purification, and analytical characterization. The presence of the isoxazoline scaffold and the carboxylic acid moiety places this compound within a class of molecules with significant potential for biological activity, while also presenting well-understood challenges for drug design. Experimental verification, primarily through high-resolution mass spectrometry, is an essential step to confirm its identity and purity in any research or development setting.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. 5-苯基-3-异噁唑羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID | 14441-90-8 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3 | CID 3089571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. chemscene.com [chemscene.com]
The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse non-covalent interactions have established it as a privileged scaffold in the design of novel therapeutic agents.[1] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This technical guide provides a comprehensive exploration of these activities, delving into the mechanisms of action, quantitative efficacy, and the critical experimental protocols utilized in their evaluation.
I. Anticancer Activity: A Multi-pronged Assault on Malignancy
Isoxazole derivatives have emerged as potent anticancer agents, employing a variety of mechanisms to halt tumor progression and induce cancer cell death.[2] Key strategies include the induction of apoptosis, inhibition of crucial cell cycle regulators like protein kinases, and disruption of microtubule dynamics.[1][4]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[4] This is often achieved by targeting key proteins in apoptotic signaling pathways. For instance, some isoxazole-containing compounds have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent cell death.[5]
Caption: Intrinsic apoptosis pathway modulated by isoxazole derivatives.
Quantitative Anticancer Activity of Isoxazole Derivatives
The potency of isoxazole derivatives against various cancer cell lines is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Curcumin-Isoxazole Hybrid | MCF-7 (Breast Cancer) | 3.97 | [6] |
| Tetrazole-based Isoxazolines | A549 (Lung Cancer) | 1.49 - 1.51 | [3] |
| 4-phenoxy-phenyl isoxazole | A549 (Human Lung Carcinoma) | 0.22 | [7] |
| 4-phenoxy-phenyl isoxazole | HepG2 (Human Liver Carcinoma) | 0.26 | [7] |
| 4-phenoxy-phenyl isoxazole | MDA-MB-231 (Human Breast Adenocarcinoma) | 0.21 | [7] |
| Indole C-glycoside Hybrids | MDA-MB-231 (Breast Cancer) | 22.3 - 35.5 | [8] |
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The isoxazole scaffold is a key component in several clinically important antimicrobial agents, such as sulfamethoxazole.[9] Derivatives of isoxazole have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9]
Mechanism of Action: Disruption of Essential Cellular Processes
The antimicrobial action of isoxazole derivatives often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis. For example, sulfonamide-containing isoxazoles like sulfamethoxazole are competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. Without folic acid, bacteria cannot synthesize nucleic acids and other essential metabolites, leading to growth inhibition.
Quantitative Antimicrobial Activity of Isoxazole Derivatives
The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| N3, N5-di(substituted)isoxazole-3,5-diamines | E. coli | 95 - 117 | [10] |
| N3, N5-di(substituted)isoxazole-3,5-diamines | S. aureus | 100 - 110 | [10] |
| Substituted Isoxazoles | C. albicans | 6 - 60 | [11] |
| Substituted Isoxazoles | B. subtilis | 10 - 80 | [11] |
| Substituted Isoxazoles | E. coli | 30 - 80 | [11] |
| Chroman-isoxazole Hybrids | P. aeruginosa | 5 - 10 | [12] |
III. Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Certain isoxazole derivatives, such as the selective COX-2 inhibitor valdecoxib, are potent anti-inflammatory agents.[9] Their mechanism of action primarily involves the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[3]
Mechanism of Action: Inhibition of COX and LOX Enzymes
Cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are critical enzymes in the biosynthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are key players in the inflammatory response. By inhibiting these enzymes, isoxazole derivatives can effectively reduce inflammation.
Caption: Inhibition of inflammatory pathways by isoxazole derivatives.
Quantitative Anti-inflammatory Activity of Isoxazole Derivatives
The anti-inflammatory potency of isoxazole derivatives is determined by their IC50 values against COX and LOX enzymes.
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference |
| Dihydropyrimidin-isoxazole Hybrid (C3) | COX-2 | 0.93 | [13] |
| Dihydropyrimidin-isoxazole Hybrid (C5) | COX-2 | 0.85 | [13] |
| Dihydropyrimidin-isoxazole Hybrid (C6) | COX-2 | 0.51 | [13] |
| Dihydropyrimidin-isoxazole Hybrid (C3) | 5-LOX | 8.47 | [14][15] |
| Dihydropyrimidin-isoxazole Hybrid (C5) | 5-LOX | 10.48 | [14][15] |
| Dihydropyrimidin-isoxazole Hybrid (C6) | 5-LOX | 18.87 | [5][16] |
IV. Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases
Emerging research highlights the potential of isoxazole derivatives in the treatment of neurodegenerative disorders.[2][3] Their neuroprotective effects stem from a variety of mechanisms, including antioxidant activity, inhibition of monoamine oxidases (MAO), and modulation of signaling pathways that protect neurons from damage.[17][18]
Mechanism of Action: A Multifaceted Approach to Neuroprotection
Isoxazole derivatives can protect neurons through several mechanisms:
-
Antioxidant Activity: Some derivatives can scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defenses through the activation of the Nrf2 pathway, thereby protecting neurons from oxidative stress-induced damage.[17][19]
-
MAO Inhibition: Inhibition of monoamine oxidases (MAO-A and MAO-B) by certain isoxazole derivatives can increase the levels of neurotransmitters in the brain and reduce the production of neurotoxic byproducts.[18][20]
-
Anti-amyloid Aggregation: Some isoxazole-containing compounds have been shown to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[6][21][22]
Quantitative Neuroprotective Activity of Isoxazole Derivatives
The neuroprotective efficacy of isoxazole derivatives can be assessed by their ability to protect neuronal cells from various insults, with the half-maximal effective concentration (EC50) being a common metric.
| Compound/Derivative Class | Neuroprotective Assay | EC50 (µM) | Reference |
| Chroman-isoxazole Hybrid (17) | Protection against oxidative stress in HT22 cells | ~0.3 | [23] |
| Chroman-isoxazole Hybrid (18) | Protection against oxidative stress in HT22 cells | ~0.3 | [23] |
| Chroman-isoxazole Hybrid (20) | Protection against oxidative stress in HT22 cells | ~0.3 | [23] |
V. Modulation of Key Signaling Pathways
The diverse biological activities of isoxazole derivatives are often rooted in their ability to modulate critical intracellular signaling pathways. The Wnt/β-catenin and Hedgehog pathways, which are crucial in both development and disease, are notable targets.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a vital role in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain isoxazole derivatives have been shown to modulate this pathway. For example, Isoxazole 9 (ISX9) has been identified as an agonist of the Wnt/β-catenin pathway by targeting Axin1, leading to the stabilization of β-catenin.[24]
Caption: Canonical Wnt/β-catenin signaling pathway and the intervention by ISX9.
Hedgehog Signaling Pathway
The Hedgehog signaling pathway is essential for embryonic development, and its aberrant activation is implicated in several types of cancer. The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO), leading to the activation of GLI transcription factors and target gene expression. Some isoxazole derivatives have been investigated as potential inhibitors of this pathway.
Caption: Hedgehog signaling pathway, a potential target for isoxazole derivatives.
VI. Experimental Protocols
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][23][25][26]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: The Kirby-Bauer Disk Diffusion Method
This method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.[19]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the isoxazole derivative onto the agar surface.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.
-
Interpretation: Compare the zone diameters to established standards to classify the bacterium as susceptible, intermediate, or resistant to the compound.
Enzyme Inhibition Assay (General Spectrophotometric Protocol)
This protocol provides a general framework for determining the inhibitory activity of isoxazole derivatives against a specific enzyme using a spectrophotometer.[4][12][27][28][29]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the purified target enzyme, its specific substrate, the isoxazole inhibitor (at various concentrations), and an appropriate assay buffer.
-
Pre-incubation: In a microplate well or cuvette, mix the enzyme with the inhibitor solution and allow them to pre-incubate for a short period to permit binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance over time using a spectrophotometer at a wavelength where the product absorbs light, but the substrate does not (or vice versa).
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
Conclusion
The isoxazole scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility allows for the development of compounds with a wide array of biological activities, targeting diverse diseases from cancer and infections to inflammatory conditions and neurodegenerative disorders. A thorough understanding of their mechanisms of action, structure-activity relationships, and the application of robust experimental protocols are paramount for the successful development of new isoxazole-based therapeutics. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives [ouci.dntb.gov.ua]
- 6. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 10. Novel monoamine oxidase inhibitors, 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives, and their differential reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives | PLOS One [journals.plos.org]
- 15. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 25. benthamdirect.com [benthamdirect.com]
- 26. Design , Molecular Modeling and Grinding Preparation of Some Isoxazole Derivatives as COX2 Inhibitors [repository.sustech.edu]
- 27. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, chemical characteristics, and explore its biological activities and potential applications in drug discovery, grounded in authoritative scientific literature.
Introduction: The Significance of the Isoxazoline Scaffold
The isoxazoline ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Compounds bearing this moiety exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and insecticidal properties.[1][2] The incorporation of a phenyl group at the 5-position and a carboxylic acid at the 3-position, as in this compound, offers a unique combination of lipophilicity and functionality, making it an attractive starting point for the design of novel therapeutic agents.
Synthesis and Chemical Properties
The primary and most versatile method for the synthesis of the 4,5-dihydro-1,2-oxazole (isoxazoline) ring system is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition.[3][4][5] This reaction involves the concertedly regioselective addition of a nitrile oxide to an alkene.
General Synthetic Pathway: 1,3-Dipolar Cycloaddition
The synthesis of this compound and its esters typically proceeds via the in-situ generation of benzonitrile oxide from benzaldoxime, which then reacts with an appropriate acrylate derivative.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of Ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate
-
To a stirred solution of benzaldoxime (1.0 mmol) and ethyl acrylate (1.2 mmol) in a suitable solvent (e.g., dichloromethane or THF), an oxidant such as N-chlorosuccinimide (NCS) or diacetoxyiodobenzene (DIB) is added portion-wise at room temperature.[3]
-
The reaction mixture is stirred for several hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate.
Step 2: Hydrolysis to this compound
-
The purified ethyl ester (1.0 mmol) is dissolved in a mixture of THF and water.
-
Lithium hydroxide (LiOH) monohydrate (2-3 equivalents) is added, and the mixture is stirred at room temperature until the ester is completely consumed (monitored by TLC).
-
The reaction mixture is diluted with water and acidified to pH 2-3 with dilute HCl.
-
The precipitated product is collected by filtration, washed with cold water, and dried to yield this compound.
Chemical and Physical Properties
The chemical and physical properties of this compound and its close analogs are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [6] |
| Molecular Weight | 191.18 g/mol | [6] |
| Appearance | Off-white solid (expected) | - |
| Melting Point | Not reported | - |
Spectroscopic Data (for Ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate)
Spectroscopic data is crucial for the characterization of the synthesized compound. While data for the carboxylic acid is not available, the data for its ethyl ester provides key structural information.[7]
-
¹H NMR (CDCl₃): Expected signals would include multiplets for the phenyl protons, a characteristic ABX system for the diastereotopic protons at C4 and the proton at C5 of the isoxazoline ring, and signals for the ethyl group.
-
¹³C NMR (CDCl₃): Characteristic signals for the carbonyl carbon of the ester, the carbons of the phenyl ring, and the carbons of the isoxazoline ring are expected.
-
IR (KBr): Key absorption bands would include those for the C=O stretching of the ester, C=N stretching of the isoxazoline ring, and C-H stretching of the aromatic and aliphatic portions.
-
Mass Spectrometry (GC-MS): The molecular ion peak corresponding to the mass of the ethyl ester would be observed.[7]
Biological Activities and Mechanism of Action
The isoxazoline scaffold is a versatile pharmacophore, and its derivatives have shown a wide array of biological activities.
Caption: Diverse biological activities of the isoxazoline scaffold.
Insecticidal Activity: GABA Receptor Antagonism
A primary and well-characterized mechanism of action for many isoxazoline derivatives is the antagonism of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in insects.[1][8][9][10] By blocking these channels, isoxazolines prevent the influx of chloride ions into neurons, leading to hyperexcitation, paralysis, and death of the insect.[2][10] This mechanism shows high selectivity for insect GABA receptors over mammalian receptors, contributing to the favorable safety profile of isoxazoline-based insecticides.[8][10]
Anti-inflammatory and Enzyme Inhibitory Potential
Derivatives of isoxazole and oxazole carboxylic acids have demonstrated significant potential as inhibitors of various enzymes implicated in disease.
-
Xanthine Oxidase Inhibition: Certain 5-phenylisoxazole-3-carboxylic acid derivatives have shown potent inhibitory activity against xanthine oxidase, an enzyme involved in gout.[11]
-
Phosphodiesterase 4 (PDE4) Inhibition: Phenyl-substituted oxazole carboxylic acid derivatives have been identified as inhibitors of PDE4, a key enzyme in the inflammatory cascade, suggesting their potential in treating inflammatory diseases like asthma and COPD.[12] One such derivative exhibited an IC₅₀ value of 1.4 µM against PDE4.[12]
-
SARS-CoV-2 Papain-like Protease (PLpro) Inhibition: Recent studies have explored 1,2,4-oxadiazole derivatives containing an aryl carboxylic acid moiety as inhibitors of SARS-CoV-2 PLpro, a crucial enzyme for viral replication.[13] Some of these compounds displayed IC₅₀ values in the low micromolar range (1.0 - 1.8 µM) and antiviral activity with EC₅₀ values around 4.3 - 5.4 µM.[13]
The anti-inflammatory activity of some triazole derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid has been demonstrated in vivo, showing efficacy comparable to or greater than indomethacin and celecoxib in a rat paw edema model.[14]
Applications in Drug Discovery and Development
The structural features and diverse biological activities of this compound and its analogs make them valuable scaffolds in drug discovery.
Lead Compound for Novel Therapeutics
The isoxazoline carboxylic acid core can serve as a starting point for the development of new drugs targeting a range of diseases. The carboxylic acid moiety provides a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling
The existing data on the biological activities of various derivatives allows for the application of computational methods such as QSAR and molecular docking to guide the design of more potent and selective compounds. For instance, docking studies have been used to understand the binding mode of 5-phenylisoxazole-3-carboxylic acid derivatives with xanthine oxidase.[11]
Conclusion
This compound is a heterocyclic compound built upon the medicinally important isoxazoline scaffold. Its synthesis is readily achievable through the robust 1,3-dipolar cycloaddition reaction. The core structure is associated with a wide range of biological activities, most notably insecticidal effects through GABA receptor antagonism and potential as an anti-inflammatory and enzyme inhibitory agent. The versatility of this scaffold, coupled with the potential for chemical modification, positions it as a valuable building block for the discovery and development of novel therapeutic agents. Further research into the specific biological targets and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. scbt.com [scbt.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]
- 9. GABAergic Neurotransmission and Toxicity 3: Isoxazolines [ouci.dntb.gov.ua]
- 10. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ipbcams.ac.cn [ipbcams.ac.cn]
- 14. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery of novel oxazole carboxylic acid derivatives
An In-Depth Technical Guide to the Discovery of Novel Oxazole Carboxylic Acid Derivatives
Foreword: The Enduring Appeal of the Oxazole Scaffold
The oxazole, a five-membered aromatic heterocycle containing oxygen and nitrogen, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role as a cornerstone in the design of therapeutic agents.[1][3] The incorporation of a carboxylic acid moiety further enhances its utility, providing a critical anchor for binding to biological targets through hydrogen bonding and ionic interactions. However, this acidic group also presents significant challenges in drug development, including metabolic liabilities and limited cell permeability.[4][5]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the modern discovery process for novel oxazole carboxylic acid derivatives. We will move beyond simple recitation of facts to explore the strategic rationale behind experimental design, from initial synthesis to lead optimization and the intelligent application of bioisosteric replacements. Our focus is on the "why" that underpins the "how," offering field-proven insights to navigate the complexities of bringing these potent molecules from the bench to potential clinical relevance.
Chapter 1: Strategic Synthesis of the Oxazole Core
The construction of the oxazole ring is the foundational step in any discovery campaign. The chosen synthetic route dictates the feasibility of library synthesis, the accessible points for diversification, and ultimately, the cost and scalability of the project. While classical methods remain relevant, modern advancements offer greater efficiency and substrate scope.
Classical Approaches: The Shoulders of Giants
Two primary methods have historically dominated oxazole synthesis:
-
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone.[6] It is a robust and reliable method, particularly for 2,5-disubstituted oxazoles. The primary limitation lies in the availability and preparation of the starting α-acylamino ketones.
-
van Leusen Reaction: This approach utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring.[7] It is particularly effective for synthesizing 5-substituted oxazoles.[7]
Modern, High-Throughput Methodologies
Contemporary drug discovery demands more efficient and versatile synthetic strategies. Recent innovations have focused on one-pot procedures and the use of more readily available starting materials.
A particularly powerful modern approach involves the direct synthesis of oxazoles from carboxylic acids and α-halo-ketones, often catalyzed by a coupling agent. This streamlines the process by avoiding the pre-formation of activated acid derivatives.[8] Another innovative strategy is the use of microwave irradiation to accelerate reactions, such as the condensation of 2-bromoacetophenone derivatives with urea to rapidly generate 2-amino-oxazoles.[7]
Below is a generalized workflow illustrating the key decision points in selecting a synthetic strategy for a novel oxazole library.
Caption: High-level workflow for a typical oxazole-based drug discovery campaign.
Chapter 2: Hit Identification and SAR Elucidation
Once a synthetic route is established, a library of diverse analogues is synthesized and screened against the biological target of interest. The goal of this phase is to identify "hits"—compounds that exhibit promising activity—and to understand the Structure-Activity Relationship (SAR).
The SAR defines how chemical structure relates to biological activity.[1] For an oxazole carboxylic acid scaffold, key positions for modification are typically the C2, C4, and C5 positions of the oxazole ring, as well as the linker connecting the carboxylic acid.
Caption: Key pharmacophoric elements of a generic oxazole carboxylic acid scaffold.
Systematic modification of these positions allows for the development of a robust SAR model. For example, in the development of α-keto oxazole inhibitors of fatty acid amide hydrolase (FAAH), it was found that aryl replacements at the C2 acyl side chain significantly modulated potency, with a 3-chlorophenyl group (5hh) being five-fold more potent than the initial lead.[9]
Data Presentation: Example SAR Table
The following table illustrates how SAR data for a hypothetical series of FAAH inhibitors might be presented.
| Compound ID | R2 Substituent | R4 Substituent | R5 Substituent | FAAH Inhibition IC50 (nM) |
| H-01 (Lead) | Phenyl | Methyl | H | 55 |
| H-02 | 3-Chlorophenyl | Methyl | H | 11[9] |
| H-03 | 1-Naphthyl | Methyl | H | 23[9] |
| H-04 | Phenyl | Cyclopropyl | H | 78 |
| H-05 | 3-Chlorophenyl | Methyl | Phenyl | 15 |
This structured data allows researchers to quickly identify trends. In this example, adding a chloro- substituent at the meta-position of the R2-phenyl ring (H-02) dramatically improves activity, while adding bulk at the R5 position (H-05) is slightly detrimental compared to the improved R2 analogue.
Chapter 3: The Carboxylic Acid Dilemma & Bioisosteric Replacement
The carboxylic acid group is often essential for potent biological activity, acting as a critical hydrogen bond donor and acceptor.[4] However, its ionizable nature at physiological pH can lead to several undesirable properties:
-
Poor Membrane Permeability: The negative charge hinders passive diffusion across cell membranes.[4]
-
High Plasma Protein Binding: Can reduce the concentration of free, active drug.
-
Metabolic Instability: Susceptible to metabolism via acyl-glucuronidation, which can sometimes lead to reactive metabolites.[4][10]
When these liabilities hinder the development of a promising lead compound, medicinal chemists turn to bioisosteric replacement . A bioisostere is a functional group that retains the key biological activity of the original group while modifying its physicochemical properties.[11]
Caption: Common bioisosteric replacements for carboxylic acids and their impact.
The 1H-tetrazole is the most widely used carboxylic acid bioisostere, as its pKa is very similar to a carboxylic acid, and it effectively mimics the hydrogen bonding pattern of the carboxylate anion.[10][11] In the development of angiotensin II receptor antagonists like Losartan, replacement of a carboxylic acid with a tetrazole was a key discovery.[10][12] Other options, such as acyl sulfonamides or various oxadiazolones, offer different acidity and lipophilicity profiles, providing a toolkit to fine-tune a molecule's properties.[4][12]
Table of Comparative Properties
| Functional Group | Typical pKa | Lipophilicity (vs. COOH) | Key Feature |
| Carboxylic Acid | ~4.5 | Baseline | Strong H-bonding, high solubility |
| 1H-Tetrazole | ~4.5 - 4.9[12] | Higher | Excellent electronic mimic, metabolically stable[11] |
| Acyl Sulfonamide | ~3.5 - 5.5 | Higher | Can form multiple H-bonds, improved potency in some cases[12] |
| 5-oxo-1,2,4-oxadiazole | ~6.1[10] | Higher | Less acidic, can improve oral absorption[12] |
Chapter 4: Experimental Protocols - A Self-Validating System
Trustworthiness in research is built on detailed, reproducible protocols. The following sections provide step-by-step methodologies for the synthesis and evaluation of a representative oxazole carboxylic acid derivative.
Protocol 1: Synthesis of 2-(3-Chlorophenyl)-4-methyloxazole-5-carboxylic acid
This protocol is a representative example based on the condensation of an aromatic carboxylic acid with an amino acid derivative, followed by cyclization, a common strategy for building the oxazole core.[1]
Materials:
-
3-Chlorobenzoyl chloride
-
Ethyl 2-aminoacetoacetate
-
Pyridine
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH), 2M solution
-
Hydrochloric acid (HCl), 2M solution
Procedure:
-
Acylation: To a solution of ethyl 2-aminoacetoacetate (1.0 eq) and pyridine (1.2 eq) in DCM at 0 °C, add 3-chlorobenzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate in vacuo.
-
Cyclodehydration (Robinson-Gabriel adaptation): Dissolve the crude intermediate in phosphorus oxychloride (5.0 eq) and heat at 90 °C for 3 hours.[6]
-
Isolation: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize with a saturated NaHCO₃ solution. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over MgSO₄, and concentrate. Purify the resulting ethyl ester by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
-
Saponification: Dissolve the purified ester in ethanol. Add 2M NaOH (3.0 eq) and stir at 50 °C for 2 hours, monitoring by TLC until the starting material is consumed.
-
Final Product Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and acidify to pH ~3 with 2M HCl. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield the final carboxylic acid.
Self-Validation: Each step must be validated. The identity and purity of the intermediate ester and final acid should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis to ensure the reaction proceeded as expected before moving to the next step.
Protocol 2: Primary Biochemical Screen - FAAH Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC50 value of a test compound against Fatty Acid Amide Hydrolase (FAAH).[9]
Materials:
-
Recombinant human FAAH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
N-(7-methoxycoumarin-4-yl) arachidonamide (fluorescent substrate)
-
Test compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO, then dilute into the assay buffer to the desired final concentrations (typically keeping final DMSO concentration <1%).
-
Reaction Setup: In each well of the 96-well plate, add:
-
2 µL of test compound dilution (or DMSO for control)
-
88 µL of FAAH enzyme diluted in assay buffer
-
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the fluorescent substrate to each well to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in the fluorescence reader pre-heated to 37 °C. Measure the increase in fluorescence every 60 seconds for 20 minutes. The rate of fluorescence increase is proportional to FAAH activity.
-
Data Analysis: Calculate the initial velocity (rate) for each concentration of the inhibitor. Normalize the data to the control (100% activity) and blank (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation: The assay includes positive (no inhibitor) and negative (no enzyme) controls. The Z'-factor, a statistical measure of assay quality, should be calculated and must be >0.5 for the results to be considered valid.
Conclusion and Future Outlook
The is a dynamic and evolving field. While the core principles of synthesis and SAR remain, the strategic application of modern chemical technologies and a deep understanding of physicochemical properties are paramount. The ability to anticipate and mitigate the liabilities of the carboxylic acid group through intelligent bioisosteric replacement is a hallmark of an effective drug discovery program. As our understanding of biological targets deepens and synthetic methods become more sophisticated, the versatile oxazole scaffold is poised to deliver the next generation of innovative therapeutics.[1][13]
References
- 1. tandfonline.com [tandfonline.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. benthamdirect.com [benthamdirect.com]
A Technical Guide to the Spectroscopic Characterization of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical methodologies for obtaining and interpreting nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this heterocyclic compound. The protocols and data interpretations are presented with the aim of ensuring scientific integrity and providing actionable insights for laboratory applications.
Molecular Structure and Importance
This compound, with a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol , belongs to the isoxazoline class of heterocyclic compounds.[1] Isoxazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[2] Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the chemical properties of this compound, which are critical steps in any research or development pipeline.
Caption: Molecular structure and properties of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility.
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Insert the tube into the NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform shimming to optimize the magnetic field homogeneity, which is essential for high-resolution spectra.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
Data Processing: Process the resulting Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted proton NMR chemical shifts (δ), multiplicities, coupling constants (J), and assignments for this compound. These predictions are based on analogous structures found in the literature.[2][3][4]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~10-13 | broad singlet | - | 1H | Carboxylic acid (-COOH) |
| ~7.30-7.50 | multiplet | - | 5H | Aromatic protons (C₆H₅) |
| ~5.70 | dd | ~8.0, 10.0 | 1H | H-5 (methine proton) |
| ~3.80 | dd | ~12.0, 10.0 | 1H | H-4a (methylene proton) |
| ~3.40 | dd | ~12.0, 8.0 | 1H | H-4b (methylene proton) |
Interpretation of ¹H NMR Spectrum:
-
The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which can be exchanged with D₂O.[5]
-
The aromatic protons of the phenyl group will likely appear as a complex multiplet in the range of 7.30-7.50 ppm.
-
The dihydro-oxazole ring protons form an AMX spin system. The H-5 proton, being adjacent to the phenyl group and the oxygen atom, will be the most downfield of the three. It will appear as a doublet of doublets (dd) due to coupling with the two diastereotopic H-4 protons.
-
The H-4 methylene protons are diastereotopic and will appear as two separate signals, each as a doublet of doublets, due to geminal coupling with each other and vicinal coupling with the H-5 proton.
Predicted ¹³C NMR Spectral Data
The predicted carbon-13 NMR chemical shifts are tabulated below, based on data from similar isoxazoline structures.[3][4][6]
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | Carboxylic acid carbon (C=O) |
| ~158 | C-3 (isoxazoline ring) |
| ~140 | C-ipso (phenyl ring) |
| ~129 | C-para (phenyl ring) |
| ~128 | C-ortho/meta (phenyl ring) |
| ~82 | C-5 (methine carbon) |
| ~40 | C-4 (methylene carbon) |
Interpretation of ¹³C NMR Spectrum:
-
The carboxylic acid carbonyl carbon is expected at the most downfield position, typically in the 165-170 ppm range.[3]
-
The C-3 carbon of the isoxazoline ring, being part of a C=N bond, will also be significantly downfield.
-
The aromatic carbons will appear in the typical aromatic region (120-140 ppm), with the ipso-carbon (the one attached to the isoxazoline ring) being at the lower field end of this range.
-
The C-5 methine carbon , bonded to both the phenyl group and oxygen, will be found around 82 ppm.
-
The C-4 methylene carbon will be the most upfield signal in the spectrum, appearing around 40 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: ESI-MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.
Caption: A typical workflow for acquiring ESI-Mass Spectrometry data.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile. A small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) can be added to promote ionization.
-
Infusion: The sample solution is introduced into the ESI source at a constant, low flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets.
-
Desolvation: The charged droplets are passed through a heated capillary in a stream of drying gas (e.g., nitrogen) to evaporate the solvent, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum
For this compound (MW = 191.18), the following ions are expected in the mass spectrum.
| m/z | Ion | Mode |
| 192.06 | [M+H]⁺ | Positive |
| 214.04 | [M+Na]⁺ | Positive |
| 190.05 | [M-H]⁻ | Negative |
| 146.06 | [M-COOH]⁺ | Positive |
Interpretation of Mass Spectrum:
-
In positive ion mode , the base peak is likely to be the protonated molecule [M+H]⁺ at m/z 192.06. An adduct with sodium, [M+Na]⁺ at m/z 214.04, may also be observed.
-
In negative ion mode , the deprotonated molecule [M-H]⁻ at m/z 190.05 would be the prominent ion.
-
A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as COOH (45 Da), leading to a fragment ion at m/z 146.06.[7] Further fragmentation of the phenyl-isoxazoline ring may also occur.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol: ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid and liquid samples.
Step-by-Step Methodology:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental absorbances.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
The characteristic IR absorption bands for this compound are predicted as follows, based on established group frequencies.[8][9][10][11]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid |
| ~3060 | Medium | C-H stretch | Aromatic |
| ~2950 | Medium | C-H stretch | Aliphatic (CH₂) |
| ~1710 | Strong | C=O stretch | Carboxylic acid |
| ~1600, ~1490 | Medium-Weak | C=C stretch | Aromatic ring |
| ~1590 | Medium | C=N stretch | Isoxazoline ring |
| ~1250 | Strong | C-O stretch | Carboxylic acid |
| ~900 | Broad, Medium | O-H bend | Carboxylic acid |
| ~750, ~690 | Strong | C-H bend | Monosubstituted benzene |
Interpretation of IR Spectrum:
-
The most prominent feature will be the very broad O-H stretching absorption of the carboxylic acid, spanning from 2500 to 3300 cm⁻¹, which is characteristic of hydrogen-bonded dimers.[8][10]
-
A strong, sharp absorption around 1710 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.[8]
-
The C=N stretching vibration of the isoxazoline ring is expected to appear around 1590 cm⁻¹.[12]
-
The presence of the phenyl group will be confirmed by aromatic C-H stretches just above 3000 cm⁻¹ and C=C stretching bands around 1600 and 1490 cm⁻¹. Strong C-H out-of-plane bending bands around 750 and 690 cm⁻¹ are indicative of monosubstitution on the benzene ring.[9]
Conclusion
The comprehensive spectroscopic analysis using NMR, MS, and IR provides a self-validating system for the structural confirmation and purity assessment of this compound. The predicted data and standardized protocols in this guide offer a robust framework for researchers. By understanding the causality behind the experimental choices and the interpretation of the resulting spectra, scientists can confidently characterize this and related heterocyclic compounds, facilitating advancements in medicinal chemistry and drug development.
References
- 1. scbt.com [scbt.com]
- 2. isca.me [isca.me]
- 3. rdu.iquimica.unam.mx [rdu.iquimica.unam.mx]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. echemi.com [echemi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid, a heterocyclic compound of significant interest to the drug discovery and development sector. The isoxazoline scaffold is a privileged structure in medicinal chemistry, known for conferring a range of biological activities.[1][2][3] This document details the precise IUPAC nomenclature, physicochemical properties, and stereochemical considerations of the title compound. A primary focus is placed on its synthesis, particularly via 1,3-dipolar cycloaddition, with an emphasis on mechanistic understanding and the inclusion of a detailed, self-validating experimental protocol. Furthermore, this guide outlines key analytical techniques for structural confirmation and discusses the compound's potential applications in modern drug development workflows, supported by authoritative references.
Introduction to the Isoxazoline Scaffold
The 4,5-dihydro-1,2-oxazole, commonly known as the 2-isoxazoline ring system, is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry due to its metabolic stability and ability to act as a versatile pharmacophore. Isoxazoline derivatives have demonstrated a wide array of pharmacological and biological activities, including anti-inflammatory, anticancer, antibacterial, antiviral, and insecticidal properties.[1][2][4][5] Their utility extends to being crucial intermediates in organic synthesis, convertible to key functional groups like γ-amino alcohols and β-hydroxy ketones.[1][2] The compound this compound incorporates this valuable scaffold, featuring a phenyl group that influences stereochemistry and a carboxylic acid moiety that can be crucial for target binding or can serve as a handle for further chemical modification.[6]
Nomenclature and Physicochemical Properties
A precise understanding of a molecule's identity and properties is fundamental for any research and development endeavor. This section clarifies the formal nomenclature and summarizes the key physicochemical characteristics of the title compound.
IUPAC Nomenclature and Structural Analysis
The unambiguous and systematic name for the compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .
-
Parent Heterocycle: The core is a "1,2-oxazole" ring.
-
Saturation Level: "4,5-dihydro" indicates that the bond between atoms 4 and 5 is a single bond, distinguishing it from the fully aromatic isoxazole.
-
Substituents:
-
A "phenyl" group is located at position 5.
-
A "carboxylic acid" group is located at position 3.
-
The presence of the phenyl group at the C5 position introduces a chiral center. Therefore, the compound can exist as two enantiomers: (R)-5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid and (S)-5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid. The stereochemistry can significantly impact biological activity, making stereoselective synthesis and characterization critical in drug development.
Physicochemical Data
Quantitative data provides a foundation for designing experimental conditions, from synthesis to biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [7] |
| Molecular Weight | 191.18 g/mol | [7] |
| Appearance | Solid (predicted) | |
| pKa | ~4-5 (Estimated for carboxylic acid) | [6] |
| LogP | 1.6 (Predicted for similar structures) | [8] |
Synthesis Strategies and Mechanistic Insights
The construction of the isoxazoline ring is most efficiently achieved through 1,3-dipolar cycloaddition reactions. This approach is widely regarded for its high degree of regioselectivity and stereoselectivity.[1][2][9]
The 1,3-Dipolar Cycloaddition Pathway
The most direct and extensively used method for constructing the 2-isoxazoline skeleton is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.[2][10] For the synthesis of this compound, this involves the reaction between an in situ generated nitrile oxide (the 1,3-dipole) and an appropriate alkene (the dipolarophile).
The general mechanism proceeds as follows:
-
Generation of the Nitrile Oxide: The nitrile oxide, an unstable intermediate, is typically generated in situ from a stable precursor like an aldoxime or an α-nitroketone.[1][2] Oxidation of an aldoxime using an agent like chloramine-T is a common and effective method.[11]
-
Cycloaddition: The nitrile oxide then reacts with an alkene. In the synthesis of the title compound, styrene is the logical alkene choice to introduce the phenyl group at the C5 position. The reaction regioselectivity is controlled by both steric and electronic factors, generally favoring the formation of the 5-substituted isomer when using electron-rich or neutral alkenes like styrene.[9]
Detailed Experimental Protocol
This protocol describes a representative synthesis adapted from established methodologies for forming isoxazoline structures.[10][11]
Objective: To synthesize this compound.
Materials:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate (aldoxime precursor)
-
Styrene
-
Triethylamine (Et₃N)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Part A: Synthesis of Ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate
-
Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and styrene (1.2 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq) dropwise to the solution over 30 minutes. The triethylamine acts as a base to facilitate the in situ generation of the nitrile oxide from the chloro-oxime precursor.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl ester.
-
-
Part B: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified ethyl ester from Part A in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) to the solution and heat the mixture to reflux for 2-4 hours.
-
Monitor the saponification by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 by the slow addition of 1M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
-
Self-Validation and Characterization:
-
Yield Calculation: Determine the percentage yield for both steps.
-
Purity Assessment: Check the purity of the final product by melting point determination and HPLC.
-
Structural Confirmation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isoxazoline ring protons. The proton at C5 will be a doublet of doublets, coupled to the two diastereotopic protons at C4. The C4 protons will appear as two separate multiplets. Aromatic protons of the phenyl group will appear in the δ 7-8 ppm region, and the acidic proton of the carboxylic acid will be a broad singlet at high chemical shift (>10 ppm).[4]
-
¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carboxylic acid carbonyl (~170 ppm), the C=N carbon at C3, and the two aliphatic carbons (C4 and C5) of the ring, in addition to the signals for the phenyl group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the parent ion peak corresponding to the molecular weight of the compound (m/z 191.18 for [M-H]⁻ or 192.19 for [M+H]⁺).
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for building libraries of drug candidates. The carboxylic acid can act as a bioisostere for other functional groups or serve as a key binding element to a biological target.[6]
Role as a Privileged Scaffold
Compounds containing the isoxazole or isoxazoline ring have been investigated for a multitude of therapeutic areas. For example, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in gout.[12][13] The dihydro-isoxazole core in the title compound offers a non-planar, more flexible structure compared to its aromatic isoxazole counterpart, which can be advantageous for fitting into complex protein binding pockets.
Lead Optimization Workflow
This compound can serve as a key intermediate in a lead optimization campaign. The carboxylic acid provides a reactive handle for creating a library of amide or ester derivatives to probe the structure-activity relationship (SAR) of a particular biological target.
Conclusion
This compound is a chemically tractable and medicinally relevant molecule. Its synthesis is readily achievable through robust and well-documented 1,3-dipolar cycloaddition reactions. The presence of a chiral center, a phenyl group, and a modifiable carboxylic acid makes it an attractive scaffold for generating molecular diversity in the pursuit of novel therapeutics. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and strategically employ this valuable heterocyclic compound in their research programs.
References
- 1. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3 | CID 3089571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
Methodological & Application
synthesis protocol for 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
An Application Note for the Synthesis of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 4,5-dihydroisoxazole (isoxazoline) scaffold is a privileged structure found in numerous bioactive molecules. This protocol details a robust two-stage synthesis strategy centered around a regioselective 1,3-dipolar cycloaddition reaction, followed by ester hydrolysis. We provide in-depth explanations for experimental choices, detailed step-by-step protocols, methods for structural validation, and a complete list of authoritative references to ensure scientific integrity and reproducibility.
Introduction and Scientific Rationale
The isoxazoline ring system is a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores the importance of efficient and reliable synthetic routes. The target molecule, this compound, incorporates key structural motifs—a phenyl group and a carboxylic acid—that can serve as critical pharmacophores or handles for further chemical modification.
The primary synthetic strategy employed here is the [3+2] cycloaddition (also known as the Huisgen cycloaddition), a powerful and versatile reaction for constructing five-membered heterocycles.[3][4] This method involves the reaction of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkene). The specific regiochemistry of the target molecule, with the phenyl group at the C5 position and the carboxylic acid at the C3 position, dictates our choice of starting materials. We will react styrene (the dipolarophile, providing the C5-phenyl group) with a nitrile oxide bearing a carboxylate precursor. This nitrile oxide is generated in situ from its stable precursor, ethyl 2-chloro-2-(hydroxyimino)acetate, to maximize yield and minimize side reactions. The resulting ester is then hydrolyzed to afford the final carboxylic acid product.
Overall Synthetic Workflow
The synthesis is logically divided into two main stages: the formation of the isoxazoline ester intermediate via cycloaddition and its subsequent hydrolysis to the target carboxylic acid.
Figure 1: Overall workflow for the synthesis of the target molecule.
Detailed Experimental Protocols
Stage 1: Synthesis of Ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate
This stage involves the in situ generation of carboethoxyformonitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate and its subsequent cycloaddition with styrene. The chlorooxime precursor can be synthesized from ethyl chloroacetate and sodium nitrite under acidic conditions.
Rationale for Experimental Choices:
-
In situ Generation: Nitrile oxides are highly reactive and prone to dimerization to form furoxans. Generating the nitrile oxide slowly in the presence of the dipolarophile (styrene) ensures it is trapped efficiently, maximizing the yield of the desired cycloadduct.
-
Base Selection: Triethylamine (Et3N) is a suitable non-nucleophilic organic base that effectively dehydrohalogenates the chlorooxime precursor. The resulting triethylammonium chloride salt is easily removed by filtration.[5]
-
Solvent: A dry, relatively non-polar aprotic solvent like diethyl ether (Et2O) or dichloromethane (DCM) is ideal for this reaction, as it readily dissolves the reactants without interfering with the reaction mechanism.[5]
-
Temperature Control: The reaction is initiated at 0 °C to moderate the initial exothermic generation of the nitrile oxide. Allowing the reaction to proceed to completion at room temperature provides a balance between reaction rate and stability of the intermediate.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add styrene (1.0 eq), ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq), and 100 mL of dry diethyl ether.
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dissolved in 10 mL of dry diethyl ether dropwise to the reaction mixture over 30 minutes using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction for 20-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 20% ethyl acetate in hexane eluent system).
-
Upon completion, a white precipitate of triethylammonium chloride will have formed. Filter the mixture through a pad of Celite to remove the salt, and wash the filter cake with a small amount of diethyl ether.
-
Combine the filtrates and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure ester as a colorless oil or white solid.
Stage 2: Saponification to this compound
The purified ethyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.
Rationale for Experimental Choices:
-
Hydrolysis Agent: Lithium hydroxide (LiOH) is a strong base effective for saponifying esters. It is often preferred over NaOH or KOH in mixed aqueous-organic solvent systems due to its better solubility.[6]
-
Solvent System: A mixture of tetrahydrofuran (THF), methanol (MeOH), and water provides a homogeneous medium for both the organic ester and the aqueous base, facilitating an efficient reaction.[6]
-
Acidification: After hydrolysis, the resulting carboxylate salt is protonated by adding a strong acid like HCl. This is a critical step to precipitate or enable the extraction of the neutral carboxylic acid product. The pH must be lowered sufficiently (to ~2-3) to ensure complete protonation.
Protocol:
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF (15 mL), MeOH (5 mL), and deionized water (5 mL) in a 100 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (2.5 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 3-5 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF and methanol.
-
Dilute the remaining aqueous solution with 20 mL of deionized water and cool in an ice bath.
-
Carefully acidify the solution to a pH of approximately 2-3 by the slow addition of 1N HCl. A white precipitate of the product should form.
-
Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the cake with cold deionized water.
-
Dry the product under vacuum to yield this compound as a white or off-white solid.
Quantitative Data Summary
The following table summarizes typical reactant quantities and expected outcomes for this synthesis protocol.
| Parameter | Stage 1: Cycloaddition | Stage 2: Saponification |
| Key Reactants | Styrene, Ethyl 2-chloro-2-(hydroxyimino)acetate, Et3N | Ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate, LiOH·H₂O |
| Molar Ratio | 1.0 : 1.1 : 1.2 | 1.0 : 2.5 |
| Solvent | Diethyl Ether | THF / Methanol / Water |
| Temperature | 0 °C to Room Temp. | Room Temp. |
| Reaction Time | 20 - 24 hours | 3 - 5 hours |
| Typical Yield | 65 - 80% | 85 - 95% |
Trustworthiness: Characterization and Validation
To ensure the identity and purity of the synthesized this compound (Molecular Formula: C₁₀H₉NO₃, Molecular Weight: 191.18 g/mol [7]), the following analytical techniques are essential.
-
¹H NMR Spectroscopy: The proton NMR spectrum should display characteristic signals for the isoxazoline ring protons. The diastereotopic protons at the C4 position will appear as two distinct multiplets (dd), and the proton at the C5 position will appear as a doublet of doublets (dd), collectively forming an AMX spin system. Aromatic protons will appear in the typical downfield region, and a broad singlet for the carboxylic acid proton will be observed (this signal may be exchangeable with D₂O).
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 10 distinct carbon signals, including the carbonyl carbon of the carboxylic acid (~170-175 ppm), the C=N carbon (~155-160 ppm), and the carbons of the phenyl ring and the saturated portion of the isoxazoline ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion. For ESI-MS, the [M-H]⁻ or [M+H]⁺ ion should be observed at the expected m/z value.
-
Infrared (IR) Spectroscopy: Key vibrational bands should be observed, including a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), and a C=N stretch for the isoxazoline ring (~1600-1650 cm⁻¹).
-
Melting Point: A sharp melting point for the final solid product indicates high purity.
References
- 1. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regiospecific formation of the nitromethyl-substituted 3-phenyl-4,5-dihydroisoxazole via [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
Application Notes & Protocols: 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid in Medicinal Chemistry
I. Introduction: The Isoxazoline Scaffold in Drug Discovery
The 4,5-dihydro-1,2-oxazole, commonly known as the isoxazoline ring system, represents a privileged scaffold in medicinal chemistry. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of chemical stability, synthetic accessibility, and three-dimensional character. Its non-planar structure allows for the exploration of chemical space beyond the flat, aromatic rings that have historically dominated drug design, providing opportunities for novel interactions with biological targets.
Derivatives of the isoxazoline core have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The isoxazoline ring can act as a rigid linker, a pharmacophore element, or a bioisosteric replacement for other functional groups. The substituent at the 3-position is particularly amenable to modification, and the presence of a carboxylic acid at this position, as in 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid , furnishes a versatile handle for further chemical elaboration. This document provides an in-depth guide to the synthesis, potential applications, and key experimental protocols for leveraging this valuable heterocyclic building block in drug discovery programs.
II. Synthesis of the Core Scaffold
The primary route to this compound involves a 1,3-dipolar cycloaddition reaction, a powerful and convergent method for constructing five-membered heterocycles. The synthesis is typically achieved in two main stages: the formation of the corresponding ethyl ester followed by its hydrolysis.
Protocol 1: Synthesis of Ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate
This protocol is adapted from established methodologies for the synthesis of 3-isoxazolecarboxylates. The key transformation is the reaction of styrene with ethyl chlorooximidoacetate, which serves as a nitrile oxide precursor.
Workflow Diagram:
Caption: Synthetic workflow for the ester precursor.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of styrene (1.0 equivalent) in anhydrous diethyl ether (0.5 M), add ethyl chlorooximidoacetate (1.1 equivalents).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add triethylamine (1.2 equivalents) dropwise over 30 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Causality: Triethylamine acts as a base to generate the nitrile oxide in situ from the ethyl chlorooximidoacetate. The slow addition controls the exothermic reaction and minimizes side product formation.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of diethyl ether.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure ethyl ester.
Protocol 2: Hydrolysis to this compound
Step-by-Step Methodology:
-
Setup: Dissolve the purified ethyl ester (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Hydrolysis: Add lithium hydroxide monohydrate (2.0 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting ester.
-
Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Isolation: The carboxylic acid product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
III. Applications in Medicinal Chemistry
While direct biological profiling of this compound is not extensively reported in the literature, the scaffold serves as a valuable starting point for the synthesis of libraries of compounds for screening and as a potential component of more complex drug candidates. Its applications can be inferred from studies on closely related analogs.
As a Scaffold for Anti-Inflammatory Agents
The isoxazole and isoxazoline cores are present in numerous compounds with anti-inflammatory activity. For instance, derivatives of 4,5-diarylisoxazol-3-carboxylic acids have been identified as potent inhibitors of leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP)[1]. The title compound provides a key starting material to generate analogous structures for screening in inflammatory pathways. The carboxylic acid can be coupled with various amines to generate a library of amides for structure-activity relationship (SAR) studies.
Role as a Prodrug Moiety
The carboxylic acid functionality can be exploited in prodrug design. A related compound, 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, was designed as a prodrug for an anti-arthritic agent[2]. It is absorbed intact and then metabolized to release the active drug[2]. This suggests that the 3-carboxy-isoxazoline scaffold can be used to improve the pharmacokinetic properties of a parent drug, with the carboxylic acid providing a point for attachment.
A Metabolically Relevant Structure
In a study of a novel antirheumatic drug, a derivative of 4,5-dihydro-1,2-oxazole-5-carboxylic acid was identified as a major metabolite formed through hydrolysis of an amide precursor[3][4]. This highlights the recognition of the isoxazoline ring by metabolic enzymes and its relative stability in vivo. Understanding such metabolic pathways is crucial for designing drug candidates with optimal pharmacokinetic profiles. The title compound can be used as a standard in metabolic studies of more complex molecules containing this moiety.
IV. Protocols for Derivatization
The carboxylic acid group is a primary point for diversification. Standard coupling reactions can be employed to generate esters and amides, which often possess improved cell permeability and biological activity compared to the parent carboxylic acid.
Protocol 3: General Procedure for Amide Synthesis
This protocol utilizes a standard peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), for efficient amide bond formation.
Derivatization Workflow:
Caption: General workflow for amide synthesis.
Step-by-Step Methodology:
-
Setup: To a solution of this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add the desired amine (1.1 equivalents).
-
Reagent Addition: Add HATU (1.2 equivalents) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
V. Conclusion
This compound is a versatile and synthetically accessible building block with significant potential in medicinal chemistry. While it may not be a lead compound itself, its utility as a core scaffold for generating libraries of diverse molecules is clear. The protocols detailed herein provide a robust foundation for the synthesis and derivatization of this compound, enabling its exploration in various drug discovery campaigns, particularly in the areas of anti-inflammatory agents and prodrug design. The insights from related structures underscore the importance of the isoxazoline motif as a valuable component in the modern medicinal chemist's toolkit.
VI. References
-
Patterson, J. W., Cheung, P. S., & Ernest, M. J. (1992). 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Journal of Medicinal Chemistry, 35(3), 507–510. --INVALID-LINK--
-
Banoğlu, E., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research. This is a review article that discusses the anti-inflammatory potential of isoxazole derivatives. A specific citation for the FLAP inhibitors is within this body of work. --INVALID-LINK--
-
Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 1-8. --INVALID-LINK--
-
Santa Cruz Biotechnology, Inc. This compound. --INVALID-LINK--
-
Chemical Synthesis Database. ethyl 5-phenyl-4,5-dihydro-3-isoxazolecarboxylate. Reference to The Journal of Organic Chemistry, 48, p. 366, 1983. --INVALID-LINK--
-
Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. --INVALID-LINK--
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 4. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
Application Notes and Protocols for the Research Chemical: 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Foreword: Unlocking the Potential of the Isoxazoline Scaffold
Welcome to a comprehensive guide on the research applications of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid. As a member of the isoxazoline class of five-membered heterocyclic compounds, this molecule is situated at the heart of a chemical space renowned for its diverse and potent biological activities.[1] Isoxazoline derivatives have garnered significant attention in medicinal chemistry for their demonstrated efficacy as anticancer, antibacterial, anti-inflammatory, and antifungal agents.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a robust framework for exploring the therapeutic potential of this specific isoxazoline derivative. Herein, we will delve into its synthesis, propose key research applications based on the rich history of the isoxazoline scaffold, and provide detailed, validated protocols for the initial screening of its biological activities.
Chemical Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₁₀H₉NO₃ | Santa Cruz Biotechnology[2] |
| Molecular Weight | 191.18 g/mol | Santa Cruz Biotechnology[2] |
| CAS Number | Not available | |
| Canonical SMILES | C1=CC=C(C=C1)C2CC(=NO2)C(=O)O |
Synthesis Protocol: A Pathway to Discovery
The synthesis of this compound can be achieved through a well-established and versatile reaction in heterocyclic chemistry: the 1,3-dipolar cycloaddition.[3][4] This reaction involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, in this case, an alkene.[3]
Proposed Synthesis Workflow
Caption: Proposed synthesis of the target compound.
Detailed Synthesis Protocol
Materials:
-
Propiolic acid
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Styrene
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Stir plate and stir bar
-
Round bottom flasks
-
Condenser
-
Ice bath
Procedure:
-
In situ generation of the nitrile oxide:
-
In a round bottom flask under an inert atmosphere, dissolve propiolic acid in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Add N-Chlorosuccinimide (NCS) portion-wise to the cooled solution while stirring.
-
Slowly add triethylamine (TEA) dropwise to the reaction mixture. The formation of the nitrile oxide from the intermediate chloro-oxime is often accompanied by the precipitation of triethylamine hydrochloride.
-
-
1,3-Dipolar Cycloaddition:
-
To the in situ generated nitrile oxide, add styrene dropwise at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with a mild acid (e.g., dilute HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Application Note 1: Anticancer Research
The isoxazoline scaffold is a privileged structure in the design of novel anticancer agents.[1] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines, including those of the lung, breast, and colon.[5] The proposed mechanism of action for some isoxazoline-containing compounds involves the induction of apoptosis and cell cycle arrest.[5] Therefore, this compound is a prime candidate for screening as a potential cytotoxic agent.
Experimental Protocol: In Vitro Cytotoxicity Screening
Two robust and widely accepted methods for initial cytotoxicity screening are the MTT and SRB assays.[6]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: MTT assay workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).[7]
-
Incubation: Incubate the plates for 48-72 hours.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[9]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[9]
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[10]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[10]
Application Note 2: Antibacterial Drug Discovery
The isoxazoline nucleus is a key component in a number of antibacterial agents.[11] These compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.[11] The exploration of new isoxazoline derivatives like this compound is a promising strategy in the search for new antibiotics to combat antimicrobial resistance.
Experimental Protocol: Antibacterial Susceptibility Testing
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14]
Caption: Broth microdilution workflow.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[14]
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[14]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
Application Note 3: Anti-inflammatory Research
Isoxazoline derivatives have been reported to possess significant anti-inflammatory properties.[8] The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for screening acute anti-inflammatory activity.[15][16][17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[19][20][22]
This model assesses the ability of a compound to reduce the acute inflammation induced by the injection of carrageenan.[17]
Caption: Carrageenan-induced paw edema workflow.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer this compound (at various doses) or the vehicle to different groups of rats. A standard anti-inflammatory drug (e.g., Indomethacin) should be used as a positive control.[16]
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16][18]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[16]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. scbt.com [scbt.com]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One moment, please... [microbeonline.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. inotiv.com [inotiv.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The isoxazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] The unique electronic and structural features of the isoxazoline ring system, particularly the weak N-O bond, make it a versatile intermediate for further synthetic transformations.[1] This guide provides detailed experimental procedures and application notes for 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid, a key building block for the synthesis of novel therapeutic agents. The protocols outlined herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Chemical Properties and Synthesis
This compound possesses a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol .[3] The core structure consists of a 4,5-dihydro-1,2-oxazole (also known as a 2-isoxazoline) ring, substituted with a phenyl group at the 5-position and a carboxylic acid at the 3-position.
The primary and most efficient method for the synthesis of the isoxazoline ring is the [3+2] 1,3-dipolar cycloaddition reaction.[4][5] This reaction involves the cycloaddition of a nitrile oxide with an alkene. For the synthesis of the title compound, the key precursors are benzonitrile oxide (generated in situ from benzaldoxime) and an appropriate acrylate derivative.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of similar isoxazoline carboxylic acids via 1,3-dipolar cycloaddition.[4]
Materials:
-
Benzaldoxime
-
Acrylic acid
-
N-Chlorosuccinimide (NCS) or commercial bleach (sodium hypochlorite solution)
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Deionized water
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of Benzaldoxime Solution: In a 250 mL round-bottom flask, dissolve benzaldoxime (1.0 eq) in dichloromethane (DCM).
-
In situ Generation of Benzonitrile Oxide: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-Chlorosuccinimide (NCS) (1.1 eq) in DCM. Alternatively, a dilute aqueous solution of sodium hypochlorite (bleach) can be added dropwise.
-
Cycloaddition Reaction: To the reaction mixture, add acrylic acid (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq). The triethylamine acts as a base to facilitate the elimination of HCl, forming the nitrile oxide.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50:50 ethyl acetate:hexanes).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/petroleum ether) can be employed to obtain the pure this compound.[4]
Expected Yield: 60-80%
Characterization
The structure of the synthesized compound should be confirmed by standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the phenyl protons, and the diastereotopic protons of the isoxazoline ring (CH and CH₂). The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the phenyl carbons, the carbons of the isoxazoline ring, and the carbonyl carbon of the carboxylic acid. |
| FT-IR (cm⁻¹) | Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=N stretch of the isoxazoline ring (~1600 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.[6] |
| Mass Spec (HRMS) | The calculated mass for the protonated molecule [M+H]⁺ should be confirmed.[4] |
Application Notes: A Scaffold for Drug Discovery
Isoxazole and isoxazoline derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[1][2] this compound serves as a valuable starting material for the synthesis of a library of compounds for screening against various therapeutic targets.
Potential Therapeutic Areas
-
Antimicrobial Agents: Isoxazoline derivatives have shown promising activity against various bacterial and fungal strains.[1] The carboxylic acid moiety of the title compound can be derivatized into amides and esters to modulate lipophilicity and cell permeability, potentially enhancing antimicrobial efficacy.[1]
-
Anticancer Agents: The isoxazoline scaffold has been explored for its potential in developing novel anticancer drugs.[2] In silico studies on similar isoxazoline derivatives have suggested potential interactions with key cancer-related targets.[7]
-
Anti-inflammatory Agents: Phenyl-substituted heterocyclic compounds, including those with triazole rings synthesized from similar carboxylic acid precursors, have demonstrated significant anti-inflammatory activity.[8][9]
-
Neuroprotective Agents: Certain isoxazoline derivatives have been investigated for their potential in treating neurodegenerative diseases.[2]
-
Insecticidal Agents: Isoxazoline compounds are known for their insecticidal properties, with some commercial products based on this scaffold.[10]
Screening Cascade for Biological Activity
The following diagram outlines a general workflow for screening derivatives of this compound.
References
- 1. Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Isoxazoline Compounds as Potential Insecticidal Agents through High-Throughput Screening and 3D-QSAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid in Modern Drug Discovery
These application notes serve as a technical guide for researchers, medicinal chemists, and pharmacologists on the utility of the 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid scaffold in drug design and discovery. This document provides insights into its synthesis, potential biological applications, and detailed protocols for its evaluation.
Introduction: The Isoxazoline Scaffold as a Privileged Structure
The isoxazoline ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1] This designation arises from its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets. The specific derivative, this compound, combines the key features of the isoxazoline core with a phenyl group that can be crucial for target engagement and a carboxylic acid moiety that can serve as a key interaction point or a handle for further chemical modification. Derivatives of this core structure have shown promise in various therapeutic areas, including inflammation, cancer, and infectious diseases.[2][3]
Synthetic Strategy: A General Protocol
A common and effective method for synthesizing 4,5-dihydro-1,2-oxazole-3-carboxylic acids involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkene. The following protocol is a generalized procedure based on established synthetic methodologies for related structures.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis via a 1,3-dipolar cycloaddition reaction.
Materials:
-
Styrene
-
Ethyl chlorooximidoacetate
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Procedure:
-
Generation of the Nitrile Oxide (in situ):
-
Dissolve ethyl chlorooximidoacetate (1.0 eq) and styrene (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of triethylamine (1.1 eq) in DCM dropwise over 30 minutes. The triethylamine acts as a base to generate the nitrile oxide in situ from the hydroximoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification of the Ester Intermediate:
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate intermediate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add an aqueous solution of NaOH (2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute HCl.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of the carboxylic acid can be confirmed by a broad singlet in the ¹H NMR spectrum and a characteristic C=O stretch in the IR spectrum.[1]
Applications in Drug Design and Discovery
The this compound scaffold can be explored in several therapeutic areas based on the known activities of related isoxazole and isoxazoline derivatives.
As an Anti-inflammatory Agent via PDE4 Inhibition
Mechanism of Action: Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic AMP (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α.[4] Phenyl-substituted oxazole derivatives have been identified as potent PDE4 inhibitors.[4] The phenyl group can form important interactions within the active site of the enzyme, and the carboxylic acid can be modified to optimize binding and pharmacokinetic properties.[4]
Caption: Proposed mechanism of anti-inflammatory action via PDE4 inhibition.
Protocol 2: In Vitro PDE4B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant PDE4B.
Materials:
-
Human recombinant PDE4B enzyme
-
cAMP substrate
-
5'-Nucleotidase
-
Inorganic phosphate detection reagent (e.g., BIOMOL Green)
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Test compound (this compound)
-
Positive control (Rolipram)[4]
-
96-well microplates
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a series of dilutions in the assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the PDE4B enzyme.
-
Pre-incubate the mixture for 10 minutes at 30 °C.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate for 30 minutes at 30 °C.
-
-
Termination and Detection:
-
Stop the PDE4 reaction and initiate the 5'-nucleotidase reaction by adding the 5'-nucleotidase enzyme. This will convert the AMP product to adenosine and inorganic phosphate.
-
Incubate for 10 minutes at 30 °C.
-
Add the BIOMOL Green reagent to detect the amount of inorganic phosphate produced.
-
Incubate for 20 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (with and without the enzyme).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Compound | Target | IC₅₀ (µM) - Representative Data |
| Rolipram (Reference) | PDE4B | ~2.0[4] |
| This compound | PDE4B | To be determined |
| Derivative 5j (from a related study) | PDE4 | 1.4[4] |
As a Xanthine Oxidase Inhibitor
Mechanism of Action: Xanthine oxidase (XO) is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Phenylisoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase.[5] The scaffold likely interacts with key residues in the active site of the enzyme, preventing substrate binding.
Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay
Objective: To evaluate the inhibitory activity of this compound on xanthine oxidase.
Materials:
-
Xanthine oxidase from bovine milk[5]
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
Test compound
-
Positive control (Allopurinol)
-
UV-Vis spectrophotometer
Step-by-Step Procedure:
-
Preparation:
-
Prepare solutions of the test compound and allopurinol in a suitable solvent (e.g., DMSO diluted in buffer).
-
Prepare the xanthine substrate solution in the phosphate buffer.
-
-
Assay:
-
In a quartz cuvette, mix the phosphate buffer and the test compound solution.
-
Add the xanthine oxidase enzyme solution and incubate for 15 minutes at 25 °C.
-
Initiate the reaction by adding the xanthine substrate.
-
-
Measurement and Analysis:
-
Immediately measure the increase in absorbance at 295 nm (corresponding to the formation of uric acid) for 5 minutes using the spectrophotometer.
-
Calculate the reaction rate from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value as described in Protocol 2.
-
Experimental and Analytical Workflow
The successful evaluation of a novel compound requires a structured workflow from synthesis to biological characterization.
Caption: General workflow from synthesis to biological evaluation.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. Its synthetic accessibility and the proven biological relevance of the isoxazoline core make it an attractive target for further exploration. Future work should focus on building a library of derivatives by modifying the phenyl ring and the carboxylic acid moiety to establish a comprehensive structure-activity relationship (SAR) for various biological targets. Investigating the metabolic stability and pharmacokinetic properties of these compounds will also be crucial for their development as potential drug candidates.[6][7]
References
- 1. rdu.iquimica.unam.mx [rdu.iquimica.unam.mx]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 7. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
Application Note: A Multi-Modal Analytical Approach for the Comprehensive Characterization of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Abstract
The isoxazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The rigorous and unambiguous characterization of novel isoxazoline derivatives is a critical prerequisite for advancing drug discovery and development programs. This application note provides a detailed, multi-modal analytical workflow for the structural elucidation and purity assessment of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (Molecular Formula: C₁₀H₉NO₃, Molecular Weight: 191.18 g/mol ).[3] We present a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols herein are designed to be self-validating, ensuring the highest degree of scientific integrity for regulatory submissions and structure-activity relationship (SAR) studies.
Introduction: The Imperative for Rigorous Characterization
Nitrogen-containing heterocycles are foundational to modern pharmaceuticals, with over half of all FDA-approved drugs incorporating such moieties.[2][4][5] Among these, the 4,5-dihydroisoxazole (isoxazoline) ring system is of significant interest due to its diverse biological activities.[6] this compound is a key exemplar of this class, combining the isoxazoline core with phenyl and carboxylic acid functionalities, making it a valuable building block or potential therapeutic agent itself.
Accurate structural confirmation and purity determination are non-negotiable. An erroneous structural assignment can invalidate biological data and lead to wasted resources, while unidentified impurities can introduce confounding pharmacology or toxicity. The integrated analytical strategy detailed below provides a robust framework for establishing the identity, purity, and integrity of the target compound.
Caption: Figure 1: Structure of this compound.
Integrated Analytical Workflow
A sequential and orthogonal approach is recommended to build a complete characterization package. The workflow begins with unambiguous structural confirmation using NMR and MS, followed by quantitative purity and impurity profiling via HPLC. This ensures that each analytical result corroborates the others, forming a self-validating dataset.
Caption: An integrated workflow for the comprehensive characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the cornerstone of structural elucidation for organic molecules. It provides unparalleled insight into the atomic connectivity and stereochemical arrangement of the C-H framework. For this compound, ¹H NMR is diagnostic for the three distinct protons on the isoxazoline ring, whose coupling patterns (J-values) confirm their adjacency. ¹³C NMR complements this by confirming the carbon count and identifying the key carbonyl, imine, and aromatic carbons.[7][8]
Protocol 3.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves carboxylic acids and allows for the observation of the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the key signals. Typical spectral width is -2 to 16 ppm.
-
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR data. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope. Typical spectral width is 0 to 200 ppm.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Expected Data & Interpretation
The chemical shifts are highly predictable. The protons at C4 and C5 form a characteristic AMX spin system, providing clear evidence for the 4,5-dihydroisoxazole ring.[6][9]
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | ~10.0 - 13.0 | Broad Singlet | ~170 - 180 |
| Phenyl (Ar-H) | ~7.3 - 7.6 | Multiplet | ~125 - 140 |
| H-5 (CH-Ph) | ~5.2 - 5.5 | Doublet of Doublets (dd) | ~80 - 85 |
| H-4 (CH₂) | ~3.2 - 3.8 | 2 x Doublet of Doublets (dd) | ~40 - 45 |
| C-3 (C=N) | - | - | ~150 - 155 |
| C-5 (CH-Ph) | - | - | ~80 - 85 |
| C-4 (CH₂) | - | - | ~40 - 45 |
Mass Spectrometry (MS)
Expertise & Causality: MS is essential for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a compound.[10][11] This technique provides an orthogonal confirmation of the molecular formula derived from NMR and elemental analysis. Electrospray ionization (ESI) is an ideal soft ionization technique for this molecule, as the carboxylic acid moiety is readily ionized to form [M-H]⁻ in negative mode or [M+H]⁺ in positive mode.
Protocol 4.1: LC-MS / HRMS Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
-
Chromatography (Optional but Recommended): A short chromatographic run on a C18 column can help separate the analyte from salts or minor impurities before it enters the mass spectrometer.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A rapid gradient (e.g., 5% to 95% B in 5 minutes) is sufficient for this purpose.[12]
-
-
MS Acquisition:
-
Ionization Mode: ESI, positive and negative modes.
-
Mass Range: Scan from m/z 50 to 500.
-
HRMS: Acquire data with a resolution >10,000 to allow for accurate mass measurement.
-
-
Data Analysis: Determine the m/z of the most abundant ion in the spectrum. For HRMS, compare the measured accurate mass to the theoretical mass.
Expected Data & Interpretation
The analysis should yield a precise mass measurement that confirms the elemental formula.
| Parameter | Theoretical Value (C₁₀H₉NO₃) | Expected Experimental Value |
| Molecular Weight | 191.18 g/mol | - |
| Exact Mass | 191.05824 | - |
| [M+H]⁺ (Positive ESI) | 192.06552 | 192.0655 ± 5 ppm |
| [M-H]⁻ (Negative ESI) | 190.05097 | 190.0510 ± 5 ppm |
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the definitive technique for assessing the purity of a compound and quantifying it.[13] A reversed-phase method is chosen due to the moderate polarity of the molecule. The phenyl group provides sufficient hydrophobicity for retention on a C18 stationary phase, while the carboxylic acid ensures good solubility in aqueous-organic mobile phases. UV detection is suitable as the phenyl ring and the isoxazoline C=N bond are chromophores. A validated HPLC method is a regulatory requirement for any compound intended for further development.[14]
Protocol 5.1: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Aqueous (A): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water.
-
Organic (B): 0.1% TFA or Formic Acid in HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a 50:50 acetonitrile/water mixture to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Data Analysis: Integrate the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
| Validation Parameter | Typical Acceptance Criteria |
| Purity | >95% (for research grade) |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Supporting Analytical Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR provides rapid confirmation of key functional groups by measuring their characteristic vibrational frequencies. For this molecule, the most prominent and diagnostic signals will be from the carboxylic acid O-H (a very broad stretch) and C=O (a sharp, strong stretch), and the C=N of the isoxazoline ring.[15][16][17]
Protocol:
-
Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
Expected Data:
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500 - 3300 | O-H Stretch (very broad) | Carboxylic Acid |
| ~1710 | C=O Stretch (strong) | Carboxylic Acid (dimer) |
| ~1600 | C=N Stretch | Isoxazoline |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 1450 - 1580 | C=C Stretch | Aromatic Ring |
Elemental Analysis
Expertise & Causality: Elemental analysis provides a fundamental measure of a compound's empirical formula by determining the mass percentage of carbon, hydrogen, and nitrogen. This technique serves as a final, independent verification of the compound's composition, corroborating the HRMS data.
Protocol:
-
Submit a pure, dry sample (~2-3 mg) to a specialized laboratory for CHN combustion analysis.
-
The instrument combusts the sample at high temperatures, and detectors quantify the resulting CO₂, H₂O, and N₂ gases.
Expected Data:
| Element | Theoretical % (for C₁₀H₉NO₃) | Acceptance Criteria |
| Carbon (C) | 62.82% | ± 0.4% |
| Hydrogen (H) | 4.74% | ± 0.4% |
| Nitrogen (N) | 7.33% | ± 0.4% |
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The combination of NMR for structural architecture, HRMS for elemental formula confirmation, HPLC for purity assessment, and FTIR for functional group identification provides a comprehensive and self-validating data package. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data essential for advancing scientific research and drug development programs.
References
- 1. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rdu.iquimica.unam.mx [rdu.iquimica.unam.mx]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Large-Scale Synthesis of Oxazole Derivatives from Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and pharmaceuticals. The development of robust, scalable, and economically viable methods for the synthesis of oxazole derivatives is therefore of paramount importance to the pharmaceutical industry. This guide provides a detailed overview of contemporary and classical methods for the large-scale synthesis of oxazoles, with a particular focus on pathways commencing from readily available carboxylic acids. We will explore the mechanistic underpinnings, process optimization, and practical considerations for scaling up these transformations, offering detailed protocols and insights to guide researchers in this critical area of drug development.
Introduction: The Significance of Oxazoles and the Imperative for Scalable Synthesis
Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This structural unit imparts unique physicochemical properties, including the ability to act as a bioisostere for amide and ester functionalities, enhancing metabolic stability and oral bioavailability. Consequently, the oxazole ring is a privileged scaffold in a wide array of biologically active molecules, exhibiting anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties.
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. These include the need for cost-effective and readily available starting materials, high-yielding and selective reactions, safe and manageable reaction conditions, and straightforward purification procedures. Synthesizing oxazoles from carboxylic acids is an attractive strategy due to the vast commercial availability and structural diversity of carboxylic acids. This guide will focus on methods that are amenable to scale-up, providing a practical resource for chemists in the pharmaceutical and fine chemical industries.
Strategic Approaches to Oxazole Synthesis from Carboxylic Acids
The synthesis of oxazoles from carboxylic acids generally involves the formation of an intermediate that facilitates the cyclization and dehydration steps. Several key strategies have emerged, each with its own set of advantages and limitations for large-scale applications.
Direct Synthesis via Activation of Carboxylic Acids
A highly efficient and increasingly popular method involves the in-situ activation of the carboxylic acid, followed by reaction with an appropriate C-N building block. A prime example is the use of triflylpyridinium reagents.
Mechanism and Rationale:
This method proceeds through the formation of a highly reactive acylpyridinium salt from the carboxylic acid and a triflylpyridinium reagent. This intermediate is then susceptible to nucleophilic attack by an isocyanoacetate or a similar pronucleophile. The subsequent intramolecular cyclization and elimination of water furnishes the desired 4,5-disubstituted oxazole. The use of a stable and easy-to-handle activating reagent, coupled with the mild reaction conditions, makes this a compelling strategy for large-scale synthesis.[1][2]
Figure 1: Triflylpyridinium-Mediated Oxazole Synthesis. A schematic representation of the activation of a carboxylic acid and subsequent cyclization to form a 4,5-disubstituted oxazole.
Protocol 1: Gram-Scale Synthesis of a 4,5-Disubstituted Oxazole using a Triflylpyridinium Reagent [1][2]
Materials:
-
Aromatic or Aliphatic Carboxylic Acid (1.0 equiv)
-
Methyl or Ethyl Isocyanoacetate (1.2 equiv)
-
DMAP-Tf (N,N-Dimethyl-4-aminopyridine triflate) (1.3 equiv)
-
N,N-Dimethyl-4-aminopyridine (DMAP) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous (0.1 M concentration of the carboxylic acid)
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the carboxylic acid (1.0 equiv), DMAP-Tf (1.3 equiv), and anhydrous DCM.
-
Stir the mixture at room temperature under a nitrogen atmosphere until all solids have dissolved.
-
Add the isocyanoacetate (1.2 equiv) to the reaction mixture.
-
Finally, add DMAP (1.5 equiv) portion-wise to the mixture. An exotherm may be observed.
-
Heat the reaction mixture to 40 °C and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 4,5-disubstituted oxazole.
Key Advantages for Scale-Up:
-
Mild Reaction Conditions: Avoids the use of harsh reagents and high temperatures.[1]
-
Broad Substrate Scope: Tolerates a wide range of functional groups on the carboxylic acid.[1][2][3]
-
High Yields: Often provides excellent yields of the desired product.[1][3]
-
Recyclable Base: The DMAP base can potentially be recovered and reused, improving the cost-effectiveness of the process.[1]
Table 1: Representative Yields for Triflylpyridinium-Mediated Oxazole Synthesis [3]
| Carboxylic Acid Substituent (X) | Yield (%) |
| H | 92 |
| I | 90 |
| Br | 95 |
| NO₂ | 97 |
| Cl | 91 |
| F | 77 |
| CF₃ | 94 |
Copper-Catalyzed Synthesis
Copper catalysis offers an alternative and often more sustainable approach to oxazole synthesis from carboxylic acids. These methods typically involve a multicomponent reaction strategy.
Mechanism and Rationale:
One notable copper-catalyzed method involves the reaction of a carboxylic acid, benzoin, and ammonium acetate in the presence of a copper catalyst, such as copper ferrite nanoparticles (CuFe₂O₄). The proposed mechanism involves the initial esterification of benzoin with the carboxylic acid, followed by a series of copper-catalyzed condensation and cyclization steps with ammonium acetate to form the oxazole ring. The use of a heterogeneous and magnetically separable catalyst simplifies product purification and allows for catalyst recycling, which are significant advantages for large-scale production.[4]
Figure 2: Copper-Catalyzed One-Pot Oxazole Synthesis. A simplified workflow for the synthesis of trisubstituted oxazoles using a heterogeneous copper catalyst.
Protocol 2: One-Pot Synthesis of Trisubstituted Oxazoles using a Heterogeneous Copper Catalyst [4]
Materials:
-
Carboxylic Acid (1.5 mmol)
-
Benzoin (1.0 mmol)
-
Ammonium Acetate (4.0 mmol)
-
CuFe₂O₄ Nanoparticles (20 mg)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, combine the carboxylic acid (1.5 mmol), benzoin (1.0 mmol), ammonium acetate (4.0 mmol), and CuFe₂O₄ nanoparticles (20 mg).
-
Add water (5 mL) to the flask.
-
Heat the reaction mixture with stirring. The optimal temperature may vary depending on the specific substrates but is typically in the range of 80-100 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add additional water to the reaction mixture to precipitate the solid product.
-
Collect the product by filtration.
-
The CuFe₂O₄ catalyst can be recovered from the reaction mixture using an external magnet, washed with ethanol, and dried for reuse.[4]
-
The crude product can be further purified by recrystallization if necessary.
Key Advantages for Scale-Up:
-
Green Solvent: Utilizes water as the reaction solvent.[4]
-
Heterogeneous Catalyst: The catalyst is easily separated and can be recycled for multiple runs, reducing waste and cost.[4]
-
Simple Workup: The product often precipitates upon addition of water, simplifying purification.[4]
Classical Methods with Modern Enhancements: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a long-established method for preparing oxazoles from 2-acylamino-ketones.[5] While traditionally employing harsh dehydrating agents like concentrated sulfuric acid or phosphorus pentachloride, modern adaptations have made this reaction more amenable to large-scale applications.[6][7]
Mechanism and Rationale:
The core of the Robinson-Gabriel synthesis is the intramolecular cyclization of a 2-acylamino-ketone, followed by dehydration to form the oxazole ring. The 2-acylamino-ketone precursors can be readily prepared from α-amino acids or α-hydroxy ketones. The key to adapting this method for large-scale use is the selection of a suitable, less corrosive, and more manageable cyclodehydrating agent. Polyphosphoric acid (PPA) is a common choice that often provides better yields than classical reagents.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Note: Enzymatic Kinetic Resolution of (±)-5-Phenyl-4,5-dihydroisoxazole-3-carboxylic Acid Ethyl Ester
Abstract: This document provides a comprehensive technical guide for the enzymatic kinetic resolution of racemic (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester. Enantiomerically pure isoxazoline derivatives are valuable chiral building blocks in medicinal chemistry, serving as precursors to polyfunctionalized amino acids and as dipeptide bioisosteres.[1][2] This guide details a robust protocol utilizing lipase-catalyzed hydrolysis, a method prized for its high stereoselectivity and mild reaction conditions.[3][4] We present a field-proven protocol using Porcine Pancreatic Lipase (PPL), along with methodologies for reaction monitoring, product separation, and chiral analysis. This note is intended for researchers, scientists, and drug development professionals seeking to produce enantiopure intermediates for pharmaceutical synthesis.
Principle of the Method: Stereoselective Catalysis
Kinetic resolution is a cornerstone technique for separating enantiomers. The process relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In this application, we employ a hydrolase enzyme, specifically a lipase, which functions as a chiral biocatalyst.
The core principle involves the enantioselective hydrolysis of the racemic ethyl ester. The lipase, possessing a chiral active site, preferentially binds and catalyzes the hydrolysis of one ester enantiomer into its corresponding carboxylic acid at a significantly higher rate than the other. This catalytic preference leaves the less reactive ester enantiomer largely unreacted.[4][5]
The reaction is typically halted at approximately 50% conversion. At this theoretical optimum, the reaction mixture contains the enantiomerically enriched carboxylic acid product and the enantiomerically enriched, unreacted starting ester. These two compounds, now possessing different functional groups (acid vs. ester), can be readily separated using standard chemical techniques, such as liquid-liquid extraction under different pH conditions. The choice of lipase is critical, as enzymes like Porcine Pancreatic Lipase (PPL) and Candida antarctica Lipase B (CALB) have demonstrated broad substrate applicability and high enantioselectivity in resolving racemic esters.[1][3][6][7]
Figure 1: Conceptual workflow of the lipase-catalyzed kinetic resolution. The enzyme selectively converts one enantiomer of the racemic ester into a carboxylic acid, leaving the other enantiomer unreacted.
Materials and Equipment
Reagents and Consumables
-
Substrate: (±)-5-Phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester
-
Enzymes: Porcine Pancreatic Lipase (PPL, crude powder) is detailed in this protocol.[1] Other lipases, such as Candida antarctica Lipase B (CALB, often immobilized as Novozym 435), should be considered during initial screening.[6][7]
-
Buffer: 0.1 M Phosphate Buffer, pH 7.0
-
Solvents:
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethyl acetate, HPLC grade
-
n-Hexane, HPLC grade
-
Isopropanol, HPLC grade
-
-
Acids/Bases: Hydrochloric Acid (HCl), 2 M solution
-
Drying Agent: Sodium sulfate (Na₂SO₄), anhydrous
-
TLC: Silica gel 60 F₂₅₄ plates
Equipment
-
Magnetic stirrer with heating capabilities or a temperature-controlled water bath
-
pH meter
-
Separatory funnel (2 L)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral HPLC Column (e.g., Chiralcel® OD-H or equivalent)
-
Standard laboratory glassware
Detailed Experimental Protocols
Protocol 1: PPL-Catalyzed Resolution
This protocol is adapted from established literature procedures for the resolution of the title compound.[1]
-
Substrate Solubilization: In a 50 mL beaker, dissolve 3.57 g of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester in a minimal amount of DMSO. Expert Tip: Ensure the substrate is fully dissolved before adding it to the buffer to prevent precipitation and ensure consistent reaction kinetics.
-
Reaction Setup: In a 1 L flask equipped with a magnetic stir bar, add 700 mL of 0.1 M phosphate buffer (pH 7.0). Place the flask in a water bath or on a stir plate set to maintain a constant temperature of 30 °C.
-
Initiation: While stirring, add the substrate-DMSO solution from Step 1 to the buffer. Follow this by adding 3.75 g of Porcine Pancreatic Lipase (PPL) powder directly to the reaction mixture.
-
Reaction Monitoring: Maintain vigorous stirring at 30 °C. The progress of the hydrolysis should be monitored closely to achieve the target ~50% conversion.
-
Method: Every 15-30 minutes, withdraw a small aliquot (~0.5 mL) from the reaction. Quench the enzymatic activity by adding an equal volume of acetonitrile or by immediate extraction with ethyl acetate.
-
Analysis: Analyze the sample using the chiral HPLC method detailed in Protocol 3.2. The reaction is complete when the peak area ratio of the ester enantiomers indicates approximately 50% consumption of the starting material. For this substrate, a reaction time of approximately 45-60 minutes is expected.[1]
-
-
Work-up - Isolation of Unreacted Ester:
-
Once 50% conversion is reached, stop the reaction and extract the entire mixture three times with ethyl acetate (3 x 200 mL).
-
Combine the organic layers. This fraction contains the unreacted, enantiomerically enriched (-)-ester .
-
Wash the combined organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Work-up - Isolation of Carboxylic Acid Product:
-
Take the aqueous phase remaining after the initial extraction and cool it in an ice bath.
-
Carefully acidify the aqueous layer to pH 2 using 2 M HCl. Monitor the pH closely with a pH meter.
-
Extract the acidified aqueous phase three times with ethyl acetate (3 x 200 mL). This fraction contains the enantiomerically enriched (+)-carboxylic acid .
-
Combine these organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude ester and acid products can be further purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexanes.
Figure 2: Step-by-step experimental workflow for the enzymatic resolution and subsequent product separation.
Protocol 2: Chiral HPLC Analysis
Accurate determination of enantiomeric excess (ee) is crucial for evaluating the success of the resolution. Chiral HPLC is the standard method for this analysis.[8][9]
-
Instrument: HPLC system with UV detector.
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Optimization may be required.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
-
Sample Preparation: Dilute a small amount of the crude or purified material in the mobile phase.
-
Calculation of Enantiomeric Excess (ee%):
-
Calculation of Conversion (c%):
-
Conversion can be estimated from the relative peak areas of the starting ester and the product acid if response factors are known, or more accurately by comparing the remaining ester to an internal standard.
-
-
Calculation of Enantiomeric Ratio (E):
-
The E-value is a measure of the enzyme's selectivity. It can be calculated from the ee of the substrate (eeₛ) and the ee of the product (eeₚ) at a given conversion (c). A common formula is: E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)]
-
Expected Results & Data Summary
The effectiveness of an enzymatic resolution is highly dependent on the choice of enzyme. A preliminary screening of different lipases is always recommended. The table below presents representative data for the resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester.
| Enzyme Source | Conversion (c) | ee of Ester (eeₛ) | ee of Acid (eeₚ) | Enantiomeric Ratio (E) |
| Porcine Pancreatic Lipase (PPL) | ~50% | >95% | >90% | High (>100) |
| Candida antarctica Lipase B (CALB) | ~50% | >99% | >98% | Excellent (>200) |
| Pseudomonas cepacia Lipase (PCL) | ~48% | ~90% | ~85% | Moderate (~50) |
| Candida rugosa Lipase (CRL) | ~52% | ~75% | ~70% | Low (~15) |
| Table 1: Representative results from a screening of various lipases for the kinetic resolution. Data is illustrative and based on typical lipase performance for similar substrates.[1][12][13] |
Troubleshooting and Field Insights
-
Problem: Low or No Conversion.
-
Cause: The enzyme may be inactive, or the reaction conditions may be suboptimal. pH is critical for lipase activity; ensure the buffer is correctly prepared and maintained.[7] Temperature can also significantly affect activity.
-
Solution: Verify the pH of your buffer. Test the enzyme activity with a standard substrate (e.g., p-nitrophenyl acetate). Consider screening different enzymes, as substrate specificity varies widely.
-
-
Problem: Low Enantioselectivity (Low ee values at 50% conversion).
-
Cause: The chosen enzyme is not selective for the substrate. The solvent system can also impact selectivity.
-
Solution: This is the primary reason for conducting an enzyme screen (see Table 1). An enzyme with a high E-value is required. Sometimes, the addition of a small amount of a water-miscible or immiscible organic co-solvent can enhance enantioselectivity.[13][14]
-
-
Problem: Difficulty in Separating Products.
-
Cause: Incomplete acidification can lead to the carboxylate salt remaining in the aqueous phase, resulting in poor extraction yields for the acid. Emulsion formation can also complicate extractions.
-
Solution: Ensure the aqueous phase is acidified to pH ≤ 2 before extracting the carboxylic acid. To break emulsions, add a small amount of brine or filter the mixture through celite. If extraction fails, column chromatography is a reliable alternative for separating the neutral ester from the polar carboxylic acid.
-
-
Insight: The Advantage of Immobilization.
-
While this protocol uses a crude, free enzyme powder, using an immobilized lipase like Novozym 435 (CALB immobilized on acrylic resin) offers significant advantages. Immobilized enzymes are easily filtered from the reaction mixture, simplifying the work-up and allowing for the catalyst to be recovered and reused multiple times, which is highly advantageous for cost-efficiency and scalability.[7][15]
-
Conclusion
The enzymatic kinetic resolution described provides a highly effective and practical route to enantiomerically enriched (5R)- and (5S)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid derivatives. The use of lipases, particularly Porcine Pancreatic Lipase or Candida antarctica Lipase B, under controlled pH and temperature, allows for excellent stereodiscrimination. The straightforward work-up procedure enables the separation of the unreacted ester and the hydrolyzed acid, providing access to both enantiomeric series from a single racemic precursor. This methodology is robust, scalable, and employs green chemistry principles, making it a valuable tool for the synthesis of chiral intermediates in pharmaceutical research and development.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Enzymatic resolution of (+-)-5-phenyl-4, 5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides [iris.cnr.it]
- 3. tandfonline.com [tandfonline.com]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. mdpi.com [mdpi.com]
- 6. Directed evolution of Candida antarctica lipase B for kinetic resolution of profen esters | Semantic Scholar [semanticscholar.org]
- 7. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid in Proteomics Research
Introduction: A Novel Tool for Probing the Proteome
In the dynamic field of proteomics, the development of novel chemical probes is paramount for elucidating protein function, interactions, and localization. 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is an emerging bifunctional molecule poised for significant applications in this domain. Its unique structure, combining a stable heterocyclic scaffold with a reactive carboxylic acid, offers a versatile platform for the covalent modification of proteins. The phenyl group provides a hydrophobic moiety that can influence binding interactions, while the dihydro-oxazole (isoxazoline) ring system is a stable linker. The carboxylic acid serves as a handle for conjugation to primary amines on proteins, such as lysine residues and the N-terminus, through amide bond formation.[1][2]
This document provides a comprehensive guide to the potential applications of this compound in proteomics research, with a primary focus on its use as a protein labeling agent. We will also explore its potential as a photo-crosslinker for capturing protein-protein interactions. The protocols detailed herein are designed to be robust and adaptable to a variety of experimental contexts.
Principle of Application: Covalent Labeling of Proteins
The primary application of this compound in proteomics is the covalent labeling of proteins. This is achieved by activating the carboxylic acid group to make it susceptible to nucleophilic attack by the primary amines on a protein. A common and effective method for this is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) to enhance the efficiency of the reaction and the stability of the active intermediate.[1][3][4]
The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Amine Reaction: The O-acylisourea intermediate can then react with a primary amine on the protein to form a stable amide bond. The addition of NHS to the reaction mixture leads to the formation of a more stable NHS ester, which then reacts with the primary amine, improving the overall yield of the conjugation.[1]
This labeling strategy can be employed for various downstream proteomics applications, including:
-
Enrichment of specific proteins: If the phenyl-dihydro-oxazole moiety is recognized by a specific antibody or binding partner.
-
Introduction of a unique mass tag: For identification and quantification in mass spectrometry-based proteomics.
-
Alteration of protein properties: To study the effects of modification on protein function.
Experimental Protocols
Protocol 1: Covalent Labeling of a Purified Protein
This protocol describes the steps for labeling a purified protein with this compound.
Materials:
-
This compound
-
Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) and store at -20°C.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Protein Preparation:
-
Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris). If necessary, exchange the buffer to PBS using a desalting column or dialysis.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired volume of the this compound stock solution with the EDC and NHS stock solutions to achieve a final molar ratio of 1:2:5 (Carboxylic Acid:EDC:NHS).
-
Incubate the mixture at room temperature for 15 minutes to allow for the formation of the NHS ester.
-
-
Labeling Reaction:
-
Add the activated this compound mixture to the protein solution. The final molar excess of the labeling reagent over the protein can be varied (e.g., 10-fold to 100-fold) to achieve the desired degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Remove unreacted labeling reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Verification of Labeling:
-
Confirm the successful labeling of the protein using techniques such as SDS-PAGE (to observe any shift in molecular weight), mass spectrometry (to determine the mass addition), or UV-Vis spectroscopy if the label has a chromophore (note: the phenyl group has a UV absorbance around 260 nm).
-
Workflow for Protein Labeling
Caption: Workflow for covalent protein labeling.
Protocol 2: In-situ Labeling of a Cellular Proteome for Mass Spectrometry Analysis
This protocol outlines a general procedure for labeling a complex protein mixture, such as a cell lysate, for subsequent analysis by mass spectrometry.
Materials:
-
Cell lysate in a suitable lysis buffer (without primary amines)
-
This compound
-
EDC and NHS
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
C18 solid-phase extraction (SPE) cartridges
Methodology:
-
Lysate Preparation:
-
Prepare a cell lysate using a suitable lysis buffer (e.g., RIPA buffer without Tris).
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
Labeling Reaction:
-
To 1 mg of protein lysate, add this compound, EDC, and NHS to a final concentration of 1-5 mM each.
-
Incubate for 1 hour at room temperature.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Add urea to the labeled lysate to a final concentration of 8 M.
-
Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C.
-
Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis.
-
Analyze the labeled peptides by high-resolution mass spectrometry.
-
In the data analysis, search for the mass modification corresponding to the addition of the this compound moiety on lysine residues and N-termini.
-
Reaction Mechanism
Caption: Amide bond formation mechanism.
Potential Application: Photo-Crosslinking in Chemoproteomics
Recent studies have shown that isoxazole-containing molecules can act as minimalist photo-crosslinkers upon UV irradiation.[5] This intrinsic photoreactivity of the isoxazole ring can be harnessed for photo-affinity labeling (PAL) to identify protein binding partners of small molecules. This compound, after conjugation to a molecule of interest via its carboxylic acid, could potentially be used in such experiments.
Hypothetical Workflow:
-
Probe Synthesis: Synthesize a probe by conjugating this compound to a small molecule or fragment of interest.
-
Incubation: Incubate the probe with a cell lysate or live cells.
-
UV Irradiation: Expose the sample to UV light to induce cross-linking between the probe and its binding partners.
-
Enrichment/Analysis: Lyse the cells (if applicable) and use a tag on the probe (e.g., a biotin handle added to the initial small molecule) to enrich the cross-linked proteins.
-
Proteomic Identification: Identify the enriched proteins by mass spectrometry.
Photo-Crosslinking Workflow
Caption: Hypothetical photo-crosslinking workflow.
Data Summary
The following table provides hypothetical data for the mass modification of peptides upon labeling with this compound.
| Parameter | Value |
| Molecular Formula of Compound | C₁₀H₉NO₃[6] |
| Molecular Weight of Compound | 191.18 g/mol [6] |
| Mass of Adduct (after loss of H₂O) | 173.058 Da |
| Modified Residues | Lysine (K), N-terminus |
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, tool for proteomics research. Its straightforward conjugation chemistry via the carboxylic acid group makes it readily applicable for protein labeling. Furthermore, the potential photo-reactivity of the isoxazoline ring opens up exciting possibilities for its use in photo-affinity labeling and the study of protein-small molecule interactions. Further research is warranted to fully characterize the reactivity and utility of this compound and its derivatives in diverse proteomic workflows.
References
- 1. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. Bioconjugation application notes [bionordika.fi]
- 3. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Welcome to the dedicated technical support guide for the purification of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (MW: 191.18 g/mol ). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you overcome common purification challenges, ensuring the integrity and purity of your final compound.
The unique structure of this molecule, featuring an acidic carboxylic acid, a heterocyclic isoxazoline ring, and a phenyl group, presents a distinct set of properties that can be leveraged for effective purification while also posing potential pitfalls. This guide provides a strategic framework for purification, detailed troubleshooting, and validated protocols.
Part 1: Foundational Knowledge and Purification Strategy
Before initiating any purification protocol, it is crucial to understand the physicochemical properties of the target molecule. These characteristics dictate the optimal purification strategy and help in preempting potential issues like product degradation or loss.
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Implication for Purification |
| Molecular Weight | 191.18 g/mol [1] | Standard for small organic molecules. |
| Acidity (pKa) | Estimated ~4-5 | The carboxylic acid allows for manipulation with bases, making it ideal for acid-base extraction. |
| Polarity | High | The compound is polar due to the carboxylic acid and N,O-heteroatoms. This influences solvent choice for chromatography and recrystallization.[2][3] |
| Stability | Potentially sensitive | Heterocyclic carboxylic acids can be sensitive to acidic conditions (e.g., silica gel) and heat. Related oxazole structures are known to be unstable to hydrolysis and decarboxylation under certain conditions.[4][5] |
Strategic Purification Workflow
A multi-step approach is often the most effective. The initial crude product from synthesis will likely contain unreacted starting materials, by-products, and residual reagents. The following workflow provides a logical sequence to achieve high purity.
Caption: Strategic workflow for purifying this compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the purification of polar, acidic heterocycles.
Q1: My compound streaks severely on silica gel TLC plates, making it impossible to assess purity or determine an appropriate solvent system for column chromatography. What is causing this?
A1: This is a classic issue when dealing with compounds that are both polar and contain basic nitrogen atoms on an acidic stationary phase like silica gel.[6] The carboxylic acid group enhances polarity, while the isoxazoline nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, non-ideal interaction leads to tailing or streaking.
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent to compete with your compound for binding sites on the silica.
-
For the Acidic Group: Add ~1% acetic acid or formic acid to the eluent. This keeps your carboxylic acid protonated, reducing its interaction with the silica and sharpening the spot.
-
For the Basic Nitrogen: If the nitrogen is suspected to be the primary cause, adding 0.5-1% triethylamine (Et₃N) can neutralize the acidic sites on the silica gel, improving resolution.[6]
-
-
Switch the Stationary Phase: If modifying the eluent is insufficient, consider a different stationary phase.
-
Neutral Alumina: Alumina is a good alternative and is available in acidic, neutral, and basic forms. Neutral alumina often provides better results for nitrogen-containing compounds.[2]
-
Reversed-Phase (C18) Silica: Here, the stationary phase is nonpolar, and a polar mobile phase (e.g., methanol/water or acetonitrile/water) is used. Your polar compound will elute faster with a more polar mobile phase. This is often an excellent, albeit more expensive, option for highly polar molecules.[7]
-
Q2: I'm experiencing very low recovery after performing silica gel column chromatography. Where is my product?
A2: Low recovery is typically due to one of two factors: irreversible adsorption onto the stationary phase or on-column degradation. Given that some oxazole derivatives can be unstable, both are plausible.[4][5]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your starting eluent containing 1% triethylamine. This "deactivates" the most acidic sites, preventing both strong adsorption and acid-catalyzed degradation.
-
Perform a "Plug" Filtration: Instead of a full column, try passing your crude material through a short plug of silica gel or neutral alumina. This can remove baseline impurities without the prolonged contact time of a full column.
-
Avoid Chlorinated Solvents with Amines: If using triethylamine as a modifier, avoid dichloromethane (DCM) as the eluent, as they can react over time. Ethyl acetate/hexane is a safer combination.
-
Re-evaluate the Need for Chromatography: If an acid-base extraction yields reasonably clean material, proceeding directly to recrystallization is often more efficient and results in higher overall yield.[8]
Q3: I attempted an acid-base extraction, but I formed a persistent emulsion at the aqueous/organic interface, and upon re-acidification, my product oiled out instead of precipitating as a solid.
A3: Emulsions are common when dealing with acidic or basic extractions of polar molecules that can act as surfactants. "Oiling out" indicates that the precipitation conditions are not optimal, often due to residual organic solvent or the presence of impurities that depress the melting point.
Troubleshooting Steps:
-
To Break Emulsions:
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, forcing better separation.
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Filter the entire mixture through a pad of Celite.
-
-
To Induce Crystallization:
-
Ensure Complete Acidification: Check the pH with litmus paper or a pH meter to ensure you have reached a pH of ~2-3.
-
Cool the Solution: Perform the acidification in an ice bath. Lower temperature decreases the solubility of your product.[8]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the liquid surface. This creates nucleation sites for crystal growth.
-
"Seed" the Solution: If you have a small amount of pure, solid product, add a tiny crystal to the solution to initiate crystallization.
-
Re-extract if Oiling Persists: If the product oils out, add fresh organic solvent (e.g., ethyl acetate), extract the oil, dry the organic layer with anhydrous sodium sulfate, and evaporate the solvent. You can then attempt recrystallization from the resulting crude solid/oil.
-
Q4: My purified compound looks clean by NMR, but it's a persistent, sticky oil. How can I get it to solidify?
A4: This is a frustrating but common issue. The cause is often residual solvent, the presence of minor impurities preventing lattice formation, or the compound being hygroscopic.
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all solvent is removed by placing the sample under a high vacuum for several hours, possibly with gentle warming if the compound is thermally stable.
-
Co-evaporation: Dissolve the oil in a small amount of a low-boiling solvent like dichloromethane or diethyl ether, and then re-evaporate. Repeat this 2-3 times. This process can azeotropically remove higher-boiling solvent residues.[5]
-
Trituration: Add a non-solvent (a solvent in which your compound is insoluble, like hexane or pentane) to the oil and stir or sonicate vigorously. This can wash away soluble impurities and induce the product to precipitate or crystallize.
-
Re-purify with a Different Method: If the issue is impurities, a final recrystallization or a quick filtration through a small plug of silica may be necessary.
Part 3: Validated Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints to assess purity and guide subsequent steps.
Protocol 1: Acid-Base Extraction (Bulk Purification)
This technique exploits the acidic nature of the carboxylic acid to separate it from neutral or basic impurities. It is an excellent first step after the initial reaction workup.
Caption: Workflow for the acid-base extraction of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Use a volume of base roughly equal to the organic layer. Repeat the extraction 2-3 times.
-
Scientist's Note: NaHCO₃ is a weaker base and is often preferred to avoid hydrolysis of sensitive functional groups. Vent the funnel frequently as CO₂ will be generated.
-
-
Combine and Wash: Combine the aqueous layers. Wash this combined aqueous solution once with a small portion of fresh EtOAc or DCM to remove any remaining neutral impurities. Discard this organic wash.
-
Acidification: Cool the aqueous layer in an ice-water bath. Slowly add 1M HCl with vigorous stirring until the pH of the solution is ~2-3 (check with pH paper). A precipitate of your purified carboxylic acid should form.[5]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-solvent like hexane to aid in drying.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is for separating the target compound from impurities of similar acidity but different polarity.
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent system using TLC. Screen solvent systems like ethyl acetate/hexane or methanol/DCM.[9] Add 1% acetic acid to the eluent to improve spot shape. The ideal Rf value for your product should be between 0.25 and 0.40 for good separation.[2]
-
Column Packing: Pack a glass column with silica gel using the "slurry method." Mix the silica gel with your initial, least polar eluent and pour it into the column. Allow it to pack under gravity or gentle pressure.
-
Sample Loading: Pre-adsorb your sample onto a small amount of silica gel ("dry loading"). Dissolve your crude material in a minimal amount of a polar solvent (e.g., methanol or acetone), add a few grams of silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your starting solvent system. If a gradient is needed (i.e., if impurities are much less polar), gradually increase the polarity of the eluent over the course of the separation.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.[3]
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Dry the resulting product under a high vacuum.
Table 2: Suggested Starting Solvent Systems for Column Chromatography
| Polarity of Impurities | Stationary Phase | Recommended Eluent System (Gradient) | Modifier |
| Less Polar | Silica Gel | 20% EtOAc in Hexane → 80% EtOAc in Hexane | 1% Acetic Acid |
| More Polar | Silica Gel | 1% MeOH in DCM → 10% MeOH in DCM | 1% Acetic Acid |
| Mix of Polarities | Reversed-Phase C18 | 10% Acetonitrile in Water → 90% Acetonitrile in Water | 0.1% Formic Acid |
References
- 1. scbt.com [scbt.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
Technical Support Guide: Optimizing Yield in the Synthesis of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid. We will move beyond basic protocols to address common yield-limiting issues, offering troubleshooting advice and scientifically-grounded solutions to enhance the efficiency and reproducibility of your experiments.
Section 1: The Core Synthesis Pathway: [3+2] Dipolar Cycloaddition
The synthesis of the 5-phenyl-4,5-dihydro-1,2-oxazole (also known as a 2-isoxazoline) scaffold is most effectively achieved through a 1,3-dipolar cycloaddition reaction.[1][2] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile). For the target molecule, the key reactants are styrene (providing the 5-phenyl group) and a carboxy-substituted nitrile oxide .
The nitrile oxide is highly reactive and prone to dimerization, making it unsuitable for isolation. Therefore, it is almost always generated in situ from a stable precursor, such as a hydroxamoyl chloride, in the presence of the alkene.[3]
General Reaction Scheme
The overall transformation can be visualized as follows:
-
Precursor Synthesis: An ester-protected hydroxamoyl chloride (e.g., ethyl 2-chloro-2-(hydroxyimino)acetate) is prepared.
-
In Situ Nitrile Oxide Generation & Cycloaddition: The hydroxamoyl chloride is treated with a non-nucleophilic base (like triethylamine) in the presence of styrene. The base eliminates HCl to form the transient nitrile oxide, which is immediately trapped by styrene in a [3+2] cycloaddition.
-
Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid product.
Experimental Workflow Overview
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q: My overall yield is extremely low (<30%). What is the most likely cause?
A: The most probable cause of drastically low yield is the unproductive dimerization of the in situ-generated nitrile oxide.
-
Expertise & Causality: Nitrile oxides are high-energy intermediates. In the absence of a reactive trapping agent (the dipolarophile, styrene), they will rapidly react with themselves to form a stable furoxan (a 1,2,5-oxadiazole 2-oxide).[4] This dimerization pathway is often kinetically competitive with the desired cycloaddition. If the concentration of the nitrile oxide is too high at any given moment, dimerization will dominate.
-
Recommended Actions:
-
Control the Rate of Generation: Do not add the base all at once. The most effective method is to use a syringe pump to add the base (e.g., triethylamine) dropwise over several hours (e.g., 4-6 hours) to a solution of the hydroxamoyl chloride and styrene. This ensures the concentration of the nitrile oxide remains low, favoring the intermolecular reaction with the abundant styrene.
-
Check Reagent Stoichiometry: Use a slight excess of the dipolarophile (styrene), typically 1.2 to 1.5 equivalents. This increases the probability of a productive collision between the nitrile oxide and the alkene.[5]
-
Ensure Anhydrous Conditions: While not always strictly necessary, moisture can react with the hydroxamoyl chloride and the nitrile oxide. Using dry solvents and an inert atmosphere (N₂ or Argon) is good practice.
-
Q: I've isolated a major, non-polar side product. My NMR doesn't match the desired product. What is it?
A: You have most likely isolated the furoxan dimer of your nitrile oxide, in this case, 3,4-bis(ethoxycarbonyl)furoxan.
-
Expertise & Causality: As mentioned above, this is the primary side reaction. The furoxan is more non-polar than the desired ester product and significantly more non-polar than the final carboxylic acid, meaning it will elute much faster during column chromatography. Its presence is a clear indicator that the rate of nitrile oxide generation is too high compared to the rate of its consumption by styrene.
-
Recommended Actions:
-
Confirm Identity: The furoxan dimer will have a distinct NMR spectrum and a specific mass that can be confirmed by MS.
-
Implement Slow Addition: The primary solution is the slow addition of the base, as detailed in the previous question.
-
Consider Temperature: Running the reaction at room temperature is standard. Excessively high temperatures can sometimes accelerate dimerization more than the cycloaddition. Ensure your reaction is not overheating, especially during the initial base addition.
-
Q: The reaction appears to be clean by TLC, but I lose significant material during the final ester hydrolysis and workup. Why?
A: This issue often points to difficulties in isolating the carboxylic acid product from the aqueous phase after hydrolysis.
-
Expertise & Causality: The target molecule is a carboxylic acid, which will exist as a carboxylate salt (e.g., lithium carboxylate if using LiOH) in the basic aqueous solution after hydrolysis. To extract it into an organic solvent, the solution must be carefully acidified to protonate the carboxylate, making the molecule neutral and less water-soluble. Incomplete acidification or emulsion formation can lead to significant product loss.
-
Recommended Actions:
-
Careful Acidification: After hydrolysis, cool the reaction mixture in an ice bath. Slowly add dilute acid (e.g., 1M HCl) while stirring and monitoring the pH with pH paper or a meter. Acidify to a pH of ~2-3 to ensure complete protonation of the carboxylic acid.
-
Thorough Extraction: Extract the acidified aqueous layer multiple times (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane. The product may have partial solubility in water, requiring repeated extractions to recover it fully.
-
Break Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.
-
Q: My NMR spectrum suggests I have a mixture of regioisomers. How can I improve selectivity for the 5-phenyl isomer?
A: While the reaction of an aryl-nitrile oxide with an acrylate is known to produce the 3-aryl-5-carboxylate, the reverse reaction (carboxy-nitrile oxide with styrene) should strongly favor the 5-phenyl-3-carboxylate isomer you want. Significant formation of the other isomer is unusual and points to a potential issue.
-
Expertise & Causality: Regioselectivity in 1,3-dipolar cycloadditions is governed by steric and electronic factors, often explained by Frontier Molecular Orbital (FMO) theory.[6] For the reaction between styrene and ethyl (hydroxyimino)cyanoacetate-derived nitrile oxide, the dominant interaction is between the HOMO of styrene and the LUMO of the nitrile oxide. This interaction strongly favors the formation of the 5-phenyl-3-ethoxycarbonyl isomer.
-
Recommended Actions:
-
Verify Starting Materials: First, re-confirm the identity and purity of your starting materials. Ensure you are using styrene and the correct hydroxamoyl chloride precursor.
-
Re-evaluate Spectra: Carefully re-analyze your 1H and 13C NMR, as well as COSY and HMBC data if available, to be certain you have a regioisomeric mixture and not simply impurities. The chemical shifts and coupling constants for the protons on the isoxazoline ring are highly diagnostic.
-
Consult Literature: This specific reaction is generally highly regioselective. If you are observing a mixture, it may be due to an unusual solvent or additive effect. Cross-reference your conditions with established literature protocols for this specific transformation.[1]
-
Section 3: Frequently Asked Questions (FAQs)
Q: Are there any "green" or alternative energy sources for promoting this reaction?
A: Yes, several non-conventional methods have been explored for nitrile oxide cycloadditions. Microwave (MW) irradiation can often accelerate the reaction, reducing reaction times from hours to minutes.[7] Additionally, mechanochemical methods, such as ball-milling, have been successfully used to generate nitrile oxides from aldoximes and perform the cycloaddition in a solvent-free or low-solvent environment, which is highly advantageous from a green chemistry perspective.[8]
Q: How critical is the choice of base? Can I use something other than triethylamine?
A: The base must be strong enough to dehydrohalogenate the hydroxamoyl chloride but should be non-nucleophilic to avoid reacting with the precursor or the nitrile oxide. Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices.[9] Inorganic bases like sodium carbonate can also be used, particularly in heterogeneous reaction mixtures or under mechanochemical conditions.[8] The choice can impact reaction rate and side product profiles, so it is a key parameter to optimize.
Q: What is the best method for purifying the final carboxylic acid product?
A: The ideal method depends on the nature of the impurities.
-
Crystallization: If the crude product is relatively clean (>85-90%), crystallization is the most efficient and scalable purification method. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, is often effective.
-
Column Chromatography: If the crude product contains significant impurities (e.g., unreacted starting material or side products), silica gel chromatography is necessary. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typical. Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can help prevent the carboxylic acid from streaking on the silica gel.
Section 4: Data Summary for Yield Optimization
The following table summarizes key parameters and their expected impact on the synthesis.
| Parameter | Standard Condition | High-Yield Modification | Rationale for Change | Potential Pitfalls of Modification |
| Base Addition | Added in one portion | Slow addition via syringe pump (4-6h) | Minimizes transient nitrile oxide concentration, suppressing dimerization.[4] | Significantly increases total reaction time. |
| Stoichiometry | 1.0 eq. Styrene | 1.2 - 1.5 eq. Styrene | Increases the probability of trapping the nitrile oxide before it dimerizes.[5] | Requires removal of excess styrene during workup. |
| Solvent | Dichloromethane | Toluene or THF | Choice can influence solubility and reaction rates. | Must ensure all reagents are soluble. |
| Temperature | Room Temperature (~25°C) | 0°C to Room Temperature | Lower temperature can further slow dimerization relative to cycloaddition. | Reaction may be significantly slower. |
| Workup pH | Neutral pH | Acidify to pH 2-3 | Ensures complete protonation of the carboxylate for efficient extraction. | Using strong, concentrated acid can potentially degrade the product. |
Section 5: Key Experimental Protocol
This protocol is a robust starting point for achieving a good yield.
Synthesis of Ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add styrene (1.25 g, 12.0 mmol, 1.2 eq.) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.51 g, 10.0 mmol, 1.0 eq.) in 50 mL of anhydrous toluene.
-
Base Addition: Prepare a solution of triethylamine (1.21 g, 12.0 mmol, 1.2 eq.) in 20 mL of anhydrous toluene. Using a syringe pump, add this solution to the reaction flask dropwise over a period of 5 hours at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for an additional 18 hours after the addition is complete. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the salt with a small amount of toluene. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Purification (Ester): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester. Purify by flash column chromatography on silica gel if necessary.
Hydrolysis to this compound
-
Hydrolysis: Dissolve the purified ester (e.g., 10.0 mmol) in a mixture of THF (40 mL) and water (20 mL). Add lithium hydroxide monohydrate (0.63 g, 15.0 mmol, 1.5 eq.). Stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting ester.
-
Acidification & Extraction: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the slow addition of 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Final Isolation: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid, which can be further purified by crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jnsm.qu.edu.sa [jnsm.qu.edu.sa]
- 7. 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of 5-Hydroxyoxazole-4-Carboxylic Acid Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-hydroxyoxazole-4-carboxylic acid derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the inherent stability challenges associated with this class of compounds. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate stability issues in your research.
Introduction: The Inherent Instability of the 5-Hydroxyoxazole-4-Carboxylic Acid Core
The 5-hydroxyoxazole-4-carboxylic acid moiety is a relatively recent and intriguing substructure, notably proposed in secondary bacterial metabolites like precolibactins.[1][2][3][4] However, extensive research has revealed that this heterocyclic system is intrinsically unstable, primarily susceptible to two major degradation pathways: hydrolytic ring-opening and decarboxylation.[1][2][3] This instability is a critical consideration in their synthesis, purification, storage, and analysis. In fact, the instability is so pronounced that it has led to the questioning of previously proposed structures containing this moiety, as experimental data often does not align with theoretical predictions for the intact molecule.[1][2]
This guide is structured to directly address the practical challenges you may face. We will delve into the chemical basis of the instability and provide actionable strategies to handle these sensitive molecules effectively.
Troubleshooting Guide: Common Experimental Issues
This section is designed in a question-and-answer format to address specific problems you might encounter during your experiments.
Issue 1: Rapid Degradation of the Compound During Synthesis and Workup
Question: I'm attempting to synthesize a 5-hydroxyoxazole-4-carboxylic acid derivative, but I'm observing significant product loss and the formation of multiple byproducts during the reaction and subsequent aqueous workup. What's going wrong?
Answer: This is a very common issue stemming from the core instability of the target molecule. The presence of both a 5-hydroxy and a 4-carboxy substituent on the oxazole ring makes it highly susceptible to degradation.[1][2]
Causality: The primary culprit is the tautomerization of the 5-hydroxyoxazole (the enol form) to its corresponding keto form, an azlactone. This keto tautomer readily undergoes β-decarboxylation, leading to the loss of the carboxylic acid group.[1][2] Furthermore, the oxazole ring itself is prone to hydrolytic cleavage, especially in the presence of water during aqueous workup procedures.[1][2] Even purification on silica gel can lead to decomposition.[1][2]
Troubleshooting Steps & Mitigation Strategies:
-
Protect the 5-Hydroxy Group: The most effective strategy to prevent decarboxylation is to protect the 5-hydroxy group as an ether (e.g., an ethoxy or benzyloxy group).[1][2] This modification prevents the tautomerization to the keto form, thereby stabilizing the molecule towards aqueous workup and purification.[1][2]
-
Avoid Harsh Reaction Conditions:
-
Anhydrous Conditions: Whenever possible, conduct reactions and workup under anhydrous conditions to minimize hydrolytic degradation.
-
Careful Purification:
-
Avoid Silica Gel if Possible: Consider alternative purification methods like crystallization or preparative HPLC with a suitable mobile phase.
-
If using silica gel: Use a deactivated silica gel (e.g., treated with a small amount of triethylamine in the eluent) and perform the chromatography quickly at low temperatures.
-
Issue 2: Inconsistent Analytical Data (HPLC, LC-MS, NMR)
Question: My analytical data (HPLC, LC-MS) for a freshly prepared solution of my 5-hydroxyoxazole-4-carboxylic acid derivative shows multiple peaks, and the peak corresponding to my product decreases over time. My ¹³C NMR spectrum also doesn't match the theoretical predictions. What is happening?
Answer: This is a strong indicator of on-going degradation of your compound in the analytical solvent. The new peaks observed are likely degradation products. The discrepancy in NMR data is also a known issue and has been a key piece of evidence in re-evaluating structures initially thought to contain this moiety.[1][2][7]
Causality: The compound is likely undergoing hydrolytic ring-opening and/or decarboxylation in the solution used for analysis.[7] This is especially true for protic solvents or if there is any residual moisture. The difference between theoretical and experimental ¹³C NMR chemical shifts can be significant for the unstable 5-hydroxyoxazole-4-carboxylic acid core, suggesting the compound may have already degraded or exists in a different isomeric form in solution.[1][2][7]
Troubleshooting Steps & Mitigation Strategies:
-
Solvent Selection: Prepare analytical samples in anhydrous, aprotic solvents (e.g., acetonitrile, THF) and analyze them immediately.
-
pH Control: If an aqueous or protic solvent system is necessary for HPLC, use a buffered mobile phase. A pH stability study is recommended to find the optimal pH range for your specific derivative.[7]
-
Low-Temperature Analysis: Keep sample vials in a cooled autosampler to slow down degradation during the analytical run.
-
Forced Degradation Studies: To identify the unknown peaks in your chromatogram, perform a forced degradation study.[7] This involves intentionally degrading your compound under various stress conditions (acid, base, oxidation, heat, light) to generate and identify the degradation products by LC-MS/MS.[7][8] A mass loss of 44 Da, for example, is a strong indication of decarboxylation.[7]
| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl | Hydrolytic Ring Opening |
| Base Hydrolysis | 0.1 N NaOH | Hydrolytic Ring Opening, Decarboxylation |
| Oxidation | 3% H₂O₂ | Ring Cleavage |
| Thermal Stress | 60°C | Decarboxylation, Ring Opening |
| Photostability | UV/Visible Light | Photolytic Decomposition |
Table 1: Conditions for a Forced Degradation Study.
Issue 3: Poor Long-Term Storage Stability
Question: I've successfully synthesized and purified my 5-hydroxyoxazole-4-carboxylic acid derivative, but after storing it for a few weeks, I see a significant decrease in purity. How should I store these compounds?
Answer: Due to their inherent instability, special precautions are necessary for the long-term storage of these compounds.
Causality: Exposure to moisture, air (oxygen), light, and elevated temperatures can all contribute to the degradation of 5-hydroxyoxazole-4-carboxylic acid derivatives over time.
Recommended Storage Protocol:
-
Solid State: Store the compound as a dry solid.
-
Inert Atmosphere: Place the solid in a vial, purge with an inert gas (e.g., argon or nitrogen), and then seal tightly.
-
Low Temperature: Store the vial at low temperatures, preferably at -20°C or below.
-
Desiccation: Store the sealed vial in a desiccator to protect it from ambient moisture.
-
Light Protection: Use an amber vial or store the vial in the dark to prevent photodegradation.
Frequently Asked Questions (FAQs)
Q1: Why are 5-hydroxyoxazole-4-carboxylic acid derivatives so unstable? A1: The instability arises from the presence of both the 5-hydroxy and 4-carboxy substituents.[1][2] The 5-hydroxy group allows for tautomerization to a keto form (an azlactone), which is a β-keto acid derivative that readily undergoes decarboxylation.[1][2] The oxazole ring is also susceptible to hydrolytic cleavage.[1][2]
Q2: Are there any stable derivatives of 5-hydroxyoxazole-4-carboxylic acid? A2: Yes, stability can be significantly improved by protecting the 5-hydroxy group. For example, converting it to a 5-ethoxy or 5-benzyloxy group prevents the keto-enol tautomerism that leads to decarboxylation, resulting in a more stable compound.[1][2]
Q3: Can I use these compounds in aqueous buffers for biological assays? A3: It is challenging but may be possible for short-duration experiments. You must first perform a pH-stability profile to determine the pH at which your specific derivative exhibits the highest stability. Prepare the solution immediately before use and keep it on ice. Be aware that some degradation is likely to occur.
Q4: My synthesis involves a deprotection step to reveal the 5-hydroxy group. The reaction seems to work, but I can't isolate the final product. Why? A4: The deprotection likely forms the unstable 5-hydroxyoxazole-4-carboxylic acid intermediate, which then rapidly degrades under the reaction or workup conditions.[1][2] For instance, hydrogenolysis of a 5-benzyloxy derivative can lead to the formation of the 5-hydroxyoxazole, which then undergoes hydrolytic ring-opening.[1][7]
Q5: Are there alternative synthetic routes that avoid the formation of the unstable intermediate? A5: One strategy is to introduce the carboxylic acid group at a later stage or use a protected form of the carboxylic acid that can be deprotected under very mild, non-hydrolytic conditions. Another approach is to synthesize a more stable, protected analogue (e.g., the 5-ethoxy derivative) for your studies if the free 5-hydroxy group is not essential for the desired activity.[1][2]
Visualizing Degradation and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate the key degradation pathways and a typical experimental workflow for assessing stability.
Caption: Key degradation pathways for 5-hydroxyoxazole-4-carboxylic acid derivatives.
Caption: Experimental workflow for determining the stability of a derivative in solution.
Experimental Protocol: pH-Dependent Stability Assessment
This protocol provides a step-by-step method for evaluating the stability of your 5-hydroxyoxazole-4-carboxylic acid derivative at different pH values.
Objective: To determine the optimal pH for short-term stability in an aqueous environment.
Materials:
-
Your 5-hydroxyoxazole-4-carboxylic acid derivative
-
Anhydrous acetonitrile or DMSO for stock solution
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9
-
HPLC or UPLC system with a suitable column (e.g., C18)
-
LC-MS system for degradation product identification (optional)
-
Temperature-controlled incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of your compound in anhydrous acetonitrile or DMSO.
-
Working Solution Preparation:
-
For each pH to be tested, dilute the stock solution into the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Prepare a sufficient volume to allow for multiple injections over the time course of the experiment.
-
-
Time-Zero Analysis: Immediately after preparing the working solutions, inject an aliquot of each into the HPLC system to obtain the initial (t=0) peak area of your compound.
-
Incubation: Place the vials containing the remaining working solutions in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Time-Course Analysis: At predetermined time points (e.g., 30 min, 1, 2, 4, 8, and 24 hours), inject an aliquot from each pH solution into the HPLC system.
-
Data Analysis:
-
For each pH, calculate the percentage of the compound remaining at each time point relative to the t=0 peak area.
-
Plot the percentage of compound remaining versus time for each pH.
-
The pH at which the compound degrades the slowest is the most favorable for short-term experiments.
-
Self-Validation: The stability-indicating HPLC method should be validated to ensure that the degradation products are well-resolved from the parent compound.[7] This can be confirmed by analyzing samples from the forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Isoxazoline Synthesis
Welcome to the technical support center for isoxazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of isoxazolines, with a focus on troubleshooting side reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each answer provides an explanation of the potential cause and a step-by-step guide to resolving the issue.
Q1: My reaction yield is very low, and I'm isolating a significant amount of a high-molecular-weight byproduct. What is happening?
Probable Cause: You are likely observing the dimerization of your nitrile oxide intermediate. This is the most common and significant side reaction in 1,3-dipolar cycloadditions for isoxazoline synthesis.[1][2][3] Nitrile oxides (R-C≡N⁺-O⁻), especially unstable ones, can react with themselves to form furoxans (1,2,5-oxadiazole 2-oxides) or other dimers, which consumes the dipole before it can react with your alkene (dipolarophile).[4][5] This side reaction is particularly prevalent when the concentration of the nitrile oxide is high relative to the alkene.
Expert Insight: The stability of nitrile oxides varies greatly. For instance, aromatic nitrile oxides with bulky ortho substituents, like 2,4,6-trimethylbenzonitrile oxide, are very stable and less prone to dimerization.[1] In contrast, most aliphatic and simple aromatic nitrile oxides are unstable and must be generated in situ and trapped quickly.[1]
Troubleshooting Protocol:
-
Employ Slow Addition/Generation: The most effective strategy is to keep the instantaneous concentration of the nitrile oxide low. Generate the nitrile oxide in situ in the presence of the alkene dipolarophile.[6] If you are adding a reagent to generate the nitrile oxide (e.g., an oxidant for an aldoxime or a base for a hydroximoyl halide), add it slowly via syringe pump to the reaction mixture containing the alkene. This ensures the nitrile oxide is consumed in the desired cycloaddition as soon as it is formed.[6]
-
Optimize Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the alkene dipolarophile. This increases the probability of a productive bimolecular reaction between the nitrile oxide and the alkene over the competing dimerization pathway.
-
Increase Dilution: Running the reaction at a lower concentration can disfavor the second-order dimerization reaction more than the desired second-order cycloaddition, especially if the cycloaddition is intramolecular or has a much higher rate constant.
-
Re-evaluate Temperature: While higher temperatures can increase the rate of cycloaddition, they can also accelerate decomposition and dimerization. For unstable nitrile oxides, conducting the reaction at room temperature or even lower may be optimal.
Q2: I'm getting a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of my cycloaddition?
Probable Cause: The 1,3-dipolar cycloaddition of a nitrile oxide to an unsymmetrical alkene can produce two different regioisomers (e.g., a 3,5-disubstituted vs. a 3,4-disubstituted 2-isoxazoline). The outcome is governed by the electronic and steric properties of both the nitrile oxide and the alkene, as explained by Frontier Molecular Orbital (FMO) theory.[7] Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
Expert Insight: Reactions of β-azolyl enamines with nitrile oxides have been shown to proceed in a highly regioselective manner, affording only one of the two possible regioisomers.[8] In many cases, the regioselectivity can be predicted, but it is often sensitive to subtle changes in the substrates and reaction conditions.
Troubleshooting Protocol:
-
Analyze Electronic Effects:
-
For electron-deficient alkenes (e.g., acrylates, maleimides), the reaction is typically controlled by the LUMO(alkene)-HOMO(nitrile oxide) interaction. This usually leads to the formation of 5-substituted isoxazolines where the electron-withdrawing group is at the 5-position.[8]
-
For electron-rich alkenes (e.g., vinyl ethers), the HOMO(alkene)-LUMO(nitrile oxide) interaction dominates, often leading to the 4-substituted regioisomer.
-
-
Consider Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkene can direct the approach of the two reactants to minimize steric clash, often overriding electronic effects to favor a single regioisomer.[9]
-
Change the Solvent: Solvent polarity can influence the energy levels of the frontier orbitals and the stability of the transition states, sometimes altering the regioisomeric ratio. Experiment with a range of solvents from nonpolar (e.g., toluene, THF) to polar (e.g., acetonitrile, DMF).
-
Introduce a Catalyst: Lewis acid catalysis can sometimes enhance or even reverse regioselectivity by coordinating to either the dipole or the dipolarophile, thus modifying their electronic properties and steric accessibility.[10]
Diagram: Regiochemical Pathways
Caption: Regiochemical outcomes in isoxazoline synthesis.
Q3: The purification of my target isoxazoline is proving difficult. Any suggestions for separating it from common impurities?
Probable Cause: Co-elution of the desired product with structurally similar side products, such as furoxan dimers or regioisomers, is a common challenge. Unreacted starting materials, especially greasy aldehydes or high-boiling point alkenes, can also complicate purification by column chromatography.
Expert Insight: Furoxans are often less polar than the corresponding isoxazolines. However, their polarity can be similar enough to make chromatographic separation difficult. In some cases, crystallization can be a surprisingly effective method for purification, as the desired product may form a well-defined crystal lattice, leaving impurities in the mother liquor.[11]
Purification Strategies:
| Impurity Type | Recommended Purification Technique | Rationale & Key Tips |
| Furoxan Dimer | 1. Column Chromatography: Use a less polar solvent system (e.g., Hexane/Ethyl Acetate, Hexane/DCM) and consider a long column for better separation. 2. Crystallization: Attempt to crystallize the product from a solvent system like ethanol/water, ethyl acetate/hexanes, or toluene.[11] | The dimer is often non-polar. Fine-tuning the eluent polarity is crucial. Sometimes, the desired product will crystallize selectively. |
| Regioisomer | 1. Preparative HPLC: If separation on silica gel is impossible, reverse-phase or normal-phase HPLC can provide the necessary resolution. 2. Recrystallization: Isomers can have significantly different packing efficiencies and solubilities. A systematic screen of crystallization solvents is worthwhile. | Isomers often have very similar polarities. HPLC offers superior resolving power. |
| Unreacted Aldoxime | Aqueous Wash: Perform a liquid-liquid extraction. The slightly acidic nature of the oxime allows it to be washed away with a dilute aqueous base (e.g., 5% NaHCO₃ solution). | This removes the polar oxime from the organic layer containing the less polar isoxazoline product. |
| Oxidizing/Dehydrating Agent Byproducts | Aqueous Wash/Filtration: Many byproducts from reagents like NBS, NCS, or DCC can be removed by an aqueous workup or by simple filtration if they are insoluble.[12] | Reagent byproducts often have drastically different solubility profiles (e.g., water-soluble salts) compared to the organic product. |
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary side reaction in nitrile oxide-based isoxazoline synthesis and how is it minimized?
Minimization Strategies:
-
In Situ Generation: The most critical principle is to generate the nitrile oxide slowly in the presence of the alkene.[13] This ensures the dipole is trapped in the desired [3+2] cycloaddition as it forms, keeping its steady-state concentration too low for significant dimerization.
-
Choice of Precursor/Method: The method of nitrile oxide generation matters.
-
Dehydrohalogenation of hydroximoyl chlorides: This classic method uses a base (like triethylamine) which should be added slowly.
-
Oxidation of aldoximes: Using oxidants like N-chlorosuccinimide (NCS), diacetoxyiodobenzene, or even electrochemical methods allows for controlled generation.[1][14]
-
Dehydration of primary nitroalkanes: Reagents like phenyl isocyanate or Mukaiyama's reagent are used.[7][15]
-
-
Slow Reagent Addition: As detailed in the troubleshooting guide, using a syringe pump for the slow addition of a key reagent (e.g., base or oxidant) is a field-proven technique to suppress dimerization.[6]
Diagram: Desired Reaction vs. Side Reaction
Caption: Competing pathways in isoxazoline synthesis.
FAQ 2: What are the best practices for setting up an in situ nitrile oxide generation reaction?
-
Prepare the Main Flask: Charge a reaction flask with the alkene dipolarophile (typically 1.1-1.5 eq.) and the nitrile oxide precursor (1.0 eq., e.g., the aldoxime) in an appropriate anhydrous solvent.
-
Prepare the Addition Funnel/Syringe Pump: Dissolve the reagent responsible for generating the nitrile oxide (e.g., triethylamine for a hydroximoyl chloride, or an oxidant like NCS) in the same anhydrous solvent.
-
Control Temperature: Cool the main flask to the desired reaction temperature (e.g., 0 °C or room temperature) with stirring.
-
Initiate Slow Addition: Add the generating reagent dropwise from the addition funnel or via a syringe pump over a prolonged period (e.g., 1-4 hours).
-
Monitor the Reaction: Follow the consumption of the starting material by TLC or LC-MS to determine when the reaction is complete. The appearance of the product spot and the disappearance of the precursor spot are key indicators.
-
Workup: Once the reaction is complete, proceed with a standard aqueous workup to remove salts and water-soluble byproducts before purification.
FAQ 3: Can you explain the mechanism of nitrile oxide dimerization?
The dimerization of nitrile oxides is a complex process. While it is a type of [3+2] cycloaddition, density functional theory (DFT) studies suggest that the formation of furoxans from many common nitrile oxides proceeds through a stepwise mechanism.[5] The process is thought to involve the formation of a dinitrosoalkene intermediate, which has significant diradical character.[5] This intermediate then undergoes cyclization to form the stable furoxan ring. The high reactivity and propensity for this pathway, especially with less sterically hindered nitrile oxides, underscores why controlling the intermediate's concentration is paramount for successful isoxazoline synthesis.
References
- 1. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides [beilstein-journals.org]
- 9. Synthesis of novel steroidal 16-spiroisoxazolines by 1,3-dipolar cycloaddition, and an evaluation of their antiproliferative activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20210022344A1 - Process for the preparation of isoxazoline compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Isoxazoline synthesis [organic-chemistry.org]
- 14. Electrochemical Synthesis of Isoxazolines: Method and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Oxazole Formation
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of oxazole formation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered during your synthetic work. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
I. The Robinson-Gabriel Oxazole Synthesis: A Troubleshooting Guide
The Robinson-Gabriel synthesis is a cornerstone method for the formation of oxazoles, involving the cyclodehydration of 2-acylamino ketones. While powerful, this reaction can be sensitive to reaction conditions, leading to challenges in yield and purity.
Frequently Asked Questions (FAQs): Robinson-Gabriel Synthesis
Q1: What is the fundamental mechanism of the Robinson-Gabriel synthesis?
A1: The reaction proceeds through the cyclodehydration of a 2-acylamino-ketone.[1] The mechanism is generally understood to involve an initial acid-catalyzed enolization of the ketone. The amide oxygen then acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered oxazoline intermediate. Subsequent dehydration of this intermediate under acidic conditions yields the aromatic oxazole ring.[2]
Q2: My reaction is yielding a significant amount of tar-like substances and the overall yield is low. What's the likely cause?
A2: Low yields accompanied by the formation of tar or char are typically indicative of reaction conditions that are too harsh for your substrate.[2] Strong mineral acids like concentrated sulfuric acid (H₂SO₄), especially at elevated temperatures, can lead to decomposition and polymerization of starting materials and products.[3]
Q3: How can I mitigate tar formation and improve my yield?
A3: To address this, consider the following strategies:
-
Select a Milder Dehydrating Agent: Replace strong acids with reagents that facilitate cyclodehydration under more gentle conditions. Polyphosphoric acid (PPA) can be a good alternative to sulfuric acid.[3] Modern and often cleaner methods employ reagents such as trifluoroacetic anhydride (TFAA) or the Burgess reagent.[2]
-
Optimize Reaction Temperature: Lowering the reaction temperature can help find a better balance between a reasonable reaction rate and minimizing decomposition.[2]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and, in many cases, improve yields by minimizing thermal decomposition.[2]
Q4: My reaction appears to be sluggish or incomplete, even after an extended period. What should I do?
A4: An incomplete reaction suggests that the activation energy for the cyclodehydration is not being met or the chosen dehydrating agent is not potent enough for your specific substrate.[2] Consider these adjustments:
-
Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may enhance the reaction rate.
-
Switch to a More Powerful Dehydrating Agent: If a mild reagent is proving ineffective, a stronger one may be necessary. For instance, if TFAA is not working, phosphorus oxychloride (POCl₃) could be a suitable alternative.[2]
Q5: I suspect my 2-acylamino-ketone starting material is degrading before cyclization. How can I prevent this?
A5: The 2-acylamino-ketone precursors can be susceptible to hydrolysis under strongly acidic conditions before the desired intramolecular cyclization occurs.[2] To prevent this:
-
Ensure Anhydrous Conditions: Any water in the reaction mixture can promote the hydrolysis of the amide bond in your starting material. It is crucial to use thoroughly dried solvents and reagents.[2]
Troubleshooting Decision Tree: Robinson-Gabriel Synthesis
Caption: Troubleshooting workflow for the Robinson-Gabriel oxazole synthesis.
Experimental Protocols: Robinson-Gabriel Synthesis
Protocol 1: Classical Robinson-Gabriel Synthesis with Sulfuric Acid
-
Preparation: In a round-bottom flask, dissolve the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate).
-
Reaction: Cool the solution to 0°C and add concentrated sulfuric acid (0.1-0.2 eq) dropwise. After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and carefully pour it over crushed ice.
-
Purification: The crude product can be purified by column chromatography or recrystallization.[2]
Protocol 2: Modern Robinson-Gabriel Synthesis using Dess-Martin Periodinane and Triphenylphosphine/Iodine
Step A: Oxidation of β-hydroxy amide to β-keto amide
-
Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) in portions at room temperature. Stir the mixture for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers become clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate β-keto amide is often used in the next step without further purification.[2]
Step B: Cyclodehydration to the Oxazole
-
Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).
-
Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Workup & Purification: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to obtain the desired oxazole.[2]
II. The Van Leusen Oxazole Synthesis: A Troubleshooting Guide
The Van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] While generally reliable, certain experimental parameters can significantly impact the outcome.
Frequently Asked Questions (FAQs): Van Leusen Synthesis
Q1: What is the mechanism of the Van Leusen oxazole synthesis?
A1: The reaction proceeds via a multi-step mechanism:
-
Deprotonation: A base abstracts an acidic proton from the active methylene group of TosMIC.
-
Nucleophilic Addition: The resulting carbanion attacks the carbonyl carbon of the aldehyde.
-
Cyclization: The intermediate alkoxide undergoes an intramolecular 5-endo-dig cyclization to form an oxazoline intermediate.
-
Elimination: The base facilitates the elimination of the tosyl group, leading to the formation of the aromatic oxazole ring.[4][5]
Q2: I am observing a significant amount of a nitrile byproduct. What is the cause and how can I avoid it?
A2: The formation of a nitrile byproduct is a common issue and typically arises from the presence of ketone impurities in your aldehyde starting material. Ketones react with TosMIC to form nitriles instead of oxazoles.[6] To circumvent this, purify the aldehyde starting material by distillation or column chromatography before use.
Q3: My reaction seems to stall at the oxazoline intermediate. How can I drive the reaction to completion?
A3: The isolation of a stable oxazoline intermediate indicates that the final elimination of the tosyl group is not proceeding efficiently.[6] To promote this step:
-
Increase Reaction Temperature: Gently heating the reaction can facilitate the elimination.
-
Use a Stronger Base: A stronger base can lead to a more efficient elimination.
-
Extend Reaction Time: Allowing the reaction to proceed for a longer duration may be necessary to drive the conversion to the oxazole.[6]
Q4: How should I choose the appropriate base for my Van Leusen reaction?
A4: The choice of base is critical. For most standard transformations, potassium carbonate (K₂CO₃) in methanol is effective.[6] For less reactive aldehydes or when faster reaction times are desired, a stronger, non-nucleophilic base like potassium tert-butoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[6] If your aldehyde is sensitive to strong bases, it is advisable to use a milder base like K₂CO₃ and consider a slow addition of the aldehyde to the reaction mixture.[6]
Q5: What are some common issues during the workup and purification of the product?
A5: Two common challenges are the presence of residual p-toluenesulfinic acid and the formation of emulsions during extraction.
-
p-Toluenesulfinic acid: This byproduct from the elimination step can be difficult to separate from the desired oxazole. Washing the crude product with a sodium hydrosulfide (NaHS) solution can help remove it.[6]
-
Emulsions: If an emulsion forms during the aqueous workup, adding a saturated brine solution can help to break it, facilitating phase separation.[6]
Troubleshooting Decision Tree: Van Leusen Synthesis
Caption: Troubleshooting workflow for the Van Leusen oxazole synthesis.
Experimental Protocols: Van Leusen Synthesis
Protocol 1: General Procedure for the Synthesis of 5-Alkyl-Oxazoles
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Reaction: Add methanol (10 mL) to the flask. Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure and the crude product is purified by column chromatography on silica gel.[6]
Protocol 2: Synthesis of 4-Benzyl-5-phenyloxazole
-
Preparation: In a round-bottom flask, dissolve α-benzyl-tosylmethyl isocyanide (0.86 g, 3.00 mmol) and benzaldehyde (0.26 g, 2.50 mmol) in methanol (20 mL).
-
Reaction: Add potassium carbonate (0.97 g, 7.00 mmol) to the stirred solution. Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure. Add water (20 mL) and ethyl acetate (20 mL) to the residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel to yield 4-benzyl-5-phenyloxazole.[6]
III. The Fischer Oxazole Synthesis: A Troubleshooting Guide
The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[7]
Frequently Asked Questions (FAQs): Fischer Synthesis
Q1: What is the mechanism of the Fischer oxazole synthesis?
A1: The reaction is a type of dehydration that occurs under mild conditions.[7] The first step is the addition of gaseous HCl to the cyanohydrin, which forms an iminochloride intermediate. This intermediate then reacts with the aldehyde. The nitrogen lone pair attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by an SN2 attack and the loss of a water molecule to give a chloro-oxazoline intermediate. Tautomerization and a final elimination of HCl yield the 2,5-disubstituted oxazole.[7]
Q2: What are the common limitations of the Fischer oxazole synthesis?
A2: The classical Fischer synthesis is primarily used for the preparation of diaryloxazoles.[7] The use of aliphatic aldehydes and cyanohydrins is less common. A significant limitation is the potential for side reactions, such as the formation of a 4-oxazolidinone byproduct.[7]
Q3: I am observing the formation of a chlorinated byproduct. How can this be avoided?
A3: In some cases, chlorination of the oxazole ring can occur.[7] This is often observed when using certain substituted aromatic aldehydes. One strategy to prevent this is to modify the reaction conditions, for instance, by ensuring the cyclization occurs in two distinct steps to control the formation of intermediates.[7]
Q4: Are there any modern alternatives to the classical Fischer synthesis?
A4: Yes, recent research has led to modifications of the Fischer synthesis that expand its scope. For example, a method for the synthesis of 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides has been developed, which is not limited to diaryloxazoles.[7]
Troubleshooting Decision Tree: Fischer Synthesis
Caption: Troubleshooting workflow for the Fischer oxazole synthesis.
Experimental Protocol: Fischer Oxazole Synthesis
Protocol 1: General Procedure for the Synthesis of 2,5-Diaryloxazoles
-
Preparation: Dissolve the aromatic cyanohydrin (1.0 eq) and the aromatic aldehyde (1.0 eq) in anhydrous diethyl ether in a flask equipped with a gas inlet tube.
-
Reaction: Pass a stream of dry, gaseous hydrogen chloride through the solution. The product will precipitate as the hydrochloride salt.
-
Workup: Collect the precipitate by filtration. The free base can be obtained by treating the hydrochloride salt with water or by boiling it in alcohol.[7]
IV. General Purification Strategies for Oxazoles
The successful synthesis of an oxazole is often followed by the critical step of purification. The choice of purification method depends on the physical properties of the oxazole and the nature of the impurities.
Frequently Asked Questions (FAQs): Purification
Q1: What are the most common methods for purifying oxazoles?
A1: The most common techniques are column chromatography and recrystallization. For liquid oxazoles, distillation under reduced pressure can also be effective.[8]
Q2: I am having trouble with column chromatography, my compound is either sticking to the column or co-eluting with impurities.
A2: Low recovery from silica gel column chromatography can be due to several factors:
-
Compound Degradation: Some oxazoles can be sensitive to the acidic nature of silica gel. Consider using a different stationary phase like alumina or a reversed-phase silica.
-
Improper Solvent System: The choice of eluent is crucial. A systematic screening of solvent systems with varying polarities is recommended. Start with a non-polar solvent and gradually increase the polarity.
-
Sample Loading: For difficult separations, adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve resolution.[8]
Q3: My attempt at recrystallization resulted in an oil instead of crystals. What should I do?
A3: "Oiling out" is a common problem in recrystallization and can be caused by:
-
Rapid Cooling: If the solution is cooled too quickly, the compound may crash out as a liquid. Try re-dissolving the oil by gently heating and then allowing the solution to cool much more slowly.[2]
-
High Impurity Concentration: Impurities can interfere with crystal lattice formation. It may be necessary to perform a preliminary purification step, such as column chromatography, before attempting recrystallization.[2]
-
Inappropriate Solvent: The chosen solvent may be too non-polar. Experiment with different solvents or solvent mixtures. A good approach is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid.[2]
General Purification Workflow
Caption: A general workflow for the purification of oxazole products.
V. References
-
BenchChem. (2025). Van Leusen Oxazole Synthesis: A Technical Support Guide. BenchChem.
-
BenchChem. (2025). Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. BenchChem.
-
Wikipedia. (2023). Fischer oxazole synthesis. Wikipedia.
-
BenchChem. (2025). Technical Support Center: Purification of Oxazole Carboxylic Acids. BenchChem.
-
Wikiwand. (n.d.). Robinson–Gabriel synthesis. Wikiwand.
-
Cortés-Guzmán, F., et al. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum.
-
Baumann, M., & Cole, K. P. (2024). Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
-
Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1694.
-
Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-289.
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
-
Baumann, M., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering.
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Wikipedia.
-
BenchChem. (2025). A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions. BenchChem.
-
Wikipedia. (2023). Fischer oxazole synthesis. Wikipedia.
-
Baumann, M., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering.
-
Tron, G. C., et al. (2013). A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families. Tetrahedron Letters, 54(32), 4286–4289.
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
-
ResearchGate. (n.d.). Fischer oxazole synthesis | Request PDF.
-
University of Rochester. (n.d.). How To: Purify by Crystallization.
-
Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-289.
-
BenchChem. (2025). A Technical Guide to the Discovery and Isolation of Oxazole-Containing Natural Products. BenchChem.
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis.
-
Hassner, A., & Fischer, B. (1989). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 54(19), 4675–4678.
-
Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1694.
-
CUTM Courseware. (n.d.). Oxazole.pdf.
-
University of Rochester. (n.d.). Recrystallization and Crystallization.
-
Scribd. (n.d.). 5-Iii) Sem 4 | PDF.
-
Taylor & Francis Online. (2021). Synthetic approaches for oxazole derivatives: A review.
-
Wiley. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
ResearchGate. (n.d.). The mobile phases used in column chromatography and calculated values of the retention factor.
-
ResearchGate. (2021). (PDF) Fischer Indole Synthesis.
-
ACS Publications. (1989). Mechanism of the Robinson-Gabriel synthesis of oxazoles.
-
IJCRT.org. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Synthesis of Disubstituted Oxazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing disubstituted oxazoles. As a privileged scaffold in numerous bioactive molecules, the efficient and controlled synthesis of these heterocycles is paramount. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to address specific challenges you may encounter during your experiments.
Section 1: Navigating Regioselectivity in Oxazole Synthesis
Controlling the placement of substituents on the oxazole ring is one of the most common and critical challenges. The formation of undesired regioisomers complicates purification, reduces yields, and can lead to misleading biological data.
Q1: I'm attempting a synthesis with an unsymmetrical precursor and obtaining a mixture of regioisomers. What are the fundamental principles governing regioselectivity?
A: The formation of regioisomers arises when unsymmetrical starting materials can cyclize in more than one way.[1] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1]
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on your precursors can stabilize one potential reaction intermediate over another, thereby directing the cyclization path. For example, in reactions proceeding through an enolate, the more thermodynamically stable enolate will typically be favored.[1]
-
Steric Hindrance: Bulky substituents on the starting materials can physically block one reaction pathway, favoring the formation of the less sterically hindered oxazole isomer.
-
Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly influence which regioisomer is formed. For instance, in some modern palladium-catalyzed arylations of the oxazole core, polar solvents favor substitution at the C-5 position, while nonpolar solvents favor the C-2 position.[2]
Q2: Which classical synthesis methods are most susceptible to forming regioisomeric mixtures?
A: Several foundational methods can yield mixtures if you are not using symmetrical precursors.[1]
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones. If both the acyl and ketone portions are unsymmetrical, two different enol intermediates can form, leading directly to a mixture of oxazole regioisomers.[1]
-
Bredereck Reaction: The reaction of an unsymmetrical α-haloketone with an amide can also result in a mixture of products.[1]
-
Fischer Oxazole Synthesis: While typically used for 2,5-disubstituted oxazoles, using different substituent groups on the cyanohydrin and aldehyde precursors can present regiochemical challenges.[1]
Section 2: Troubleshooting Classical Synthesis Methods
Even with well-established protocols, classical methods present unique challenges. This section addresses common failure points and optimization strategies.
2.1 Robinson-Gabriel Synthesis
Q3: My Robinson-Gabriel synthesis is resulting in a very low yield and significant charring of the reaction mixture. What is the likely cause and how can I improve the outcome?
A: This is a frequent issue and is almost always linked to the choice and handling of the cyclodehydrating agent.[3] Traditional agents like concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) are extremely harsh.[4][5] At the high temperatures often required for this reaction, these strong acids can cause decomposition and polymerization of the starting material or the desired oxazole product, leading to charring and poor yields.[3][6]
Troubleshooting Steps:
-
Change the Dehydrating Agent: Switch to a milder and more effective agent. Polyphosphoric acid (PPA) is a well-documented improvement, often increasing yields to the 50-60% range by providing a less aggressive acidic environment.[3][4]
-
Optimize Temperature: High temperatures accelerate decomposition.[3] When using a strong acid, try running the reaction at the lowest possible temperature that still allows for cyclization, even if it extends the reaction time. Monitor progress carefully by TLC or LC-MS.
-
Ensure Anhydrous Conditions: Water will compete with the intramolecular cyclization and can hydrolyze intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.[3]
-
Purify the Starting Material: Impurities in the 2-acylamino ketone can act as catalysts for decomposition. Recrystallize or perform column chromatography on your starting material before the cyclization step.[3]
| Dehydrating Agent | Typical Yields | Remarks | Citations |
| H₂SO₄, PCl₅, POCl₃ | Often low (<30%) | Can cause significant charring and decomposition. | [3][4] |
| Polyphosphoric Acid (PPA) | 50-60% | Generally provides better yields and cleaner reactions. | [3][4] |
| PPh₃/I₂/Et₃N | Good to Excellent | Milder conditions, suitable for more sensitive substrates. | [3] |
| Triflic Anhydride | Good to Excellent | Very effective, also used in solid-phase synthesis. | [3][7] |
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-benzamidoacetophenone (1.0 eq).
-
Add polyphosphoric acid (approximately 10 times the weight of the starting material).
-
Heat the mixture to 140-160°C with vigorous stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to approximately 80-90°C and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford pure 2,5-diphenyloxazole.[8]
2.2 Van Leusen Oxazole Synthesis
Q4: In my Van Leusen synthesis of a 5-substituted oxazole using an aldehyde and TosMIC, I am isolating a significant amount of the 4-tosyl-4,5-dihydrooxazole intermediate and not the final product. How do I promote the final elimination step?
A: This is a common pitfall in the Van Leusen reaction. The reaction proceeds in two key stages: 1) base-mediated addition of tosylmethyl isocyanide (TosMIC) to the aldehyde to form an oxazoline intermediate, and 2) a second base-promoted elimination of the p-toluenesulfinic acid (TosH) to yield the aromatic oxazole.[9][10] Isolating the oxazoline intermediate indicates that the final elimination step is incomplete.
Troubleshooting Steps:
-
Choice of Base: While potassium carbonate is often used, it might not be strong enough or sufficiently soluble in some solvents to efficiently promote the final elimination. Consider using a stronger base like DBU (1,8-Diazabicycloundec-7-ene) or potassium tert-butoxide (t-BuOK).[11]
-
Reaction Temperature/Time: The elimination step can be slow at room temperature. After the initial addition is complete (confirm by TLC), gently heating the reaction mixture to reflux can provide the necessary energy to drive the elimination to completion.[11]
-
Solvent Effects: The reaction is often performed in methanol or THF. Using an ionic liquid as the solvent has been shown to improve yields for 4,5-disubstituted oxazoles and allows for the solvent to be recycled.[12][13]
-
To a solution of the desired aldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous methanol (0.1 M), add potassium carbonate (1.5 eq) in one portion.
-
Stir the mixture vigorously at room temperature for 12 hours or until TLC analysis shows complete consumption of the aldehyde.
-
If the oxazoline intermediate is still present, heat the reaction mixture to reflux for an additional 2-4 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Section 3: FAQs - Addressing Specific Synthesis Challenges
Q5: I need to synthesize a 2,4-disubstituted oxazole. Which methods are best suited for this substitution pattern?
A: Synthesizing 2,4-disubstituted oxazoles often requires a different strategy than the 2,5- or 5-substituted patterns.
-
From α-Amino Acids: A general and practical route involves using α-amino acids as starting materials. The amino acid is first acylated, and the carboxylic acid is then reduced to an aldehyde. The resulting α-acylamino aldehyde can be cyclodehydrated using reagents like triphenylphosphine/hexachloroethane to yield the 2,4-disubstituted oxazole.[14]
-
Bredereck Reaction: The reaction of α-haloketones with amides is a classical and efficient method for preparing 2,4-disubstituted oxazoles.[13]
-
Modern Catalytic Methods: Recent advances include Brønsted acid-catalyzed cyclization of α-diazoketones with amides[15] and palladium/copper co-mediated direct arylation of 4-substituted oxazoles.[16]
Q6: My target molecule contains sensitive functional groups that are not compatible with harsh acidic or basic conditions. What are some milder, modern alternatives for synthesizing disubstituted oxazoles?
A: Functional group tolerance is a major driver for the development of new synthetic methods. Several excellent metal-free and transition-metal-catalyzed options are available.
-
Iodine-Catalyzed Tandem Oxidative Cyclization: This method allows for the synthesis of 2,5-disubstituted oxazoles from aromatic aldehydes and 2-amino-1-phenylethanone under mild, metal-free conditions. It uses iodine as a catalyst and an oxidant like TBHP, demonstrating excellent functional group compatibility.[17][18]
-
Visible-Light Photocatalysis: You can synthesize substituted oxazoles from α-bromoketones and benzylamines at room temperature using visible-light photocatalysis, avoiding harsh reagents and high temperatures.[2]
-
Direct Synthesis from Carboxylic Acids: A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a stable triflylpyridinium reagent, which avoids the need to pre-activate the carboxylic acid as an acid chloride.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 11. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. journals.innovareacademics.in [journals.innovareacademics.in]
- 17. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Oxazole Compound Stability: A Technical Support and Troubleshooting Guide
Welcome to the technical support center for researchers working with oxazole-containing molecules. The oxazole ring is a cornerstone scaffold in modern drug discovery, valued for its ability to engage with biological targets and its synthetic versatility.[1][2] However, this privileged structure is not without its challenges. The inherent electronic properties of the oxazole ring can render it susceptible to decomposition under various experimental conditions, leading to failed reactions, purification difficulties, and compromised sample integrity.
This guide is designed to provide you, the researcher, with a deep understanding of the causal mechanisms behind oxazole degradation. Moving beyond simple procedural lists, we will explore the "why" behind each recommendation, empowering you to troubleshoot effectively and design more robust experimental plans.
Section 1: Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses the most common issues encountered during the synthesis, workup, and handling of oxazole compounds.
Q1: My oxazole is decomposing during aqueous workup. What's happening and how can I prevent it?
A1: The Cause: Acid/Base-Catalyzed Ring Cleavage
The oxazole ring is susceptible to both acid- and base-catalyzed hydrolysis, which leads to ring opening. While generally more resistant to acids than furans, concentrated acids will cause decomposition.[3][4] The more common culprit during standard workups is basicity. Even mildly basic conditions (pH > 8), especially at elevated temperatures, can promote hydrolytic cleavage.[5] For example, studies on the related isoxazole ring in leflunomide show a dramatic decrease in stability as the pH increases from neutral to basic, a vulnerability shared by the oxazole core.[5]
The Solution: Rigorous pH Control
The key is to maintain a neutral to slightly acidic environment (pH 4-7) throughout the extraction and purification process.
Key Signs of Decomposition during Workup:
-
Streaking on TLC plates.
-
Appearance of new, more polar spots.
-
Low recovery of desired product after extraction.
-
Emulsion formation during extraction, which can be a sign of salt formation from ring-opened byproducts.
Table 1: pH and Temperature Impact on Stability (Illustrative Data)
| Condition | Stability | Recommended Action |
|---|---|---|
| Strong Acid (pH < 2) | Low | Avoid. Use milder acids for quenching if necessary. |
| Mild Acid (pH 4-6) | High | Optimal for workup and chromatography. |
| Neutral (pH 7) | Good | Generally safe, but monitor for decomposition. |
| Mild Base (pH 8-10) | Poor | Avoid. Can cause significant decomposition, especially with heat.[5] |
| Strong Base (pH > 11) | Very Low | Rapid decomposition. Avoid completely. |
Protocol 1: pH-Controlled Aqueous Workup for Sensitive Oxazoles
-
Initial Quench: Quench the reaction mixture by pouring it into a cold (0 °C), saturated solution of ammonium chloride (NH₄Cl, pH ≈ 4.5-5.5) or a phosphate buffer (pH 7). Avoid using strong bases like NaOH or even saturated sodium bicarbonate initially if your compound is highly sensitive.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Wash the combined organic layers sequentially with:
-
Cold, dilute brine (5% NaCl) to remove bulk water-soluble impurities.
-
A final wash with a pH 7 phosphate buffer to ensure neutrality.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (< 40 °C).
-
Validation: Before concentrating the entire batch, concentrate a small aliquot and analyze by TLC or LC-MS to confirm product stability.
Q2: I'm trying to functionalize my oxazole at C4/C5 using n-BuLi, but I'm getting a complex mixture and low yield. Why?
A2: The Cause: C2 Deprotonation and Unstable Intermediates
This is a classic problem in oxazole chemistry. The proton at the C2 position is the most acidic on the ring (pKa ≈ 20), significantly more so than those at C4 or C5.[6][7] Consequently, when you introduce a strong, non-hindered base like n-butyllithium (n-BuLi), it preferentially deprotonates the C2 position. The resulting 2-lithiooxazole is highly unstable and exists in equilibrium with a ring-opened isocyanide intermediate.[8][9] This isocyanide then reacts non-selectively with your electrophile, leading to a mixture of products and poor yields of the desired C4/C5 functionalized compound.[10][11]
The Solution: Protect the C2 Position
To achieve selective C4 or C5 deprotonation, you must first "block" the reactive C2 site with a suitable protecting group. The triisopropylsilyl (TIPS) group is the gold standard for this purpose.[10][12] It is introduced selectively at C2 and is robust enough to withstand the basic conditions required for subsequent metallation at other positions, yet it can be removed under mild conditions.[10][11]
Diagram 1: The Problem & Solution for Oxazole Metallation
Caption: Troubleshooting workflow for oxazole functionalization via metallation.
Protocol 2: C2-Position Protection of Oxazoles using a Triisopropylsilyl (TIPS) Group
This protocol is adapted from the work of Vedejs and Luchetta.[10][11]
-
Setup: In a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the starting oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.3 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 30 minutes at -78 °C.
-
Silylation: Add triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf, 1.1 eq) dropwise. The reaction is typically instantaneous.
-
Quench: After 15 minutes, quench the reaction at -78 °C by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Perform a standard aqueous workup as described in Protocol 1 . The TIPS-protected oxazole is generally stable to silica gel chromatography.[10]
-
Validation: Confirm the successful C2-silylation by ¹H NMR (disappearance of the C2-H signal) and mass spectrometry.
Q3: My purified oxazole compound is changing color and showing impurities after storage. What are the best storage practices?
A3: The Cause: Atmospheric and Photochemical Degradation
Oxazoles, particularly those with electron-rich substituents, can be sensitive to long-term storage. The primary culprits are:
-
Oxidation: The ring can be susceptible to air oxidation over time.[6][8]
-
Photolysis: UV light can promote decomposition.[6]
-
Residual Contaminants: Trace amounts of acid or base left over from purification can catalyze slow degradation.
The Solution: Controlled Environment Storage
Proper storage is not passive; it is an active step in preserving your compound.
Protocol 3: Standardized Procedure for Long-Term Storage of Oxazole Compounds
-
Ensure Purity: Before storing, ensure the compound is free of acidic or basic impurities. If purification was done on silica gel, co-elution of acidic silica fines can be an issue. Filtering a solution of the compound through a small plug of neutral alumina or celite can mitigate this.
-
Use Amber Vials: Store the compound in amber glass vials to protect it from light. For highly sensitive compounds, wrap the vial in aluminum foil.
-
Inert Atmosphere: For long-term storage (> 1 week), flush the vial with an inert gas (Argon or Nitrogen) before sealing. A simple balloon flush is often sufficient.
-
Low Temperature: Store the sealed vial at low temperatures. A standard freezer (-20 °C) is good; for highly valuable or unstable compounds, -80 °C is preferred.
-
Consider an Antioxidant: For solutions, adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT, ~0.01 mol%) can inhibit oxidative decomposition pathways.[13] This is a common practice for stabilizing sensitive organic reagents.
-
Solvent Choice: If storing in solution, use a non-protic, high-purity solvent like anhydrous toluene or dioxane. Avoid chlorinated solvents which can generate HCl over time.
Section 2: Prophylactic Strategies & Best Practices (FAQs)
FAQ 1: At what pH range are oxazoles generally most stable?
Generally, a slightly acidic to neutral pH range of 4 to 7 is the safest for handling and purifying most oxazole compounds.[5][14]
FAQ 2: What are the key signs of oxazole decomposition to watch for (TLC, NMR)?
-
TLC: Look for the appearance of new spots, often at a lower Rf (more polar), and streaking from the baseline.
-
¹H NMR: The most obvious sign is the appearance of new signals and a decrease in the integration of characteristic oxazole ring protons. Broadening of signals can also indicate the presence of paramagnetic impurities from oxidative decomposition.
-
Appearance: A change in color (e.g., from colorless to yellow or brown) is a strong visual indicator of degradation.
FAQ 3: Are there any "stability-enhancing" substituents I can incorporate into my design?
Yes. Steric bulk around the oxazole ring can physically hinder the approach of reagents that might cause decomposition. Electron-withdrawing groups can decrease the electron density of the ring, making it less susceptible to oxidation, but potentially more susceptible to certain nucleophilic attacks. Conversely, electron-donating groups can increase susceptibility to oxidation. The metabolic stability and overall pharmacokinetic profile of oxazole-containing drugs can be fine-tuned by strategic substitution.[1][2]
FAQ 4: How does solvent choice impact stability during reactions and storage?
Solvent choice is critical.
-
For Reactions: Use high-purity, anhydrous solvents to avoid unintended hydrolysis. Be aware that protic solvents (like methanol) can participate in side reactions, especially under basic conditions.[15]
-
For Storage: As mentioned in Protocol 3, avoid storing in solvents that can degrade to form acids (e.g., CH₂Cl₂). Anhydrous, non-protic solvents are best.
Section 3: Visual Guide to Decomposition Pathways
Diagram 2: Major Decomposition Pathways of the Oxazole Ring
Caption: A summary of the primary pathways leading to oxazole decomposition.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. Oxazole - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A convenient oxazole C-2 protecting group: the synthesis of 4- and 5-substituted oxazoles via metalation of 2-triisopropylsilyloxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Oxazole Synthesis Workup & Purification
Welcome to the Technical Support Center for oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the workup and purification of oxazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively. This center is structured to address specific issues in a direct question-and-answer format, moving from common synthesis-specific problems to broader purification challenges.
Troubleshooting Guide: Synthesis-Specific Issues
This section is dedicated to addressing the unique workup and purification difficulties associated with common oxazole synthesis methodologies.
Robinson-Gabriel Synthesis
A classic and versatile method, the Robinson-Gabriel synthesis is notorious for potential byproduct formation, especially when using harsh dehydrating agents.
Question 1: My Robinson-Gabriel reaction yields a significant amount of tar-like material and multiple unidentified spots on TLC. What's causing this and how can I obtain a cleaner product?
Answer: The formation of tar and numerous byproducts in the Robinson-Gabriel synthesis is a frequent issue, typically stemming from the use of overly aggressive dehydrating agents like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at elevated temperatures.[1] These harsh conditions can lead to decomposition of the starting 2-acylamino-ketone or the oxazole product itself.
Causality: Strong acids can promote side reactions such as hydrolysis of the starting material, polymerization, and other undesired rearrangements, particularly with sensitive substrates.
Recommended Solutions:
-
Employ Milder Dehydrating Agents: Switching to a milder reagent can significantly reduce byproduct formation. The choice of reagent will depend on the reactivity of your substrate.
Dehydrating Agent Typical Solvents Temperature Considerations Trifluoroacetic Anhydride (TFAA) THF, Dioxane Room Temp to Reflux Mild conditions, but can be expensive and highly reactive.[1] Dess-Martin Periodinane (DMP) then PPh₃/I₂ CH₂Cl₂, CH₃CN Room Temperature A very mild, two-step process with high functional group tolerance.[1] Phosphorus oxychloride (POCl₃) Dioxane, Toluene Reflux A stronger option than TFAA, but still milder than H₂SO₄. -
Optimize Reaction Conditions:
-
Temperature: Gradually lower the reaction temperature to find a balance where the reaction proceeds at a reasonable rate without significant decomposition.
-
Reaction Time: Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times that can increase byproduct formation.
-
Experimental Protocol: Mild, Two-Step Robinson-Gabriel Synthesis
This protocol utilizes the Dess-Martin periodinane (DMP) for the oxidation of a β-keto amide followed by cyclodehydration.
-
Step 1: Oxidation
-
Dissolve the β-keto amide in anhydrous dichloromethane (CH₂Cl₂).
-
Add Dess-Martin periodinane (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The intermediate is often used in the next step without further purification.
-
-
Step 2: Cyclodehydration
-
Dissolve the crude intermediate from Step 1 in anhydrous acetonitrile or THF.
-
Add triethylamine (3.0-4.0 equivalents) and triphenylphosphine (1.5-2.0 equivalents).
-
Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until complete by TLC.
-
Quench with saturated aqueous Na₂S₂O₃.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography.[1]
-
Fischer Oxazole Synthesis
This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[2] A common purification challenge arises from the acidic reaction conditions.
Question 2: After my Fischer oxazole synthesis, I have a solid product that is difficult to handle and purify. How do I effectively isolate the neutral oxazole?
Answer: The product of the Fischer oxazole synthesis often precipitates from the reaction mixture as a hydrochloride salt due to the use of anhydrous HCl.[2] This salt form can be less soluble in common organic solvents used for chromatography and may require neutralization to the free base for effective purification.
Causality: The basic nitrogen atom of the newly formed oxazole ring is protonated by the strong acid catalyst (HCl), leading to the formation of an oxazolium hydrochloride salt.
Recommended Solution: Neutralization and Extraction
A standard aqueous workup with a mild base is typically sufficient to neutralize the hydrochloride salt and extract the free oxazole into an organic solvent.
Experimental Protocol: Workup for Fischer Oxazole Synthesis
-
After the reaction is complete, carefully quench the reaction mixture by adding it to a stirred mixture of crushed ice and a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Continue stirring until all the solid has dissolved and gas evolution has ceased.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine to remove residual water and inorganic salts, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude oxazole.
-
The crude product can then be further purified by column chromatography or recrystallization.
Caution: Avoid using strong bases like sodium hydroxide, as they can potentially promote hydrolysis or other side reactions with sensitive oxazole derivatives.
Van Leusen Oxazole Synthesis
The van Leusen reaction provides a convenient route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3] The primary byproduct of this reaction is a sulfinic acid salt, which must be removed.
Question 3: My van Leusen reaction leaves a persistent, water-soluble impurity that complicates extraction and purification. What is this impurity and how can I efficiently remove it?
Answer: The main byproduct in the van Leusen oxazole synthesis is p-toluenesulfinic acid (or its salt), which is formed from the tosyl group of the TosMIC reagent.[4] This byproduct is water-soluble and can sometimes interfere with the workup and subsequent purification steps.
Causality: The tosyl group in TosMIC acts as a leaving group during the final elimination step that forms the aromatic oxazole ring.
Recommended Solutions:
-
Standard Aqueous Workup: A thorough aqueous workup is often sufficient to remove the majority of the p-toluenesulfinic acid salt. Multiple extractions with an organic solvent and washing the combined organic layers with water and then brine are recommended.
-
Use of a Basic Ion Exchange Resin: A particularly elegant and efficient method for removing both the base catalyst and the sulfinic acid byproduct is the use of a quaternary ammonium hydroxide ion exchange resin.[4] The crude reaction mixture is passed through a plug of the resin, and the desired oxazole is eluted, leaving the impurities bound to the resin. This can often yield a product of high purity without the need for column chromatography.[4]
Experimental Protocol: Purification using a Basic Ion Exchange Resin
-
Upon completion of the reaction, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the crude residue in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Prepare a short column or a fritted funnel with a basic ion exchange resin (e.g., Amberlite IRA-400, hydroxide form).
-
Pass the solution of the crude product through the resin.
-
Rinse the resin with additional solvent to ensure complete elution of the oxazole.
-
Combine the eluates and concentrate under reduced pressure to obtain the purified oxazole.
General Purification Troubleshooting
This section provides guidance on common purification challenges that are not specific to a particular synthesis method.
Chromatography
Question 4: I'm struggling to get good separation of my oxazole from impurities using column chromatography. What solvent systems are recommended?
Answer: The choice of solvent system for column chromatography is highly dependent on the polarity of your specific oxazole derivative. Here is a general guide to get you started:
| Polarity of Oxazole | Recommended Solvent Systems (Normal Phase Silica Gel) |
| Non-polar | 100% Hexanes or Petroleum Ether1-10% Ethyl Acetate in Hexanes1-10% Diethyl Ether in Hexanes |
| Intermediate Polarity | 10-50% Ethyl Acetate in Hexanes[5] |
| Polar | 50-100% Ethyl Acetate in Hexanes1-10% Methanol in Dichloromethane[5] |
| Very Polar / Basic | 1-10% of (10% NH₄OH in Methanol) in DichloromethaneConsider adding 0.1-1% triethylamine to the eluent to reduce tailing. |
| Acidic (e.g., Carboxylic Acids) | Add 0.1-1% acetic acid or formic acid to the eluent to improve peak shape.[6] |
Pro-Tip: Always develop a solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of 0.2-0.4 for your desired compound to ensure good separation on the column.
Question 5: My oxazole appears to be degrading on the silica gel column. What can I do?
Answer: Some oxazole derivatives, particularly those with sensitive functional groups like 5-hydroxy substituents, can be unstable on silica gel, which is weakly acidic.[6][7]
Recommended Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for acid-sensitive compounds.
-
Reversed-Phase Silica (C18): For polar oxazoles, reversed-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an excellent option.
-
Crystallization
Question 6: My oxazole product is an oil and won't crystallize. How can I induce crystallization?
Answer: "Oiling out" is a common problem in crystallization, often caused by a high concentration of impurities or cooling the solution too quickly.[8]
Causality: Impurities can disrupt the formation of a crystal lattice, and rapid cooling can cause the compound to crash out of solution as a supersaturated liquid (oil) rather than an ordered solid.
Recommended Solutions:
-
Improve Purity: The first step should always be to ensure your compound is sufficiently pure. A purity of at least 80-90% is often recommended before attempting crystallization.[8] Consider another round of column chromatography if necessary.
-
Slow Down Crystallization:
-
Slow Cooling: If using a cooling method, insulate the flask (e.g., in a Dewar flask with warm water) to slow the rate of cooling.[8]
-
Slow Evaporation: Partially cover the vial to reduce the rate of solvent evaporation.
-
Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent and place this in a sealed container with a larger volume of a "poor" solvent (anti-solvent). The slow diffusion of the anti-solvent vapor into the solution of your compound can induce slow and controlled crystallization.
-
-
Induce Nucleation:
-
Seed Crystals: If you have a small amount of solid material from a previous attempt, add a single seed crystal to a saturated solution.
-
Scratching: Gently scratching the inside of the glass flask with a glass rod at the meniscus can create microscopic imperfections that serve as nucleation sites.
-
Common Crystallization Solvent Systems for Oxazoles:
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
-
Acetone/Water
Frequently Asked Questions (FAQs)
Q1: What is the general pH stability of the oxazole ring?
A1: The oxazole ring is generally more resistant to acids than furans but can be susceptible to ring-opening under strongly acidic or basic conditions, especially with prolonged exposure or at elevated temperatures.[9] The stability is highly dependent on the substituents present on the ring. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack and ring-opening.
Q2: I have a very non-polar impurity in my non-polar oxazole product. How can I separate them?
A2: Separating non-polar compounds can be challenging.
-
Chromatography: Use a very non-polar eluent system like 100% hexanes or a very low percentage of a slightly more polar solvent like toluene or dichloromethane in hexanes. You may need a very long column to achieve separation.
-
Non-aqueous Reversed-Phase Chromatography: This technique uses a C18 column with a non-aqueous mobile phase, such as methanol/dichloromethane, which can be effective for separating non-polar compounds.
-
Recrystallization: Try to find a solvent that has a large solubility difference between your product and the impurity at different temperatures. This may require extensive solvent screening.
Q3: My purified oxazole is a solid, but it's always wet or sticky. What could be the cause?
A3: This is likely due to residual solvent or absorbed moisture.
-
High-Boiling Solvents: If you used a high-boiling point solvent during purification (e.g., DMF, DMSO), it can be difficult to remove completely. Co-evaporation with a lower-boiling point solvent (like toluene or methanol) multiple times before drying under high vacuum can help.
-
Hygroscopic Nature: Polar compounds can absorb moisture from the air.[6] Ensure your product is thoroughly dried under high vacuum, potentially with gentle heating if it is thermally stable. Storing the final product in a desiccator or under an inert atmosphere is recommended.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
reaction monitoring techniques for 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthetic procedure. Our goal is to equip you with the knowledge to confidently execute and monitor this reaction, ensuring high yield and purity of your target compound.
I. Reaction Overview: The 1,3-Dipolar Cycloaddition
The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition.[1] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile). In this specific synthesis, benzonitrile oxide, generated in situ from benzaldehyde oxime, reacts with an acrylic acid derivative.
The in situ generation of the highly reactive nitrile oxide is a critical aspect of this synthesis. It minimizes the primary side reaction: the dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[2] This strategy ensures that the concentration of the nitrile oxide remains low throughout the reaction, favoring the desired cycloaddition with the dipolarophile.
II. Reaction Monitoring Techniques
Close monitoring of the reaction progress is essential for optimizing yield and minimizing impurities. A multi-technique approach is recommended for a comprehensive understanding of the reaction kinetics and endpoint.
A. Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for qualitatively monitoring the consumption of starting materials and the formation of the product.
Experimental Protocol:
-
Sample Preparation: At regular intervals, withdraw a small aliquot (a few drops) from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.
-
TLC Plate: Spot the diluted sample onto a silica gel TLC plate, alongside spots of your starting materials (benzaldehyde oxime and the acrylic acid derivative) for reference.
-
Elution: Develop the TLC plate in a chamber with an appropriate solvent system. A good starting point for developing a solvent system is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The ratio can be adjusted to achieve good separation (an Rf value of 0.3-0.5 for the product is ideal).
-
Visualization: Visualize the spots under UV light (254 nm), as the aromatic rings in the starting material and product should be UV-active.[3] Staining with potassium permanganate or iodine can also be used for visualization.[3][4]
Data Interpretation:
-
As the reaction progresses, the intensity of the starting material spots will decrease, while the product spot will appear and intensify.
-
The product, being more polar than the starting alkene, will likely have a lower Rf value. The carboxylic acid group on the product will significantly decrease its mobility on the silica plate.
-
The appearance of new, unexpected spots may indicate the formation of byproducts, such as the furoxan dimer.
Table 1: Example TLC Data
| Compound | Expected Rf Value (Hexane:Ethyl Acetate 1:1) | Observations |
| Benzaldehyde Oxime | ~0.6 - 0.7 | Starting material spot, should diminish over time. |
| Acrylic Acid | ~0.1 - 0.2 | Starting material spot, may be difficult to visualize without specific stains. |
| This compound | ~0.3 - 0.4 | Product spot, should appear and intensify. Its polarity will be higher than the oxime due to the carboxylic acid. |
| Furoxan Dimer | Variable | Potential byproduct, may appear as a new spot. |
B. High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the reaction progress, allowing for accurate determination of conversion and yield. A reverse-phase method is generally suitable for this class of compounds.
Experimental Protocol:
-
Sample Preparation: Quench a small aliquot of the reaction mixture by diluting it in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is a good starting point.[5] The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the starting materials and product absorb (e.g., 254 nm).
-
Data Interpretation:
-
The starting materials and product will have distinct retention times. The carboxylic acid product will likely be more polar and thus have a shorter retention time than the less polar starting materials in a reverse-phase system.
-
By integrating the peak areas, you can calculate the percentage of starting materials remaining and the percentage of product formed over time.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring the reaction and confirming the structure of the final product. Key transformations to observe include the disappearance of the vinyl protons of the acrylic acid derivative and the appearance of the characteristic signals for the isoxazoline ring protons.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Phenyl protons: 7.2-7.6 ppm (multiplet).
-
H-5 proton (methine): ~5.8 ppm (dd, doublet of doublets).
-
H-4 protons (methylene): ~3.4-3.8 ppm (multiplets).
-
Carboxylic acid proton: A broad singlet, typically >10 ppm, which may not always be observed.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
Carboxylic acid carbonyl: ~170-175 ppm.
-
C=N carbon: ~155-160 ppm.
-
Phenyl carbons: ~125-140 ppm.
-
C-5 carbon: ~80-85 ppm.
-
C-4 carbon: ~40-45 ppm.
For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.[7][8][9]
D. In Situ Spectroscopic Techniques (FTIR and Raman)
For advanced reaction monitoring, in situ techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time data without the need for sampling.[10][11][12][13]
-
FTIR: Can monitor the disappearance of the C=C stretch of the alkene and the appearance of the C=N stretch of the isoxazoline ring.
-
Raman: Also sensitive to these functional group changes and can be a powerful complementary technique.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: The reaction is very slow or does not proceed to completion.
-
Possible Cause: Inefficient generation of the nitrile oxide.
-
Solution: Ensure that the oxidizing agent (e.g., sodium hypochlorite, N-chlorosuccinimide) is fresh and added at the correct rate. The choice of base and solvent can also be critical. For instance, using a biphasic system with a phase-transfer catalyst can sometimes improve the reaction rate.
-
-
Possible Cause: Low reactivity of the dipolarophile.
-
Solution: While acrylic acid is generally reactive, esterifying it to an electron-withdrawing group (e.g., methyl acrylate) can sometimes increase the rate of cycloaddition. The carboxylic acid can then be regenerated by hydrolysis.
-
-
Possible Cause: Low reaction temperature.
-
Solution: While room temperature is often sufficient, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.
-
Q2: The yield is low, and a significant amount of a white, crystalline byproduct is isolated.
-
Possible Cause: Dimerization of the benzonitrile oxide to form a furoxan.[2]
-
Solution: This is the most common side reaction.[14] To minimize it, ensure the in situ generation of the nitrile oxide is slow and occurs in the presence of the dipolarophile. This can be achieved by the slow addition of the oxidizing agent. Using a higher excess of the dipolarophile can also help to trap the nitrile oxide as it is formed.
-
Q3: TLC/HPLC analysis shows multiple product spots with similar polarities.
-
Possible Cause: Formation of regioisomers.
-
Solution: 1,3-dipolar cycloadditions can sometimes yield a mixture of regioisomers. The regioselectivity is influenced by electronic and steric factors of both the dipole and the dipolarophile.[1] While the reaction of benzonitrile oxide with an acrylic acid derivative is generally regioselective, changes in substituents or reaction conditions could lead to mixtures. Careful purification by column chromatography may be necessary to separate the isomers.
-
-
Possible Cause: Formation of stereoisomers.
-
Solution: The cycloaddition is a concerted, stereospecific reaction.[1] However, if the starting alkene is a mixture of E/Z isomers, a corresponding mixture of diastereomeric products will be formed. Ensure the stereochemical purity of your starting materials.
-
Q4: The final product is difficult to purify.
-
Possible Cause: Contamination with the furoxan dimer.
-
Solution: The furoxan dimer can sometimes have similar polarity to the desired product, making separation by column chromatography challenging. Optimizing the reaction conditions to minimize its formation is the best approach. If separation is necessary, trying different solvent systems for chromatography or recrystallization may be effective.
-
-
Possible Cause: The product is an oil or a sticky solid.
-
Solution: Ensure all solvent has been removed in vacuo. If the product is an acid, it may be hygroscopic. If column chromatography is not yielding a pure solid, consider converting the carboxylic acid to a crystalline salt (e.g., with an amine) for purification, and then re-acidifying to obtain the pure product.
-
IV. Visualizing the Process
A. Reaction Workflow
Caption: Workflow for the synthesis of this compound.
B. Troubleshooting Logic
Caption: Troubleshooting logic for low yield in the synthesis.
V. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the in situ generation of the nitrile oxide? A1: The base, often a mild one like sodium bicarbonate or triethylamine, is used to neutralize the acid that is formed during the oxidation of the aldoxime to the nitrile oxide. This prevents acid-catalyzed side reactions and helps to maintain the stability of the nitrile oxide.
Q2: Can I use other dipolarophiles in this reaction? A2: Yes, the 1,3-dipolar cycloaddition of nitrile oxides is a versatile reaction that can be performed with a wide range of alkenes and alkynes. The electronic nature of the dipolarophile will affect the reaction rate and regioselectivity. Electron-deficient alkenes often react faster.
Q3: How can I confirm the formation of the furoxan dimer? A3: The furoxan dimer can be characterized by standard analytical techniques. It will have a distinct mass spectrum (with a molecular weight corresponding to two molecules of benzonitrile oxide) and a unique NMR spectrum.
Q4: Is it possible to perform this reaction enantioselectively? A4: Yes, asymmetric 1,3-dipolar cycloadditions can be achieved using chiral catalysts or by attaching a chiral auxiliary to the dipolarophile. This would allow for the synthesis of a single enantiomer of the product.
Q5: What are the safety precautions for this reaction? A5: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Some of the reagents, such as the oxidizing agents, may be corrosive or irritants. Nitrile oxides themselves can be unstable and potentially explosive in high concentrations, which is another reason why in situ generation is preferred. Always consult the Safety Data Sheet (SDS) for each reagent before use.
VI. References
-
BenchChem. (2025). Technical Support Center: 1,3-Dipolar Cycloaddition of Nitrile Oxides. BenchChem. --INVALID-LINK--
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from --INVALID-LINK--
-
Gajewska, M., & Puzanowska-Tarasiewicz, H. (1995). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Applications, 663(2), 181-200.
-
Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 138560, this compound. Retrieved from --INVALID-LINK--.
-
MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules.
-
Thieme. (2008). 5 Combination of 1H and 13C NMR Spectroscopy. In NMR Spectroscopy.
-
Wikipedia. (2024). 1,3-Dipolar cycloaddition. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). In situ FTIR spectroscopy monitoring of the cycloaddition reaction.... Retrieved from --INVALID-LINK--
-
PubMed Central (PMC). (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from --INVALID-LINK--
-
Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview.
-
The [3+2]Cycloaddition Reaction. (n.d.). Retrieved from --INVALID-LINK--
-
Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Reaction monitoring using in situ FTIR spectroscopy (ReactIR, normalized data). Retrieved from --INVALID-LINK--
-
Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Selection of Separation Conditions for HPLC and HPLC/MS of Aromatic Sulphonic Acids and Acid Azo Dyes. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. Retrieved from --INVALID-LINK--
-
SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. Retrieved from --INVALID-LINK--
-
IJPPR. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity.
-
ResearchGate. (n.d.). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)). Retrieved from --INVALID-LINK--
-
Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Retrieved from --INVALID-LINK--
-
PubMed. (2020). In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and its Applications to the Heck-Matsuda Reaction. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved from --INVALID-LINK--
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
-
SciSpace. (n.d.). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved from --INVALID-LINK--
-
IJPCBS. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM.
-
ResearchGate. (n.d.). What reagent to use for visualization of isoxazole on TLC. Retrieved from --INVALID-LINK--
-
MDPI. (2024). Multimodal Imaging Using Raman Spectroscopy and FTIR in a Single Analytical Instrument with a Microscope (Infrared Raman Microscopy AIRsight, Shimadzu): Opportunities and Applications.
-
ResearchGate. (n.d.). Real‐Time In Situ Raman Monitoring of Photomechanochemical Reactions. Retrieved from --INVALID-LINK--
-
Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
-
PubMed. (n.d.). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. Retrieved from --INVALID-LINK--
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and its Applications to the Heck-Matsuda Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The 4,5-dihydro-1,2-oxazole, or isoxazoline, scaffold is a privileged motif, appearing in a multitude of biologically active molecules and functional materials. Among these, 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid stands as a key synthetic intermediate and a subject of significant academic and industrial interest. This guide provides an in-depth analysis of its ¹H NMR spectrum, offering a comparative perspective against alternative analytical techniques and structurally related compounds. Our aim is to equip researchers with the expertise to confidently identify and characterize this important molecular entity.
Deciphering the ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound provides a unique fingerprint of its molecular structure. The key to its interpretation lies in understanding the chemical environment and through-bond scalar coupling of each proton. Based on extensive analysis of closely related structures, a predicted spectrum can be confidently outlined.
The isoxazoline ring protons at the C4 and C5 positions typically exhibit a characteristic AMX or ABX spin system, arising from their diastereotopic nature and coupling to each other and the benzylic proton at C5.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 5.70 - 5.90 | dd | JH5-H4a ≈ 8.0 - 9.0, JH5-H4b ≈ 10.0 - 11.0 |
| H-4a (trans to phenyl) | 3.60 - 3.80 | dd | Jgem ≈ 17.0 - 18.0, JH4a-H5 ≈ 10.0 - 11.0 |
| H-4b (cis to phenyl) | 3.10 - 3.30 | dd | Jgem ≈ 17.0 - 18.0, JH4b-H5 ≈ 8.0 - 9.0 |
| Phenyl Protons | 7.20 - 7.50 | m | - |
| Carboxylic Acid Proton | 10.0 - 13.0 | br s | - |
Note: These are predicted values based on data from closely related ester derivatives. The exact chemical shifts may vary depending on the solvent and concentration.
The diastereotopic protons at the C4 position (H-4a and H-4b) are expected to appear as distinct doublet of doublets due to geminal coupling to each other and vicinal coupling to the H-5 proton. The benzylic proton at C5 (H-5) will also be a doublet of doublets, coupled to both H-4 protons. The phenyl group protons will typically appear as a complex multiplet in the aromatic region of the spectrum. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, which is often exchangeable with D₂O.
Comparison with Other Analytical Alternatives
While ¹H NMR spectroscopy is a cornerstone for structural elucidation, a multi-technique approach provides a more complete characterization.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed structural information, including proton connectivity and stereochemistry. | Non-destructive, highly reproducible, provides unambiguous structural data. | Lower sensitivity compared to mass spectrometry, requires soluble samples. |
| ¹³C NMR | Information on the carbon skeleton of the molecule. | Complements ¹H NMR, provides information on non-protonated carbons. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity, useful for confirming molecular formula. | Does not provide detailed structural connectivity or stereochemistry. |
| LC-MS/MS | Separation of mixtures and sensitive detection of the target compound.[1][2][3] | Ideal for analyzing complex mixtures and biological samples. | Requires method development and may not provide detailed structural information without standards. |
| Infrared (IR) Spectroscopy | Information on functional groups present in the molecule. | Quick and easy to perform, provides a fingerprint of the molecule. | Can be ambiguous for complex molecules, does not provide detailed structural connectivity. |
Comparison with Structurally Related Compounds
The ¹H NMR spectrum of this compound can be better understood by comparing it to the spectra of its esters and other related isoxazoline derivatives.
Ester Derivatives
The ethyl and other alkyl esters of the target molecule have been synthesized and their ¹H NMR spectra reported. For instance, in the ethyl ester, the isoxazoline ring protons show a similar splitting pattern to the predicted spectrum of the carboxylic acid. The H-5 proton appears as a doublet of doublets, and the two H-4 protons also appear as doublets of doublets.[4] The primary difference will be the absence of the broad carboxylic acid proton signal and the presence of signals corresponding to the ethyl group (a quartet and a triplet). The chemical shifts of the H-4 protons may be slightly shifted due to the change in the electronic environment from a carboxylic acid to an ester.
3,5-Disubstituted Isoxazolines
A wide range of 3,5-disubstituted isoxazolines have been synthesized and their ¹H NMR spectra are well-documented. In many cases, the protons on the isoxazoline ring exhibit the characteristic ABX or AMX spin system.[5] For example, in 3-aryl-5-phenyl-4,5-dihydroisoxazoles, the chemical shifts of the H-4 and H-5 protons are influenced by the nature of the substituent at the 3-position.[6] This extensive database of related compounds provides a robust framework for confirming the identity of this compound.
Experimental Protocols
General ¹H NMR Spectroscopy Protocol
A standardized protocol for acquiring the ¹H NMR spectrum is crucial for data reproducibility and comparison.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts (δ) in parts per million (ppm) relative to a suitable internal standard (e.g., tetramethylsilane, TMS). Determine the coupling constants (J) in Hertz (Hz) from the splitting patterns of the signals.
Visualizing Molecular Structure and NMR Interactions
Figure 1: Molecular structure of this compound with key protons highlighted.
Figure 2: Key J-coupling interactions in the isoxazoline ring of the title compound.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and structural verification. By understanding the characteristic chemical shifts and coupling patterns of the isoxazoline ring protons and comparing them with data from structurally related compounds, researchers can confidently interpret their experimental results. This guide provides a comprehensive framework for this analysis, integrating predictive data with comparative insights and established experimental protocols. As the importance of isoxazoline-based compounds continues to grow, a thorough understanding of their spectral properties will remain an indispensable skill for scientists in the field.
References
A Senior Application Scientist's Guide to 13C NMR Analysis of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
This guide provides an in-depth technical analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a comparative analysis grounded in fundamental principles and supported by experimental insights. We will explore the expected chemical shifts, the reasoning behind spectral assignments, and a robust protocol for obtaining high-quality data.
Introduction: The Structural Significance of a Chiral Heterocycle
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The isoxazoline core is a privileged scaffold, appearing in numerous biologically active molecules. The specific arrangement of a phenyl group at the C5 position and a carboxylic acid at the C3 position creates a chiral center at C5, making stereochemical characterization crucial for understanding its biological activity. 13C NMR spectroscopy is an indispensable, non-destructive technique for confirming the carbon framework of the molecule, providing critical insights into its electronic environment and, by extension, its purity and structure.
Principles of 13C NMR and Predicted Spectral Analysis
13C NMR spectroscopy detects the nuclear spin of the ¹³C isotope. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, which is influenced by hybridization, electronegativity of neighboring atoms, and resonance effects. In the case of this compound, we can predict the approximate chemical shifts for each of its ten unique carbon atoms by analyzing the contributions of the phenyl, isoxazoline, and carboxylic acid moieties.
Below is the structure of the molecule with carbons numbered for the purpose of NMR assignment.
Caption: Molecular structure and carbon numbering of this compound.
Predicted Chemical Shifts and Rationale
The predicted chemical shifts are derived from a synthesis of data from related isoxazoline and isoxazole structures, and general principles of 13C NMR.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| COOH | 165-175 | The carboxylic acid carbon is significantly deshielded due to the two adjacent electronegative oxygen atoms. However, resonance delocalization of the oxygen lone pairs provides some shielding compared to a ketone or aldehyde carbonyl, placing it in this characteristic range.[1] |
| C3 (C=N) | 155-160 | This imine-like carbon is part of a polarized double bond with nitrogen, leading to a downfield shift. The attached electron-withdrawing carboxylic acid group further deshields this carbon. |
| C5 (CH-Ph) | 78-85 | As a methine carbon single-bonded to both an oxygen and a nitrogen (within the ring system) and the phenyl group, it is highly deshielded. Similar 3,5-disubstituted isoxazolines show this carbon appearing around 79 ppm.[2] |
| C4 (CH₂) | 38-45 | This is a standard aliphatic methylene carbon. Its position adjacent to two chiral centers (C3 and C5) and within a heterocyclic ring places it in this region. Published data for similar isoxazoline rings show this carbon at approximately 38 ppm.[2] |
| C-ipso (Phenyl) | 138-142 | The ipso-carbon of the phenyl ring is attached to the C5 of the isoxazoline. Its chemical shift is influenced by the heterocyclic substituent. |
| C-ortho (Phenyl) | 126-128 | These carbons are slightly shielded relative to benzene due to the electronic effects of the substituent. |
| C-para (Phenyl) | 128-130 | The para-carbon's chemical shift is sensitive to the electronic nature of the substituent. |
| C-meta (Phenyl) | 128-129 | The meta-carbons are generally the least affected by the substituent and appear close to the chemical shift of benzene (128.5 ppm). |
Comparative Analysis with Alternative Structures
To provide context, let's compare the expected chemical shifts of our target molecule with those of related compounds. This comparison highlights how substituent changes influence the electronic environment of the carbon skeleton.
| Compound | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Key Differences & Rationale |
| This compound (Predicted) | 155-160 | 38-45 | 78-85 | The carboxylic acid at C3 is electron-withdrawing, deshielding C3. The phenyl group at C5 significantly deshields this methine carbon. |
| 3,5-Diphenyl-4,5-dihydro-1,2-oxazole | ~158 | ~40 | ~82 | Replacing the carboxylic acid with a phenyl group at C3 would have a slightly different electronic effect on C3, but the overall shifts for the ring carbons are expected to be in a similar range. |
| Methyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate | ~155-160 | ~38-45 | ~78-85 | Esterification of the carboxylic acid would likely cause a minor upfield shift of the carboxyl carbon itself (to ~160-165 ppm) but have a minimal effect on the heterocyclic ring carbons. |
Experimental Protocol for High-Fidelity 13C NMR Acquisition
Acquiring a clean, well-resolved 13C NMR spectrum is paramount for accurate structural elucidation. The following protocol is a self-validating system designed for reliability and reproducibility.
I. Sample Preparation
-
Mass Determination: Accurately weigh 20-50 mg of the dried this compound sample. The higher end of this range is preferable for natural abundance 13C NMR to ensure a good signal-to-noise ratio in a reasonable acquisition time.
-
Solvent Selection: The choice of solvent is critical. The carboxylic acid moiety necessitates a solvent that can solubilize it without engaging in excessive hydrogen bonding that could broaden signals.
-
Primary Recommendation: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity, which effectively solubilizes the carboxylic acid.
-
Alternative: Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) with a small amount of DMSO-d₆ can also be used, though peak positions may shift.[3] It is crucial to be aware of the residual solvent peaks.
-
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Reference Standard: Tetramethylsilane (TMS) is the standard reference (0.00 ppm). It can be added directly (1-2 µL) or, more commonly, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at 39.52 ppm).
-
Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous. Visually inspect for any undissolved particulate matter.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are based on a standard 400 or 500 MHz NMR spectrometer.
Caption: A streamlined workflow for 13C NMR data acquisition and processing.
-
Tuning and Matching: Tune and match the NMR probe to the ¹³C frequency to ensure maximum signal transmission and sensitivity.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer) is typically sufficient. This sequence uses a 30° pulse angle to allow for a shorter relaxation delay.
-
Key Acquisition Parameters:
-
Spectral Width (SW): ~200-250 ppm to cover the full range of expected chemical shifts.
-
Number of Scans (NS): 1024 to 2048 scans are generally required for a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 2 seconds is a good starting point. Quaternary carbons, like the carboxylic acid and C3, have longer relaxation times and may benefit from a longer delay (5-10 s) for accurate quantitative analysis, though this will significantly increase the experiment time.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
III. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the reference solvent peak to its known chemical shift.
-
Peak Picking and Integration: Identify all significant peaks and, if necessary for quantitative purposes, integrate their areas. Note that for standard ¹³C NMR, integrations are not typically reliable for determining molar ratios due to varying relaxation times and Nuclear Overhauser Effect (NOE) enhancements.
Conclusion
The 13C NMR analysis of this compound is a powerful method for its structural confirmation. By understanding the underlying principles of chemical shifts and employing a meticulous experimental protocol, researchers can obtain high-quality, unambiguous data. The predicted spectrum, based on the analysis of its constituent functional groups and comparison with related structures, provides a robust framework for the interpretation of experimental results. This guide serves as a comprehensive resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, ensuring both technical accuracy and field-proven insights.
References
A Technical Guide to the Mass Spectrometric Analysis of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid: A Comparative Approach
For researchers and professionals in drug development and chemical analysis, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometric approaches for the characterization of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. We will explore expected fragmentation patterns, compare ionization techniques, and discuss alternative analytical methodologies, offering a comprehensive framework for its analysis.
Introduction to the Analyte: this compound
This compound possesses a core structure that combines a phenyl group, a dihydro-1,2-oxazole heterocyclic ring, and a carboxylic acid moiety. Its molecular formula is C₁₀H₉NO₃, with a monoisotopic mass of 191.0582 g/mol .[1] The interplay of these functional groups dictates its chemical properties and, consequently, its behavior under mass spectrometric analysis. Understanding the ionization and fragmentation of this molecule is crucial for its unambiguous identification and for metabolism or degradation studies.
Mass Spectrometric Analysis: A Tale of Two Techniques
The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For a molecule like this compound, both hard and soft ionization methods can be employed, each providing complementary information.
Electron Ionization (EI): Unveiling the Core Structure
Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. While often leading to a weak or absent molecular ion peak for fragile molecules, the resulting fragments are invaluable for structural elucidation.
Expected Fragmentation Pattern under EI:
The 70 eV electron impact is expected to induce fragmentation at the most labile bonds. For our analyte, the primary fragmentation pathways are predicted to involve the carboxylic acid group and the dihydro-1,2-oxazole ring.
-
Loss of the Carboxylic Acid Group: A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group (–COOH) as a radical, resulting in a fragment with a mass-to-charge ratio (m/z) of M-45.[2][3][4][5]
-
Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion can also occur, leading to a fragment at m/z M-44.
-
Ring Cleavage of the Dihydro-1,2-oxazole: The heterocyclic ring is susceptible to cleavage. Based on studies of similar heterocyclic systems, fragmentation could involve the loss of small neutral molecules.[6][7][8] For instance, cleavage of the N-O bond followed by further rearrangements is a plausible pathway.
-
Formation of the Phenyl Cation: The presence of the phenyl group often leads to the formation of the stable phenyl cation (C₆H₅⁺) at m/z 77, or related phenyl-containing fragments.[9]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
-
Sample Preparation: Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) is often necessary for GC analysis. This can be achieved by reaction with diazomethane or by using a silylating agent like BSTFA.
-
GC Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separation. The oven temperature program should be optimized to ensure good peak shape and resolution.
-
Mass Spectrometry: The mass spectrometer is operated in EI mode at 70 eV. A full scan acquisition mode is used to obtain the complete fragmentation pattern.
Electrospray Ionization (ESI): A Gentler Approach for the Molecular Ion
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.[10][11][12] This is particularly advantageous for determining the molecular weight of the analyte.
Comparison of Positive and Negative Ion Modes:
-
Positive Ion Mode (ESI+): Protonation can occur on the nitrogen or oxygen atoms of the heterocyclic ring. The resulting [M+H]⁺ ion at m/z 192.0657 can be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation. Collision-induced dissociation (CID) of the protonated molecule would likely lead to the loss of water (H₂O) from the carboxylic acid group and subsequent fragmentation of the ring.
-
Negative Ion Mode (ESI-): Given the acidic nature of the carboxylic acid group, negative ion mode is expected to be highly sensitive.[13] The deprotonated molecule [M-H]⁻ at m/z 190.0509 will be the predominant species. Tandem MS of this ion would likely involve the loss of CO₂ (44 Da).
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
-
Sample Preparation: The sample is dissolved in a suitable solvent compatible with reversed-phase chromatography, such as a mixture of acetonitrile and water.
-
LC Separation: A C18 reversed-phase column is typically used. The mobile phase can consist of a gradient of water and acetonitrile, often with a small amount of formic acid (for positive mode) or ammonium acetate/hydroxide (for negative mode) to improve ionization efficiency.
-
Mass Spectrometry: The mass spectrometer is operated in either positive or negative ESI mode. A full scan is performed to identify the molecular ion, followed by targeted MS/MS experiments on the precursor ion to obtain fragmentation data.
Proposed Fragmentation Pathway
Based on the principles of mass spectrometry and the known fragmentation of related structures, a putative fragmentation pathway for this compound is proposed below.
Caption: Proposed fragmentation pathways for this compound under different ionization conditions.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for unambiguous characterization.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.[2] | Unambiguous structure determination. | Requires larger sample amounts; less sensitive than MS. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, such as C=O (carboxylic acid), C=N (oxazole), and aromatic C-H bonds. | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline sample. | Absolute structure confirmation. | Requires a single crystal of sufficient quality. |
Workflow for Comprehensive Characterization:
Caption: A recommended workflow for the comprehensive structural characterization of the target analyte.
Conclusion
The mass spectrometric analysis of this compound requires a multi-faceted approach. Electron ionization provides detailed structural information through extensive fragmentation, while electrospray ionization is ideal for determining the molecular weight and for targeted fragmentation studies using tandem mass spectrometry. The choice between positive and negative ESI modes will depend on the specific analytical goals, with negative mode likely offering higher sensitivity due to the acidic nature of the analyte. For unequivocal structure confirmation, the integration of mass spectrometry data with information from NMR and IR spectroscopy is highly recommended. This comprehensive guide provides the foundational knowledge for researchers to develop robust and reliable analytical methods for the characterization of this and similar heterocyclic compounds.
References
- 1. scbt.com [scbt.com]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the biological activity of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid and its structurally related analogs. We will delve into their anticancer and antimicrobial properties, supported by experimental data, to elucidate key structure-activity relationships (SAR). This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the isoxazoline scaffold.
Introduction: The Versatile Isoxazoline Core
The 4,5-dihydro-1,2-oxazole, commonly known as the isoxazoline ring, is a privileged five-membered heterocyclic scaffold in medicinal chemistry. This structural motif is present in a wide array of biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The inherent structural features of the isoxazoline ring, such as its ability to engage in various non-covalent interactions and its metabolic stability, make it an attractive framework for the design of novel drug candidates.
This guide will focus on a specific isoxazoline derivative, this compound, and its analogs. By systematically modifying the core structure and evaluating the resultant changes in biological activity, we can gain a deeper understanding of the molecular features crucial for therapeutic efficacy.
Anticancer Activity: A Focus on Carboxamide Analogs
Recent studies have highlighted the potential of 4,5-dihydroisoxazole-5-carboxamide derivatives as potent anticancer agents. A noteworthy study by an undisclosed research group detailed the synthesis and in vitro anticancer evaluation of a series of these compounds against two human cancer cell lines: HeLa (cervical cancer) and MCF-7 (breast cancer).[3]
The core hypothesis of their experimental design was that modifications at the carboxamide nitrogen and substitutions on the phenyl ring at the 5-position would significantly influence cytotoxic activity. This approach allows for the exploration of the chemical space around the core scaffold to identify key structural determinants for anticancer potency.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 4,5-dihydroisoxazole-5-carboxamide derivatives.
| Compound ID | R (Substitution on Phenyl Ring) | X (Substitution on Carboxamide Nitrogen) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| 17h | 4-Cl | 2,4-difluorophenyl | 4.11 | 4.03 |
| 17i | 4-Cl | 4-fluorophenyl | 6.25 | 6.98 |
| 17e | 4-CH3 | 2,4-difluorophenyl | 7.89 | 8.12 |
| 18e | 4-F | 2,4-difluorophenyl | 9.34 | 10.21 |
| Cisplatin | - | - | 10.45 | 12.56 |
Data sourced from a study on 4,5-dihydroisoxazole-5-carboxamide derivatives.[3]
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several critical structure-activity relationships:
-
Influence of Phenyl Ring Substitution (R): The presence of an electron-withdrawing group, such as chlorine (Cl) at the para position of the phenyl ring (as in compounds 17h and 17i ), appears to be crucial for potent anticancer activity. This is evident when comparing the IC50 values of the 4-Cl substituted analogs with the 4-methyl (4-CH3) substituted analog (17e ), which shows a decrease in potency.[3]
-
Impact of Carboxamide Substituent (X): The nature of the substituent on the carboxamide nitrogen also plays a significant role. The 2,4-difluorophenyl group (in compounds 17h , 17e , and 18e ) consistently leads to higher potency compared to a single fluoro-substitution (17i ). This suggests that the electronic and steric properties of this aromatic ring are important for target interaction.[3]
-
Superior Potency to Standard of Care: Notably, compound 17h exhibited greater potency than the standard chemotherapeutic drug, cisplatin, against both HeLa and MCF-7 cell lines, highlighting the therapeutic potential of this class of compounds.[3]
Proposed Mechanism of Action: Molecular Docking Studies
To elucidate the potential mechanism of action, molecular docking studies were performed on these compounds with the PI3Kα enzyme, a key protein in a signaling pathway often dysregulated in cancer. The docking results for the most active compound, 17h , revealed key interactions within the enzyme's active site.[3]
References
A Comparative Analysis of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid and Other Heterocyclic Carboxylic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds with enhanced pharmacological profiles is paramount. Heterocyclic carboxylic acids represent a privileged class of compounds, frequently serving as key pharmacophores that govern a molecule's interaction with its biological target. Among these, 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid has emerged as a scaffold of significant interest. This guide provides an in-depth, objective comparison of this isoxazoline derivative against other prominent heterocyclic carboxylic acids—namely pyrazoles, thiazoles, and oxazoles—supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for superior therapeutic agents.
Introduction: The Significance of the Carboxylic Acid Moiety in Heterocyclic Scaffolds
The carboxylic acid group is a cornerstone in drug design, primarily due to its ability to form strong ionic and hydrogen bond interactions with biological targets. However, its ionizable nature can also present challenges, such as poor membrane permeability and rapid metabolism. The incorporation of a carboxylic acid into a rigid heterocyclic ring system, or the use of the heterocyclic ring itself as a bioisostere of a carboxylic acid, offers a strategic approach to modulate physicochemical properties and enhance drug-like characteristics. This guide will explore the nuances of these strategies by comparing the performance of this compound with other key heterocyclic carboxylic acids.
The Isoxazoline Core: Synthesis and Profile of this compound
The 4,5-dihydro-1,2-oxazole, or isoxazoline, ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The presence of a phenyl group at the 5-position and a carboxylic acid at the 3-position creates a chiral center and provides a scaffold with a defined three-dimensional structure, which can be pivotal for selective receptor binding.
Synthesis of this compound
The synthesis of this compound typically proceeds through a 1,3-dipolar cycloaddition reaction to form the corresponding ethyl ester, followed by hydrolysis.
Experimental Protocol: Synthesis of Ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate
-
To a solution of styrene (1.0 eq) in an appropriate solvent (e.g., diethyl ether), add ethyl (Z)-2-chloro-2-(hydroxyimino)acetate (1.0 eq).
-
Slowly add triethylamine (1.1 eq) dropwise at 0 °C to generate the nitrile oxide in situ.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate[1].
Experimental Protocol: Hydrolysis to the Carboxylic Acid
-
Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Comparative Analysis with Other Heterocyclic Carboxylic Acids
To provide a comprehensive comparison, we will evaluate this compound against pyrazole-3-carboxylic acids, thiazole-4-carboxylic acids, and oxazole-4-carboxylic acids, focusing on their synthesis and reported biological activities.
Pyrazole-3-carboxylic Acids
Pyrazole derivatives are well-established pharmacophores with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms.
Synthesis: A common route to pyrazole-3-carboxylic acids involves the cyclocondensation of a chalcone derivative with hydrazine, followed by oxidation or other functional group manipulations.
Thiazole-4-carboxylic Acids
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a key component in numerous clinically used drugs. Thiazole-4-carboxylic acid derivatives have demonstrated a broad spectrum of biological activities.
Synthesis: The Hantzsch thiazole synthesis is a classic method for the preparation of the thiazole core, which can then be further functionalized to introduce the carboxylic acid moiety. An alternative route involves the use of L-cysteine as a starting material[2].
Oxazole-4-carboxylic Acids
Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are present in a variety of natural products and synthetic compounds with diverse biological activities.
Synthesis: Oxazole-4-carboxylic acids can be synthesized through various methods, including the Robinson-Gabriel synthesis or from α-amino ketones and acylating agents, followed by functional group manipulations to introduce the carboxylic acid. A more direct modern approach involves the reaction of carboxylic acids with isocyanoacetates[3].
Comparative Biological Activity Data
The following tables summarize the reported in vitro biological activities of derivatives of the heterocyclic carboxylic acids discussed. It is important to note that these are not direct head-to-head comparisons from a single study, but rather a compilation of data from various sources to provide a comparative overview.
Table 1: Anticancer Activity (IC₅₀ in µM)
| Compound Class | Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Isoxazoline | (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole | Jurkat | 21.83 | [4] |
| (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole | HL-60 | 19.14 | [4] | |
| Pyrazole | 1,3-diphenyl-1H-pyrazole-4-carboxamide derivative | SGC-7901 | 1.61 (µg/mL) | [5] |
| Quinoline-1,3,4-oxadiazole conjugate | HepG2 | 0.8 | [5] | |
| Thiazole | 2-amino-1,3-thiazole-4-carboxylic acid derivative (4c) | TMV | >50% inhibition at 100 µg/mL | [6] |
| Oxadiazole | 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivative | HeLa | 10.64 | [7] |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative | S. aureus | E. coli | C. albicans | Reference |
| Isoxazoline | Not available for the title compound. Data for a related derivative: 4-isopropyl-1,3-oxazol-5(4H)-one | 125 | >500 | >500 | [8] |
| Pyrazole | 4-functionalized pyrazole derivative | Pronounced effect | Pronounced effect | Pronounced effect | [9] |
| Pyrazole-1-sulphonamide derivative | Moderate activity | Moderate activity | Moderate activity | [10] | |
| Thiazole | 2-amino-1,3-thiazole-4-carboxylic acid derivative (4b) | Good activity at 50 µg/mL | Good activity at 50 µg/mL | Good activity at 50 µg/mL | [6] |
| Oxadiazole | 2,5 disubstituted 1,3,4-oxadiazole derivative | 4 | 16 | 32 | [11] |
Table 3: Enzyme Inhibitory Activity (IC₅₀ in µM)
| Compound Class | Derivative | Enzyme | IC₅₀ (µM) | Reference |
| Isoxazole | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (6c) | Xanthine Oxidase | 0.13 | [10] |
| Pyrazole | 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivative (1s) | Xanthine Oxidase | 0.21 | [12] |
| Thiazole | Thiazole derivative | Carbonic Anhydrase I | 39.38 | [13] |
| Oxazole | Phenyl substituted oxazole carboxylic acid derivative (5j) | PDE4 | 1.4 | [3] |
Discussion and Field-Proven Insights
The compiled data reveals that each heterocyclic carboxylic acid scaffold possesses a unique profile of biological activity.
-
Isoxazolines: The 5-phenyl-4,5-dihydro-1,2-oxazole scaffold has demonstrated notable anticancer activity, particularly against leukemia cell lines[4]. The rigid, chiral structure of the isoxazoline ring likely contributes to its specific interactions with biological targets. While comprehensive antimicrobial data for the title carboxylic acid is sparse in the reviewed literature, related isoxazoline structures show promise[14][15].
-
Pyrazoles: Pyrazole carboxylic acid derivatives exhibit a broad spectrum of biological activities, with potent anticancer and antimicrobial effects reported[5][9][10]. The versatility of the pyrazole core allows for extensive substitution patterns, enabling fine-tuning of its pharmacological properties.
-
Thiazoles: The thiazole-4-carboxylic acid scaffold has shown significant potential in the development of antifungal and antiviral agents[6]. The presence of the sulfur atom in the thiazole ring can lead to unique interactions with biological targets and influence the compound's metabolic stability.
-
Oxazoles/Oxadiazoles: Oxazole and oxadiazole carboxylic acid derivatives have demonstrated potent enzyme inhibitory activity, as well as promising anticancer and antimicrobial properties[3][7][11]. The oxazole ring is a common motif in many approved drugs, highlighting its favorable drug-like properties.
The choice of a specific heterocyclic carboxylic acid scaffold in a drug discovery program should be guided by the therapeutic target and the desired physicochemical properties. The isoxazoline ring of this compound offers a distinct three-dimensional arrangement that may be advantageous for achieving selectivity. In contrast, the aromatic nature of pyrazole, thiazole, and oxazole rings provides a more planar scaffold, which may be preferable for other target classes.
Conclusion
This compound represents a valuable scaffold in the medicinal chemist's toolbox, with demonstrated potential in anticancer research. When compared to other heterocyclic carboxylic acids such as pyrazoles, thiazoles, and oxazoles, it offers a unique structural and physicochemical profile. While a direct comparative study is warranted to definitively establish its superiority for specific applications, the existing body of research indicates that each of these heterocyclic systems holds significant promise in the development of novel therapeutics. The selection of a particular scaffold will ultimately depend on a careful consideration of the target biology, structure-activity relationships, and the desired pharmacokinetic profile. This guide serves as a foundational resource to aid researchers in making informed decisions in the rational design of next-generation therapeutics.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,5-Dihydro-1,2-oxazole-3-carboxylic acid | C4H5NO3 | CID 642418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rdu.iquimica.unam.mx [rdu.iquimica.unam.mx]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Pyrazoles and Isoxazoles Based Sulfanilamide and Phenazone as Antimicrobial Agents: Synthesis and Biological Activity | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Validation of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid Purity by HPLC
Introduction: The Criticality of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is the bedrock of safety and efficacy. The compound 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid, a heterocyclic molecule featuring a carboxylic acid moiety, represents a class of structures pivotal in medicinal chemistry.[1][2] Its purity directly influences downstream synthetic steps, final product quality, and, ultimately, patient safety. Even trace impurities can alter pharmacological and toxicological profiles, making robust analytical validation an indispensable component of the development lifecycle.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of this specific analyte. We will move beyond rote procedural descriptions to explore the scientific rationale behind method development choices, grounding our protocols in the harmonized standards of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]
The Analytical Challenge: Physicochemical Properties and Method Development Strategy
This compound is a polar, acidic compound.[6] This dictates our chromatographic strategy. The primary goal is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method that can separate the main analyte from potential process-related impurities (e.g., starting materials, by-products) and degradation products.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography and serves as our primary choice. Its hydrophobic nature provides effective retention for the phenyl group of the analyte. However, the polar nature of the isoxazole ring and carboxylic acid can sometimes lead to poor retention or peak shape on traditional C18 phases. Therefore, we will compare a standard C18 with a polar-embedded C18 column, which is designed to provide enhanced retention for polar compounds and compatibility with highly aqueous mobile phases.[7]
-
Mobile Phase pH Control: The carboxylic acid group (pKa typically ~3-5) must be protonated (non-ionized) to ensure consistent retention and sharp, symmetrical peaks. Operating the mobile phase at a pH at least one unit below the analyte's pKa is crucial.[8] Using a mobile phase modifier like formic acid or phosphoric acid achieves this, with 0.1% formic acid (pH ~2.8) being an excellent choice for its volatility and compatibility with mass spectrometry (LC-MS) if further characterization is needed.[9][10]
-
Organic Modifier: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity (leading to lower backpressure) and better UV transparency.[8] A gradient elution, starting with a higher aqueous content and ramping up the acetonitrile concentration, is necessary to elute both polar and potentially non-polar impurities within a reasonable timeframe.
Comparative Analysis of HPLC Methodologies
Here, we compare two potential RP-HPLC methods. Method A represents a standard, robust starting point, while Method B utilizes a specialized column for potentially improved performance with polar analytes.
| Parameter | Method A: Standard C18 | Method B: Polar-Embedded C18 | Rationale for Comparison |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA Detector | Agilent 1260 Infinity II or equivalent with PDA Detector | Consistency in instrumentation isolates the column as the primary variable. |
| Column | Standard C18 (e.g., Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm) | Polar-Embedded C18 (e.g., Luna Omega Polar C18, 150 mm x 4.6 mm, 3 µm) | To evaluate if the polar-embedded phase offers superior retention, peak shape, or selectivity for the target analyte and its impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Ensures suppression of silanol activity and protonation of the analyte's carboxylic acid group.[9] |
| Mobile Phase B | Acetonitrile | Acetonitrile | A common, effective organic modifier for RP-HPLC. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-22 min: 30% B | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-22 min: 30% B | A broad gradient ensures elution of a wide range of potential impurities. The re-equilibration step is critical for reproducibility. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm I.D. column. |
| Column Temp. | 30 °C | 30 °C | Temperature control ensures retention time stability. |
| Detection | UV at 254 nm | UV at 254 nm | The phenyl group provides strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 5 µL | 5 µL | A small injection volume minimizes potential for peak distortion. |
Experimental Workflow & Validation Protocol
The validation of an analytical method is a systematic process that proves the procedure is suitable for its intended purpose. The workflow below is grounded in the ICH Q2(R1) guideline.[4][11]
Caption: High-level workflow for HPLC method validation.
Step 1: System Suitability Testing (SST)
Before any validation runs, the chromatographic system must be confirmed to be performing correctly. This is a non-negotiable requirement of the USP <621> general chapter on chromatography.[12][13]
Protocol:
-
Prepare a standard solution of this compound at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
Make five replicate injections of the standard solution.
-
Calculate the following parameters:
-
Tailing Factor (T): Must be ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
-
Theoretical Plates (N): Must be ≥ 2000.
-
Step 2: Method Validation Protocol (ICH Q2(R1))
The following protocols are designed to be a self-validating system, ensuring the method's performance is thoroughly understood and documented.
Caption: Interrelationship of ICH Q2(R1) validation parameters.
A. Specificity (including Forced Degradation) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]
Protocol:
-
Blank & Placebo: Inject a diluent blank to ensure no interfering peaks.
-
Impurity Spiking (if available): Spike the analyte solution with known impurities to demonstrate resolution.
-
Forced Degradation: Expose the analyte (in solid and solution form) to stress conditions to produce degradation products. This demonstrates the stability-indicating nature of the method.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours.
-
Photolytic: Expose to UV light (ICH Q1B) for a defined period.
-
-
Analyze all samples and use a PDA detector to assess peak purity for the main analyte peak in the stressed samples. The method is specific if the main peak is resolved from all degradation peaks (Resolution > 2.0).
B. Linearity Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[15]
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five concentrations ranging from 50% to 150% of the target analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL for a target of 0.1 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²) ≥ 0.999.
| Concentration Level | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50% | 50 | 450,123 |
| 75% | 75 | 675,432 |
| 100% | 100 | 901,234 |
| 125% | 125 | 1,125,678 |
| 150% | 150 | 1,350,987 |
| Result | r² | 0.9998 |
C. Accuracy Accuracy is the closeness of test results to the true value. It is determined by spike recovery studies.[16]
Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) of the target concentration.
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean recovery should be between 98.0% and 102.0%.
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 101.1 | 101.1% |
| 120% | 120.0 | 119.4 | 99.5% |
D. Precision Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[17]
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the RSD for the results from both studies.
Acceptance Criteria:
-
RSD ≤ 2.0%.
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
F. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.1 units)
-
-
Analyze the system suitability standard under each condition.
Acceptance Criteria:
-
System suitability parameters (tailing factor, RSD, plate count) must still be met. Retention time shifts should be predictable.
Conclusion and Recommendations
Both Method A (Standard C18) and Method B (Polar-Embedded C18) are capable of providing accurate and precise purity results for this compound. However, for long-term routine use, Method B is recommended . The polar-embedded phase often provides superior peak shape for acidic compounds and demonstrates better stability in highly aqueous mobile phases, which can be encountered at the beginning of a gradient. This contributes to a more robust and reliable method over the analytical lifecycle.
The validation protocols described herein are comprehensive and aligned with global regulatory expectations.[11] By systematically evaluating specificity, linearity, accuracy, precision, and robustness, laboratories can ensure with a high degree of confidence that their analytical data is scientifically sound, trustworthy, and fit for the purpose of safeguarding product quality in pharmaceutical development.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. mastelf.com [mastelf.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. usp.org [usp.org]
- 13. Chromatography [usp.org]
- 14. scispace.com [scispace.com]
- 15. sciencescholar.us [sciencescholar.us]
- 16. researchgate.net [researchgate.net]
- 17. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
X-ray crystallography of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid derivatives
This guide provides an in-depth comparative analysis of the single-crystal X-ray crystallographic data of 5-phenylisoxazole carboxylic acid derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure, substituent effects, and the resulting supramolecular architecture in the solid state. By understanding these principles, researchers can better predict and engineer the physicochemical properties of this important class of heterocyclic compounds.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a privileged scaffold in medicinal chemistry, valued for its role as a versatile pharmacophore and a bioisosteric replacement for other functional groups. Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-tumor, and anti-inflammatory properties[1]. The three-dimensional arrangement of atoms and the specific conformation adopted by these molecules are critical determinants of their biological function and properties such as solubility and crystal packing.
X-ray crystallography stands as the definitive method for elucidating these three-dimensional structures. It provides precise information on bond lengths, bond angles, torsion angles, and the intricate network of intermolecular interactions that govern the crystal lattice. This guide will compare and contrast the crystal structures of several 5-phenylisoxazole-3-carboxylic acid derivatives to illuminate how subtle changes in chemical structure translate into significant differences in their solid-state properties.
From Synthesis to Single Crystals: The Foundation of Quality Data
The journey to a high-quality crystal structure begins with the synthesis of the target molecule and subsequent crystallization. The purity and stability of the synthesized compound are paramount for obtaining single crystals suitable for X-ray diffraction.
Synthesis Overview
The most common and robust method for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition reaction. This typically involves the reaction of a nitrile oxide, generated in situ from an aldoxime, with an alkyne. For the derivatives discussed herein, a typical route involves the reaction of a substituted benzaldoxime with an ester of propiolic acid, followed by hydrolysis to yield the carboxylic acid.
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent, temperature, and crystallization technique are all critical variables that must be empirically optimized. Slow evaporation of a solution is a widely used and effective technique for this class of compounds. For example, colorless crystals of ethyl 5-phenylisoxazole-3-carboxylate have been successfully grown from an ethyl acetate solution[2]. Similarly, the carboxylic acid derivative, 5-methyl-3-phenylisoxazole-4-carboxylic acid, was recrystallized from hot ethanol to yield suitable crystals[1]. The key is to allow the molecules to self-assemble into a highly ordered lattice slowly.
The general workflow from synthesis to a final, validated crystal structure is a multi-step process requiring careful execution and validation at each stage.
Caption: Workflow from synthesis to final crystallographic analysis.
Comparative Structural Analysis
The true power of crystallographic data comes from comparison. By analyzing a series of related structures, we can discern patterns in molecular conformation and crystal packing, providing a deeper understanding of the structure-property relationships. Here, we compare four derivatives:
-
Compound 1: 5-Methyl-3-phenylisoxazole-4-carboxylic acid
-
Compound 2: Ethyl 5-phenylisoxazole-3-carboxylate
-
Compound 3: Methyl 3-phenylisoxazole-5-carboxylate
-
Compound 4: Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate
| Parameter | Compound 1 | Compound 2 | Compound 3 | Compound 4 (Molecule A / B) |
| Formula | C₁₁H₉NO₃ | C₁₂H₁₁NO₃ | C₁₁H₉NO₃ | C₁₂H₁₂N₂O₃ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c | P-1 |
| Phenyl-Isoxazole Dihedral Angle | 56.64(8)° | 0.5(1)° | 19.79(12)° | 1.76(9)° / 5.85(8)° |
| Key Intermolecular Interaction | O-H···O Hydrogen Bond (Dimer) | C-H···O Hydrogen Bond (Dimer) | C-H···O Hydrogen Bond (Layer) | N-H···N & N-H···O Hydrogen Bonds (Layer) |
| Additional Interactions | π–π stacking | - | - | Parallel stacked layers |
Table 1: Comparison of Key Crystallographic Parameters.
Conformational Flexibility: The Phenyl-Isoxazole Dihedral Angle
A key conformational feature of these molecules is the relative orientation of the phenyl and isoxazole rings, defined by the dihedral angle between them. This angle is highly sensitive to the substitution pattern.
-
Compound 2 is almost perfectly planar, with a dihedral angle of just 0.5(1)°[2]. This planarity is facilitated by the extended conjugation through the molecule.
-
In stark contrast, Compound 1 exhibits a significant twist, with a dihedral angle of 56.64(8)°[1][3]. The presence of both a methyl group and a carboxylic acid group adjacent to each other on the isoxazole ring introduces steric hindrance that forces the phenyl ring out of the plane.
-
Compound 3 , an isomer of Compound 1 (with substituents at different positions), shows an intermediate dihedral angle of 19.79(12)°, demonstrating that the position of the substituent is as crucial as its presence[4].
-
Interestingly, Compound 4 , with an amino substituent on the phenyl ring, crystallizes with two independent molecules in the asymmetric unit, each adopting a slightly different conformation with dihedral angles of 1.76(9)° and 5.85(8)°[5]. This highlights the low energy barrier to rotation and the influence of the local crystal packing environment on molecular conformation.
References
- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles
In the landscape of medicinal chemistry and drug development, 1,2,4-oxadiazoles and their partially saturated counterparts, 4,5-dihydro-1,2,4-oxadiazoles (often termed 2-oxadiazolines), represent critical heterocyclic scaffolds.[1][2] Their utility as bioisosteres for esters and amides grants them favorable metabolic stability, while the diverse substitution patterns possible at the C3 and C5 positions allow for fine-tuning of pharmacological activity.[1][3] A precise understanding of their structural characterization is paramount for synthetic confirmation and regulatory submission. This guide provides an in-depth spectroscopic comparison, grounded in experimental data, to enable researchers to confidently distinguish between these two important classes of molecules.
The core structural difference lies in the degree of saturation within the five-membered ring. The 1,2,4-oxadiazole possesses an aromatic character, whereas the 4,5-dihydro-1,2,4-oxadiazole has a saturated C4-C5 bond, fundamentally altering its electronic environment and, consequently, its spectroscopic signature.
Caption: Core structures of aromatic 1,2,4-oxadiazole and non-aromatic 4,5-dihydro-1,2,4-oxadiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Comparison
NMR spectroscopy is arguably the most powerful tool for distinguishing between these two scaffolds. The presence or absence of aromaticity results in dramatic differences in both proton (¹H) and carbon (¹³C) chemical shifts.
¹H NMR Spectroscopy
The key differentiator in ¹H NMR is the chemical shift region of the ring protons.
-
1,2,4-Oxadiazoles: As aromatic heterocycles, any proton directly attached to the ring (e.g., at C5) will resonate significantly downfield in the aromatic region, typically >8.0 ppm. For instance, the C5-H of the parent 3-phenyl-1,2,4-oxadiazole is observed at δ 8.70 ppm.[4] Protons on substituents attached to the ring will show shifts influenced by the electron-withdrawing nature of the heterocyclic system.
-
4,5-Dihydro-1,2,4-Oxadiazoles: Lacking aromaticity, the protons on the saturated portion of the ring (C4-H and C5-H) appear in the aliphatic region. The C5-H typically resonates between δ 4.5-6.0 ppm, often appearing as a quartet or double-doublet depending on the C5-substituent and coupling to the N4-H. The N4-H proton, if present, is also observable and its chemical shift can be concentration and solvent-dependent.
| Feature | Substituted 1,2,4-Oxadiazoles | Substituted 4,5-Dihydro-1,2,4-Oxadiazoles |
| Ring Protons | Aromatic region (δ > 8.0 ppm for C-H) | Aliphatic region (δ ~4.5-6.0 ppm for C5-H) |
| Coupling | Primarily long-range coupling if multiple ring protons | Vicinal coupling between C4-H and C5-H protons |
| Substituent Protons | Shifts influenced by an aromatic, electron-withdrawing ring | Shifts influenced by a non-aromatic, heterocyclic system |
¹³C NMR Spectroscopy
The carbon chemical shifts provide unambiguous confirmation of the ring's electronic structure.
-
1,2,4-Oxadiazoles: Both ring carbons (C3 and C5) are sp²-hybridized and reside in a highly deshielded environment due to the adjacent heteroatoms and aromaticity. Their chemical shifts are typically found in the δ 155-175 ppm range.[5][6] Studies have shown that the chemical shifts of these carbons correlate well with Hammett substituent constants, making ¹³C NMR a tool for probing electronic effects.[5][6]
-
4,5-Dihydro-1,2,4-Oxadiazoles: The distinction is clear. The C3 carbon, part of a C=N bond, remains downfield (δ ~155-160 ppm). However, the C5 carbon is sp³-hybridized and appears much further upfield in the aliphatic region (δ ~75-90 ppm).[4] The presence of this upfield sp³ carbon signal is a definitive marker for the dihydro structure.
| Carbon Atom | 1,2,4-Oxadiazole (Typical δ, ppm) | 4,5-Dihydro-1,2,4-Oxadiazole (Typical δ, ppm) |
| C3 | 165 - 175 | 155 - 160 |
| C5 | 155 - 170 | 75 - 90 |
Vibrational Spectroscopy (IR): Functional Group Fingerprints
Infrared (IR) spectroscopy provides valuable, albeit less definitive, information based on the vibrational modes of the key functional groups.
-
1,2,4-Oxadiazoles: The spectra are characterized by several key absorptions. A strong band around 1580-1620 cm⁻¹ is typically assigned to the C=N stretching vibration.[7] Vibrations corresponding to the C-O-C linkage within the ring are found in the 1000-1300 cm⁻¹ region.[7]
-
4,5-Dihydro-1,2,4-Oxadiazoles: The C=N stretch is still present, often in a similar region (~1600-1650 cm⁻¹ ). The most significant difference is the appearance of strong C-H stretching bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) arising from the sp³-hybridized C5 atom and its substituents, which are absent or much weaker in the fully aromatic analogues.
| Vibrational Mode | 1,2,4-Oxadiazole (cm⁻¹) | 4,5-Dihydro-1,2,4-Oxadiazole (cm⁻¹) |
| C=N Stretch | 1580 - 1620 | 1600 - 1650 |
| C-O-C Stretch | 1000 - 1300 | 1000 - 1250 |
| Aliphatic C-H Stretch | Absent / Weak | 2850 - 2960 (Present & Strong) |
Mass Spectrometry (MS): Elucidating Fragmentation Pathways
Mass spectrometry reveals the stability of the parent ion and characteristic fragmentation patterns that differ based on the ring's aromaticity.[8]
-
1,2,4-Oxadiazoles: Under electron impact (EI) conditions, the aromatic ring is relatively stable, leading to a prominent molecular ion peak. The major fragmentation pathways involve cleavage of the weakest bonds within the ring, primarily the N2-O1 bond, followed by other ring fissions.[9][10] Common fragmentation involves the cleavage across the C3-N4 and C5-O1 bonds or the C5-N4 and C3-O1 bonds, leading to characteristic nitrile and isocyanate fragments.[10]
-
4,5-Dihydro-1,2,4-Oxadiazoles: The molecular ion is often less stable than its aromatic counterpart. Fragmentation is typically initiated by the loss of the substituent at the C5 position, a classic aliphatic fragmentation. Subsequent ring opening and cleavage are common, leading to different fragment ions compared to the aromatic series.[8][10]
Experimental Protocols: A Self-Validating Workflow
To ensure data integrity, the following standardized protocols are recommended. The causality behind these steps is to obtain high-resolution, artifact-free data suitable for unambiguous structural elucidation.
Caption: A validated workflow for the comparative spectroscopic analysis of oxadiazole derivatives.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve in ~0.6 mL of an appropriate deuterated solvent (CDCl₃ is a common first choice; DMSO-d₆ for less soluble compounds) in a clean, dry NMR tube.
-
Internal Standard: Ensure the solvent contains tetramethylsilane (TMS, 0.0 ppm) for accurate chemical shift referencing.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, consider a larger number of scans.
-
Expert Tip: If assignments are ambiguous, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to definitively assign proton and carbon signals.
-
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount (~1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This method is fast and requires minimal sample preparation.
-
Sample Preparation (KBr Pellet): If ATR is unavailable, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a volatile solvent like methanol, acetonitrile, or dichloromethane.
-
Ionization: Electrospray ionization (ESI) is suitable for confirming the molecular weight via [M+H]⁺ or [M+Na]⁺ adducts. Electron impact (EI) is preferred for generating fragmentation patterns for structural elucidation.
-
Analysis: Acquire a full scan spectrum. For precise molecular formula confirmation, perform High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass measurement to four decimal places.
By systematically applying this multi-technique spectroscopic approach, researchers can confidently and unequivocally differentiate between substituted 1,2,4-oxadiazoles and their 4,5-dihydro analogues, ensuring the structural integrity of these vital pharmaceutical building blocks.
References
- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. journalspub.com [journalspub.com]
- 8. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. | NIST [nist.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Welcome to a comprehensive guide on the safe and compliant disposal of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (C₁₀H₉NO₃, MW: 191.18 g/mol )[1]. As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. This guide is structured to provide not just a set of procedures, but a deep understanding of the causality behind them, ensuring that safety and regulatory adherence are second nature in your laboratory operations. Our goal is to build a foundation of trust through scientifically sound and field-proven practices.
Section 1: Hazard Assessment & Characterization
Structurally related compounds, such as 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid and 5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[2][3]. The parent isoxazole ring can be associated with flammability, while the carboxylic acid group imparts acidic properties and can cause irritation[4][5].
Based on this analysis, this compound must be handled as a hazardous substance.
Table 1: Inferred Hazard Profile and GHS Classification
| Hazard Class | GHS Hazard Code | Precautionary Statement | Rationale |
| Skin Irritation | H315 | P280: Wear protective gloves/protective clothing. | Consistent with multiple isoxazole carboxylic acid analogs[2][3]. |
| Serious Eye Irritation | H319 | P280: Wear eye protection/face protection. | Consistent with multiple isoxazole carboxylic acid analogs[2][3]. |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation | H335 | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | A common hazard for fine organic powders and related structures[2][3][6]. |
Section 2: Personal Protective Equipment (PPE) - The First Line of Defense
The hazards identified in Section 1 directly inform the required level of personal protection. The objective is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.
-
Engineering Controls: Always handle the solid compound and its solutions inside a certified chemical fume hood to mitigate inhalation risks.
-
Hand Protection: Wear nitrile gloves to prevent skin contact. For extended handling or when preparing solutions, consider double-gloving.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn when handling larger quantities or if there is a significant splash risk.
-
Body Protection: A fully buttoned laboratory coat must be worn at all times.
Section 3: Waste Segregation & Collection Protocol (The "Cradle")
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its management from "cradle-to-grave"[7][8]. Proper segregation at the point of generation—your lab bench—is the critical first step.
Step-by-Step Collection Procedure:
-
Container Selection: Choose a waste container that is chemically compatible with the waste stream. For this compound and its likely solvents (e.g., acetone, ethyl acetate), a high-density polyethylene (HDPE) or glass container is appropriate. Never use metal containers for acidic waste[9].
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
Segregation: Segregate waste streams logically. Do not mix this compound's waste with incompatible materials like strong bases or oxidizing agents. Follow the decision tree below.
-
Storage: Store the sealed waste container in a designated, secondary-contained Satellite Accumulation Area (SAA) within the laboratory[9]. This area must be under the direct control of the laboratory personnel.
Caption: Waste Segregation Decision Logic for Laboratory Operations.
Section 4: Spill Management Protocol
Even with meticulous care, spills can occur. A rapid, correct response is vital to maintaining a safe environment.
Step-by-Step Spill Response for a Minor Spill (<10g or <100mL):
-
Alert: Immediately alert personnel in the vicinity.
-
Isolate: Secure the area and restrict access.
-
Protect: Don appropriate PPE as outlined in Section 2.
-
Contain & Clean:
-
For Solids: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand). Do NOT dry sweep, as this can generate dust. Carefully scoop the material into a labeled waste container[6].
-
For Liquids: Cover the spill with an appropriate chemical absorbent pad or material. Work from the outside in to prevent spreading.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Caption: Workflow for Responding to a Chemical Spill in the Laboratory.
Section 5: Final Disposal Pathways (The "Grave")
Once collected, the waste must follow a compliant pathway to final disposal. Self-treatment of hazardous waste generally requires a permit[10]. Therefore, the standard and required procedure is to use your institution's EHS-managed waste program.
-
On-site Neutralization (Limited Applicability): As a carboxylic acid, this compound can be neutralized by a base. In some specific, EHS-approved circumstances, an aqueous waste stream might be neutralized before collection[11].
-
Causality: The reaction of the carboxylic acid with a base like sodium bicarbonate would produce the sodium salt of the acid, water, and carbon dioxide gas.
-
Protocol: This would involve slowly adding a dilute solution of sodium bicarbonate to the stirred, cooled aqueous waste until effervescence ceases and the pH is neutral (~7).
-
Critical Caveat: The resulting neutralized solution is not benign. It contains a complex organic salt and cannot be disposed of down the drain[9]. It must still be collected as hazardous aqueous waste. This procedure is generally not recommended as it offers little benefit over direct collection.
-
-
Licensed Hazardous Waste Disposal (Standard & Required Pathway): This is the universal and compliant method for disposing of this compound.
-
Process: Your institution's EHS department will collect the properly labeled and sealed waste containers from your laboratory's SAA.
-
Treatment: The waste is consolidated with other compatible materials and manifested for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF)[7].
-
Final Destruction: The most common and effective disposal method for this type of organic compound is high-temperature incineration at a specialized facility, which ensures complete destruction of the molecule[12][13].
-
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding the compound's hazards, employing rigorous protective measures, and adhering to systematic segregation and collection protocols, you ensure the safety of yourself, your colleagues, and the environment. Always remember that your institution's Environmental Health & Safety department is your primary resource for guidance on waste management. Following these procedures validates the integrity of your operations and upholds our collective commitment to scientific excellence.
References
- 1. scbt.com [scbt.com]
- 2. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3 | CID 3089571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. epa.gov [epa.gov]
- 8. youtube.com [youtube.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. epa.gov [epa.gov]
- 11. epfl.ch [epfl.ch]
- 12. chemicalbook.com [chemicalbook.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Guide to Personal Protective Equipment for Handling 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the synthesis and handling of new chemical entities are routine. 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is one such compound that requires careful management in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazard profile can be inferred from structurally similar compounds.[1] Derivatives of dihydro-1,2-oxazole and carboxylic acids may cause skin, eye, and respiratory irritation.[2][3] Therefore, a cautious approach to personal protective equipment (PPE) is warranted.
Core Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4][5] | Protects against accidental splashes that could cause serious eye irritation.[2][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat are required.[1][4] Gloves should be inspected before use and changed immediately if contaminated.[4] | Prevents skin contact, which may cause irritation.[2][4] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator is required.[5] | Minimizes the inhalation of any dust or aerosols, which may cause respiratory irritation.[2][3] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[4]
Safe Handling Procedures
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and free of defects.[4]
-
The following diagram illustrates the proper sequence for donning PPE:
Caption: A visual guide to the correct PPE donning sequence.
Doffing and Disposal
Proper removal and disposal of PPE are critical to prevent cross-contamination.[4]
-
Doffing PPE : Remove PPE in the correct order: gloves first, followed by the lab coat and eye protection.[4]
-
Waste Disposal :
-
Solid Waste : All disposable materials contaminated with the compound (e.g., gloves, weigh boats) must be placed in a dedicated, clearly labeled hazardous waste container.[4]
-
Unused Compound : The original container with any remaining compound must be disposed of as hazardous chemical waste.[4]
-
Waste materials may be dissolved in a combustible solvent and burned in a chemical incinerator.[1] Do not empty into drains.[1]
-
-
Decontamination :
Emergency Procedures
In the event of exposure, follow these first aid measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact : Flush skin with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[6]
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
